molecular formula C24H26N6O5 B1665935 AZD1656 CAS No. 919783-22-5

AZD1656

货号: B1665935
CAS 编号: 919783-22-5
分子量: 478.5 g/mol
InChI 键: FJEJHJINOKKDCW-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD-1656 is under investigation in clinical trial NCT00747175 (A Study to Evaluate Safety, Tolerability and P-Glucose After Multiple Ascending Oral Doses of AZD1656 in Type 2 Diabetes).
AZD-1656 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
a glucokinase activato

属性

IUPAC Name

3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEJHJINOKKDCW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919783-22-5
Record name AZD-1656
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919783225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-1656
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14810
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-1656
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660M185X4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD1656: A Technical Overview of a Novel Glucokinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1656 is a novel, orally administered small molecule that acts as a glucokinase activator (GKA).[1][2] Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver.[3][4][5] By activating glucokinase, this compound has been investigated for its potential to improve glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][6] This technical guide provides an in-depth overview of the this compound glucokinase activation pathway, summarizing key preclinical and clinical findings, experimental protocols, and safety data.

Core Mechanism of Action: Dual Activation in Pancreas and Liver

This compound exerts its glucose-lowering effects through a dual mechanism of action, targeting glucokinase in both the pancreas and the liver.[1]

  • In Pancreatic β-cells: Glucokinase functions as the primary glucose sensor, regulating glucose-stimulated insulin (B600854) secretion (GSIS).[3][7][8] By activating glucokinase, this compound enhances the β-cell's sensitivity to glucose, leading to increased insulin secretion in a glucose-dependent manner.[1][4] This targeted action helps to restore the appropriate insulin response to elevated blood glucose levels, a key defect in T2DM.[9]

  • In the Liver: The liver is a major site of glucose uptake and storage. Glucokinase in hepatocytes controls the first step of glucose metabolism: the phosphorylation of glucose to glucose-6-phosphate.[3][4] This process is crucial for both glycolysis and glycogen (B147801) synthesis.[4] this compound activation of hepatic glucokinase promotes increased glucose uptake from the blood and enhances glycogen synthesis, thereby contributing to the overall reduction in plasma glucose.[1][4]

Below is a diagram illustrating the signaling pathway of this compound in both pancreatic β-cells and hepatocytes.

AZD1656_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Blood Glucose GK_p Glucokinase (GK) Glucose_p->GK_p AZD1656_p This compound AZD1656_p->GK_p activates G6P_p Glucose-6-Phosphate GK_p->G6P_p phosphorylates Metabolism_p Glycolysis & ATP Production G6P_p->Metabolism_p Insulin_p Insulin Secretion Metabolism_p->Insulin_p stimulates Glucose_l Blood Glucose GK_l Glucokinase (GK) Glucose_l->GK_l AZD1656_l This compound AZD1656_l->GK_l activates G6P_l Glucose-6-Phosphate GK_l->G6P_l phosphorylates Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l

Caption: this compound Glucokinase Activation Pathway.

Pharmacokinetics and Metabolism

Clinical Efficacy and Pharmacodynamics

Multiple clinical trials have evaluated the efficacy of this compound in both healthy individuals and patients with T2DM.

Studies in Healthy Subjects

In single-ascending dose studies in healthy Western and Japanese male subjects under euglycemic clamp conditions, this compound was well-tolerated at doses up to 180 mg.[1] A dose-dependent blood glucose-lowering effect was observed, evidenced by an increased glucose infusion rate required to maintain euglycemia.[1] Furthermore, dose-dependent increases in insulin secretion were noted.[1]

Studies in Patients with Type 2 Diabetes

A randomized, double-blind, placebo-controlled study in patients with T2DM on metformin (B114582) evaluated this compound at various doses for 4 months.[11] The study demonstrated significant reductions in HbA1c from baseline compared to placebo.[11]

Another study involving multiple-ascending doses in T2DM patients showed dose-dependent reductions in plasma glucose.[6] Specifically, fasting plasma glucose (FPG) was reduced by up to 21%, and the mean 24-hour plasma glucose was reduced by up to 24% with this compound compared to placebo.[6] Interestingly, in this study, no dose-related changes in serum insulin or C-peptide were observed at the end of the treatment period.[6]

ParameterThis compound Effect (vs. Placebo)Study PopulationReference
Fasting Plasma Glucose (FPG)Up to 21% reductionT2DM Patients[6]
Mean 24-h Plasma GlucoseUp to 24% reductionT2DM Patients[6]
HbA1c (4 months)-0.80% to -0.81% changeT2DM Patients on Metformin[11]
Insulin SecretionDose-dependent increaseHealthy Subjects[1]
Glucose Infusion RateDose-dependent increaseHealthy Subjects[1]

Immunomodulatory Effects

Beyond its metabolic actions, this compound has been investigated for potential immunomodulatory effects. The ARCADIA trial, a Phase II, randomized, double-blind, placebo-controlled study, assessed the safety and efficacy of this compound in diabetic patients hospitalized with COVID-19.[12][13][14][15] While the trial did not meet its primary endpoint, it suggested a potential beneficial therapeutic effect, with a decrease in deaths and a reduction in the duration of hospitalization in the this compound group compared to placebo.[13] Immunophenotyping and immunochemistry from the trial indicated an immunomodulatory effect of this compound.[13] This has led to further exploration of this compound in autoimmune diseases.[16]

Experimental Protocols

Single Ascending Dose Study in Healthy Subjects[1]
  • Study Design: Two single-blind, randomized, placebo-controlled studies in Western and Japanese healthy adult male subjects.

  • Intervention: Oral single ascending doses of this compound up to 180 mg or placebo.

  • Methodology: Doses were administered during euglycemic clamp conditions to prevent hypoglycemia.

  • Primary Outcome Measures: Safety, pharmacokinetics, serum insulin, and glucose infusion rate.

SAD_Protocol cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_procedure Procedure cluster_assessment Assessments Screen Healthy Male Subjects (Western & Japanese) Randomize Single-Blind Randomization Screen->Randomize This compound Oral this compound (Single Ascending Doses up to 180 mg) Randomize->this compound Placebo Placebo Randomize->Placebo Clamp Euglycemic Clamp This compound->Clamp Placebo->Clamp Assess Safety Monitoring Pharmacokinetics Serum Insulin Glucose Infusion Rate Clamp->Assess

Caption: Experimental Workflow for Single Ascending Dose Study.
Multiple Ascending Dose Study in T2DM Patients[6]

  • Study Design: A randomized, single-blind, placebo-controlled monotherapy study in two parts.

  • Part A: 32 patients received this compound (7, 20, 40, or 80 mg) twice daily or placebo for 8 days.

  • Part B: 20 patients received individually titrated this compound (15-45 mg) twice daily or placebo for 28 days as outpatients.

  • Primary Outcome Measures: Safety, pharmacokinetics, and pharmacodynamic variables (e.g., plasma glucose).

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.[1][6] A systematic review and meta-analysis of 23 randomized trials concluded that this compound is a safe glucokinase activator.[17] There was no significant difference between this compound and placebo regarding total non-serious adverse events.[17] While there was a numerical increase in hypoglycemic events, the cumulative relative risk was not statistically significant.[17]

Adverse Event CategoryRelative Risk (this compound vs. Placebo)95% Confidence Intervalp-valueReference
Total Non-Serious Adverse Events1.090.96–1.2430%0.19[17]
Hypoglycemic Events2.030.94–4.390%0.07[17]
Serious Adverse Events0.850.21–3.480%-[17]

Future Directions

While initially developed for T2DM, the immunomodulatory properties of this compound have opened new avenues for research.[12][15] Ongoing and future studies are exploring its potential in treating autoimmune diseases such as lupus.[16] The dual mechanism of targeting both glucose metabolism and immune function suggests that glucokinase activation could be a promising therapeutic strategy for a range of conditions.

Conclusion

This compound is a potent glucokinase activator with a well-defined dual mechanism of action in the pancreas and liver. Clinical trials have demonstrated its efficacy in lowering blood glucose levels in patients with T2DM with a favorable safety profile. The discovery of its immunomodulatory effects has expanded its potential therapeutic applications beyond diabetes, highlighting the multifaceted role of glucokinase in human physiology. Further research is warranted to fully elucidate its therapeutic potential in both metabolic and autoimmune disorders.

References

AZD1656: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1656 is a potent and selective small molecule activator of the enzyme glucokinase (GK), which plays a pivotal role in glucose homeostasis. Developed as a potential therapeutic agent for type 2 diabetes, this compound enhances glucose sensing in pancreatic β-cells and glucose disposal in the liver. This document provides a detailed technical overview of this compound, covering its chemical structure, a comprehensive summary of its chemical synthesis, its mechanism of action through the glucokinase signaling pathway, and a typical experimental workflow for its evaluation.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex molecular architecture. Its chemical identity and key properties are summarized in the table below.

PropertyValue
IUPAC Name 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide[1]
Molecular Formula C₂₄H₂₆N₆O₅[1]
Molecular Weight 478.51 g/mol [1]
CAS Number 919783-22-5[1]
SMILES String O=C(NC1=NC=C(C)N=C1)C2=CC(O--INVALID-LINK--COC)=CC(OC3=NC=C(C(N4CCC4)=O)N=C3)=C2[1]
Appearance Solid powder[1]

Glucokinase Activation Signaling Pathway

This compound exerts its therapeutic effect by allosterically activating glucokinase, a key regulatory enzyme in glucose metabolism. In pancreatic β-cells, this activation enhances the glucose-stimulated insulin (B600854) secretion (GSIS) pathway. The binding of this compound to glucokinase increases the enzyme's affinity for glucose, accelerating the conversion of glucose to glucose-6-phosphate. This is the rate-limiting step in glycolysis. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization. This, in turn, opens voltage-gated calcium channels, leading to an influx of Ca²⁺ ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream. In hepatocytes, activated glucokinase promotes the conversion of glucose to glucose-6-phosphate, which is then converted to glycogen (B147801) for storage, thereby increasing hepatic glucose uptake.[2][3]

G cluster_extracellular Extracellular Space cluster_cell Pancreatic β-Cell Glucose_ext Blood Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport AZD1656_ext This compound AZD1656_int This compound AZD1656_ext->AZD1656_int Diffusion Glucose_int Intracellular Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase AZD1656_int->Glucokinase Allosteric Activation G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP KATP KATP Channel (Closure) ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-Gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis Insulin_release Insulin Secretion Insulin_exocytosis->Insulin_release

Caption: this compound-mediated glucokinase activation pathway in pancreatic β-cells.

Chemical Synthesis of this compound

The large-scale synthesis of this compound has been described and involves a multi-step convergent approach.[4] The key fragments are synthesized separately and then coupled to form the final molecule. The following is a detailed description of the synthetic route based on published literature.

Synthesis of Key Intermediates

The synthesis commences with the preparation of two key pyrazine (B50134) fragments and a central resorcinol (B1680541) core.

Experimental Protocol: Synthesis of the Amide Pyrazine Fragment

A detailed step-by-step protocol for the synthesis of the 5-methylpyrazin-2-amine (B1296693), a key starting material, is not publicly available. However, a plausible route would involve the condensation of a 1,2-dicarbonyl compound with an aminonitrile followed by functional group manipulations.

Experimental Protocol: Synthesis of the Azetidine (B1206935) Pyrazine Fragment

Similarly, the synthesis of the 5-(azetidine-1-carbonyl)pyrazin-2-ol fragment would likely begin with a suitable pyrazine carboxylic acid derivative which is then activated and reacted with azetidine.

Experimental Protocol: Preparation of the Central Resorcinol Core

The central core is derived from methyl α-resorcylate. A key step is the selective monobenzoylation, followed by a Mitsunobu reaction to introduce the (S)-1-methoxypropan-2-yl ether side chain.

Final Assembly of this compound

The final steps involve the coupling of the prepared fragments.

Experimental Protocol: Convergent Synthesis of this compound

  • Etherification: The hydroxyl group of the azetidine pyrazine fragment is coupled with the central resorcinol core via a nucleophilic aromatic substitution reaction.

  • Amide Coupling: The carboxylic acid of the resulting intermediate is activated, for example, using thionyl chloride (SOCl₂), and then reacted with the 5-methylpyrazin-2-amine fragment to form the final amide bond, yielding this compound.[4]

The table below summarizes the key reaction steps and conditions for the large-scale synthesis of this compound.[4]

StepStarting MaterialsReagents and ConditionsProductYield (%)
1 Methyl α-resorcylateBzCl, LiOH, K₂CO₃, PhMe-H₂O, 20 °CMonobenzoylated resorcylate81
2 Monobenzoylated resorcylate, (S)-1-methoxypropan-2-olPPh₃, DIAD, PhMe, 2-20 °CEtherified resorcinol derivative-
3 Etherified resorcinol derivativeNaOMe, MeOH, r.t.; then KOH, H₂O, 25 °CCarboxylic acid intermediate76 (from step 2)
4 Carboxylic acid intermediate, Pyrazine fragment GK₂CO₃, DMSO-H₂O (6:1), 57 °CCoupled intermediate H90
5 Coupled intermediate H1. SOCl₂, py, MeCN, 20 °C; 2. Pyrazine fragment I, MeCN, 20 °CThis compound 85

Experimental Workflow for Evaluation of Glucokinase Activators

The discovery and development of a glucokinase activator like this compound involves a structured workflow of experiments, from initial screening to clinical evaluation.

G HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification (Biochemical GK Assay) HTS->Hit_ID Lead_Gen Lead Generation (Structure-Activity Relationship) Hit_ID->Lead_Gen In_Vitro In Vitro Characterization (Cell-based Assays) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy (Rodent Models - OGTT) In_Vitro->In_Vivo ADMET ADMET Profiling (Pharmacokinetics, Toxicology) In_Vivo->ADMET Preclinical Preclinical Candidate Selection ADMET->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical

Caption: Drug discovery and development workflow for a glucokinase activator.

Experimental Protocol: In Vitro Glucokinase Activation Assay

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound for glucokinase activation.

  • Materials: Recombinant human glucokinase, glucose, ATP, NADP⁺, glucose-6-phosphate dehydrogenase, test compound (e.g., this compound), and a suitable buffer system.

  • Procedure: a. A reaction mixture is prepared containing the buffer, glucose, ATP, NADP⁺, and glucose-6-phosphate dehydrogenase. b. The test compound is added at various concentrations. c. The reaction is initiated by the addition of glucokinase. d. The rate of NADPH formation, which is coupled to the phosphorylation of glucose, is monitored spectrophotometrically at 340 nm. e. The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Rodent Model

  • Objective: To evaluate the in vivo efficacy of a glucokinase activator in improving glucose tolerance.

  • Animals: Typically, diabetic or diet-induced obese mice or rats are used.

  • Procedure: a. Animals are fasted overnight. b. A baseline blood glucose measurement is taken. c. The test compound (e.g., this compound) or vehicle is administered orally. d. After a specified time, a glucose challenge is administered orally. e. Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration. f. The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to assess the improvement in glucose tolerance.

Conclusion

This compound is a significant glucokinase activator with a well-defined chemical structure and a convergent synthetic pathway. Its mechanism of action, centered on the potentiation of glucokinase activity, offers a targeted approach to enhancing glucose-stimulated insulin secretion and hepatic glucose uptake. The systematic experimental workflow employed in its development underscores the rigorous process of modern drug discovery. This technical guide provides a foundational understanding of this compound for professionals in the field of drug development and metabolic disease research.

References

AZD1656: A Comprehensive Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1656 is a potent and selective small molecule activator of glucokinase (GK), an enzyme pivotal to glucose homeostasis. Initially developed by AstraZeneca for the treatment of type 2 diabetes mellitus (T2DM), its development path has evolved to explore its potential immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, mechanism of action, and synthesis of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Introduction: The Rationale for Glucokinase Activation

Glucokinase, also known as hexokinase IV, functions as a glucose sensor in key metabolic tissues, primarily the pancreatic β-cells and hepatocytes. By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK is the rate-limiting step for glucose metabolism in these cells. In pancreatic β-cells, this process triggers insulin (B600854) secretion, while in the liver, it promotes glycogen (B147801) synthesis and glycolysis, leading to reduced hepatic glucose output. In individuals with T2DM, glucokinase activity is impaired, contributing to hyperglycemia. Therefore, the activation of glucokinase emerged as a promising therapeutic strategy to improve glycemic control.

This compound was developed as a glucokinase activator (GKA) with the aim of providing a novel treatment for T2DM. Its journey has since expanded to investigate its effects on the immune system, particularly in the context of inflammatory conditions.

Discovery and Medicinal Chemistry

The development of this compound stemmed from a medicinal chemistry program aimed at optimizing a previous lead compound, AZD1092. A key objective of this optimization was to mitigate the Ames liability observed with AZD1092, indicating its potential mutagenicity. This property-based optimization led to the discovery of this compound, a compound with a superior safety profile.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. A general synthetic scheme is outlined below. The process involves the formation of a pyrazine (B50134) carboxamide core, followed by coupling with a substituted phenolic ether.

A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. The following represents a high-level overview based on published schemes for similar pyrazine carboxamide derivatives.

General Experimental Protocol for Pyrazine Carboxamide Synthesis:

  • Acid Chloride Formation: Pyrazine-2-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane (B109758) (DCM), to form the corresponding acid chloride. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

  • Amide Coupling: The resulting pyrazine-2-carbonyl chloride is then reacted with the desired amine, in this case, an amino-substituted aromatic compound, in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent (e.g., DCM or acetonitrile) to form the amide bond.

  • Purification: The final product is purified using standard techniques such as crystallization or column chromatography to yield the desired pyrazine carboxamide derivative.

Mechanism of Action

Allosteric Activation of Glucokinase

This compound is an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site. This binding induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity. The EC50 for this compound activation of glucokinase has been reported to be 60 nM.[1]

Interaction with Glucokinase Regulatory Protein (GKRP)

In hepatocytes, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP). Under low glucose conditions, GKRP binds to GK and sequesters it in the nucleus, rendering it inactive. When glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose. Glucokinase activators like this compound can modulate this interaction, promoting the dissociation of GK from GKRP, thereby increasing the amount of active GK in the cytoplasm.[2][3]

Downstream Signaling Pathways

By activating glucokinase, this compound enhances the rate of glycolysis and glycogen synthesis. This leads to an increase in the intracellular concentration of glucose-6-phosphate and subsequent glycolytic intermediates. In the liver, this activation of glycolysis can lead to an increase in the expression of genes regulated by the carbohydrate response element-binding protein (ChREBP), which is a key transcription factor in lipogenesis.[4][5] In pancreatic β-cells, the increased glucose metabolism leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin secretion.

cluster_pancreatic_b_cell Pancreatic β-Cell cluster_hepatocyte Hepatocyte AZD1656_p This compound Glucokinase_p Glucokinase AZD1656_p->Glucokinase_p Activates G6P_p Glucose-6-Phosphate Glucokinase_p->G6P_p Glucose_p Glucose Glucose_p->G6P_p Phosphorylation Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP_p K_ATP_p K(ATP) Channel Closure ATP_ADP_p->K_ATP_p Depolarization_p Membrane Depolarization K_ATP_p->Depolarization_p Ca_p ↑ Intracellular Ca²⁺ Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p AZD1656_h This compound Glucokinase_h Glucokinase AZD1656_h->Glucokinase_h Activates GKRP GKRP (inactive complex) Glucokinase_h->GKRP Dissociates G6P_h Glucose-6-Phosphate Glucokinase_h->G6P_h Glucose_h Glucose Glucose_h->G6P_h Phosphorylation Glycogen_h Glycogen Synthesis G6P_h->Glycogen_h Glycolysis_h Glycolysis G6P_h->Glycolysis_h HGO ↓ Hepatic Glucose Output Glycogen_h->HGO ChREBP ChREBP Activation Glycolysis_h->ChREBP Glycolysis_h->HGO Lipogenesis Lipogenesis ChREBP->Lipogenesis

Figure 1: Dual Mechanism of Action of this compound in Pancreatic β-Cells and Hepatocytes.
Immunomodulatory Effects

More recently, this compound has been investigated for its immunomodulatory properties. The migration of regulatory T cells (Tregs) to sites of inflammation is dependent on glycolysis, a process initiated by glucokinase. By activating glucokinase, this compound is hypothesized to enhance Treg function and migration, thereby dampening excessive inflammatory responses. This mechanism is thought to be independent of its glucose-lowering effects and has been the rationale for its investigation in inflammatory conditions like COVID-19.[6]

This compound This compound Glucokinase_t Glucokinase (in Tregs) This compound->Glucokinase_t Activates Glycolysis_t ↑ Glycolysis Glucokinase_t->Glycolysis_t Treg_migration ↑ Treg Migration Glycolysis_t->Treg_migration Inflammation ↓ Inflammation Treg_migration->Inflammation

Figure 2: Proposed Immunomodulatory Mechanism of this compound via Treg Function.

Preclinical Development

In Vitro Studies

Glucokinase Activation Assay Protocol (General):

A common method to assess glucokinase activity is a coupled enzyme assay.[2][7][8][9]

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, magnesium chloride, ATP, and glucose.

  • Coupling Enzymes: Glucose-6-phosphate dehydrogenase (G6PDH) and NADP+ are added to the mixture.

  • Initiation of Reaction: The reaction is initiated by the addition of recombinant glucokinase and the test compound (this compound) at various concentrations.

  • Measurement: Glucokinase phosphorylates glucose to glucose-6-phosphate. G6PDH then oxidizes glucose-6-phosphate to 6-phosphogluconolactone, concomitantly reducing NADP+ to NADPH.

  • Detection: The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The EC50 value, the concentration of this compound that produces 50% of the maximal enzyme activation, is calculated from the dose-response curve.

In Vivo Studies

Preclinical studies in animal models have been conducted to evaluate the efficacy and pharmacokinetics of this compound.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of a Glucokinase Activator (MK-0941) in Mice and Dogs (as a representative example) [4][10][11]

ParameterMouseDog
Dose OralOral
Tmax ~1 hour~1 hour
~2 hours~2 hours
Clearance RapidRapid

In a study using a Gckr-P446L mouse model, oral administration of this compound at a dose of 3 mg/kg body weight demonstrated blood glucose-lowering efficacy.[8][9]

Table 2: Summary of Preclinical Efficacy Data for this compound in a Mouse Model [8][9]

Animal ModelDoseDurationKey Findings
Gckr-P446L Mouse3 mg/kg (oral)19 weeks- Initial blood glucose lowering independent of genotype. - Sustained efficacy in wild-type mice. - Diminished efficacy in LL genotype mice over time.
Safety Pharmacology and Toxicology

A critical step in the development of this compound was to ensure it did not possess the mutagenic potential of its predecessor. This is typically assessed using the Ames test.

Ames Test Protocol (General): [3][12][13][14][15][16][17]

  • Bacterial Strains: Histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound (this compound) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Specific results of the Ames test for this compound and AZD1092 are not publicly available but the progression of this compound to clinical trials suggests it passed this critical safety assessment.

Clinical Development

This compound has been evaluated in numerous clinical trials, both in healthy volunteers and in patients with T2DM and other conditions.

Phase I Studies

Early clinical trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound. Single ascending doses of up to 180 mg were found to be well-tolerated. The compound was rapidly absorbed, and a dose-proportional increase in exposure was observed.[18]

Phase II Studies in Type 2 Diabetes

A dose-ranging study (NCT01020123) evaluated this compound as an add-on therapy to metformin (B114582) in patients with T2DM.[19]

Table 3: Key Efficacy Results from a Phase II Study in T2DM (NCT01020123) [19]

Treatment Arm (Titrated Doses)Change in HbA1c from Baseline at 4 Months (Placebo-Corrected)
This compound (10-140 mg)-0.80%
This compound (20-200 mg)-0.81%

While showing initial efficacy, the glucose-lowering effect of this compound was not sustained over time in longer-term extensions of these studies.

The ARCADIA Trial: Investigating Immunomodulation in COVID-19

The ARCADIA trial (NCT04516759) was a Phase II, randomized, double-blind, placebo-controlled study that investigated the efficacy and safety of this compound in diabetic patients hospitalized with COVID-19.[7][10][11]

Experimental Workflow for the ARCADIA Trial:

Screening Patient Screening (Diabetic, Hospitalized with COVID-19) Randomization Randomization (1:1) Screening->Randomization Treatment Treatment Period (up to 21 days) Randomization->Treatment AZD1656_arm This compound (100mg BID) + Standard of Care Treatment->AZD1656_arm Placebo_arm Placebo + Standard of Care Treatment->Placebo_arm Endpoint Primary Endpoint Assessment (Clinical Improvement at Day 14) AZD1656_arm->Endpoint Placebo_arm->Endpoint Secondary_Endpoints Secondary Endpoints (Mortality, Hospitalization Duration, Immunophenotyping) Endpoint->Secondary_Endpoints

Figure 3: Simplified Workflow of the ARCADIA Clinical Trial.

Table 4: Key Outcomes of the ARCADIA Trial [7][10][11]

OutcomeThis compound GroupPlacebo Groupp-value
Clinical Improvement at Day 14 76.3%69.9%0.19
Mortality at Day 28 5.0% (4/80)12.3% (9/73)0.090
Mortality at Day 7 0% (0/80)8.2% (6/73)0.011 (post hoc)
Adverse Events 35.7%33.3%Not significant

Although the trial did not meet its primary endpoint of clinical improvement at day 14, a trend towards reduced mortality was observed in the this compound group. Immunophenotyping data from the trial suggested that patients treated with this compound had a less pro-inflammatory immune response.[10][11]

Immunophenotyping Protocol (General for Human PBMCs): [20][21][22][23][24]

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Staining: Isolated PBMCs are incubated with a cocktail of fluorescently labeled monoclonal antibodies targeting specific cell surface and intracellular markers to identify different immune cell populations (e.g., T cells, B cells, monocytes, and their subsets).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.

  • Gating Strategy: A sequential gating strategy is applied to the flow cytometry data to identify and quantify specific immune cell populations of interest (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells).

Safety and Tolerability

A meta-analysis of 23 randomized trials concluded that this compound is a well-tolerated and safe glucokinase activator. There was no significant difference in the overall incidence of non-serious or serious adverse events between this compound and placebo. A non-significant increased risk of hypoglycemia was noted.

Future Directions

The development of this compound has shifted from a primary focus on T2DM to the exploration of its immunomodulatory effects. The findings from the ARCADIA trial have spurred further investigation into its potential for treating other autoimmune and inflammatory diseases.

Conclusion

This compound is a glucokinase activator with a well-documented history of development, from its origins in a medicinal chemistry program to its evaluation in numerous clinical trials. While its initial promise as a long-term treatment for T2DM was not fully realized due to a lack of sustained efficacy, its potential as an immunomodulatory agent has opened new avenues for research and development. This technical guide has summarized the key data and methodologies associated with this compound, providing a valuable resource for the scientific community. Further research is warranted to fully elucidate its immunomodulatory mechanisms and to explore its therapeutic potential in a broader range of diseases.

References

AZD1656 in Autoimmunity: A Preclinical In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD1656, a small molecule activator of the enzyme glucokinase (GK), is emerging as a potential therapeutic agent for autoimmune diseases. Originally developed for type 2 diabetes, its immunomodulatory properties have garnered significant interest. This document provides a comprehensive technical overview of the preclinical evidence supporting the role of this compound in autoimmunity, with a core focus on its mechanism of action involving the metabolic reprogramming of regulatory T cells (Tregs). While clinical investigations are underway for conditions such as lupus, this guide synthesizes the foundational preclinical data, detailing the underlying signaling pathways, experimental methodologies, and quantitative outcomes to inform ongoing and future research in the field.

Core Mechanism of Action: Glucokinase Activation and Immune Modulation

This compound's primary molecular target is glucokinase, an enzyme pivotal in glucose sensing and metabolism.[1][2] Beyond its role in glucose homeostasis, glucokinase is expressed in immune cells, including regulatory T cells (Tregs), where it plays a critical role in their function.[1] The immunomodulatory effects of this compound are believed to be mediated through the enhancement of glucokinase activity in these cells.

Signaling Pathway of this compound in Regulatory T Cells

Preclinical research has elucidated a key signaling pathway through which glucokinase activation by agents like this compound enhances the migratory capacity of Tregs, a crucial function for these cells to suppress inflammation at target tissues.[1] Pro-migratory stimuli initiate a PI3K-mTORC2-dependent pathway that leads to the induction of glucokinase.[1] This, in turn, promotes glycolysis, providing the necessary energy for the cytoskeletal rearrangements required for cell migration.[1]

AZD1656_Treg_Signaling This compound-Mediated Treg Migration Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-migratory Stimuli Pro-migratory Stimuli PI3K PI3K Pro-migratory Stimuli->PI3K activates mTORC2 mTORC2 PI3K->mTORC2 activates Glucokinase Glucokinase mTORC2->Glucokinase induces Glycolysis Glycolysis Glucokinase->Glycolysis promotes Cytoskeletal Rearrangement Cytoskeletal Rearrangement Glycolysis->Cytoskeletal Rearrangement energizes Treg Migration Treg Migration Cytoskeletal Rearrangement->Treg Migration enables This compound This compound This compound->Glucokinase activates

Figure 1: this compound enhances Treg migration via glucokinase activation.

Quantitative Preclinical Data

The primary preclinical data for this compound in an immunological context comes from in vivo studies assessing its impact on Treg migration.

Experimental Model Treatment Group Outcome Measure Result Fold Change vs. Vehicle Reference
In vivo Treg Migration Assay (Peritoneal Cavity)VehicleMean absolute number of labeled Tregs retrieved from peritoneum1.5 x 10^5 (± SD)-[1]
In vivo Treg Migration Assay (Peritoneal Cavity)This compoundMean absolute number of labeled Tregs retrieved from peritoneum~3.0 x 10^5 (± SD)~2.0[1]

Table 1: Effect of this compound on In Vivo Regulatory T Cell Migration

Detailed Experimental Protocols

In Vivo Regulatory T Cell Migration Assay

This protocol is based on the methodology described by Kishore et al., 2017.[1]

Objective: To assess the effect of this compound on the migration of regulatory T cells to a site of inflammation in vivo.

Animal Model: Syngeneic mice.

Methodology:

  • Treg Isolation and Labeling:

    • Isolate CD4+CD25+ Tregs from the spleens and lymph nodes of donor mice using standard cell sorting techniques.

    • Divide the isolated Tregs into two populations. Label one population with a fluorescent dye (e.g., CFSE) and the other with a different fluorescent dye (e.g., CellTrace Violet).

  • In Vitro Treatment:

    • Treat one labeled Treg population with this compound (1 µM) in an insulin-free medium for 2 hours.

    • Treat the other labeled Treg population with a vehicle control under the same conditions.

  • Induction of Peritonitis:

    • Induce sterile peritonitis in recipient mice by intraperitoneal (i.p.) injection of IFN-γ 48 hours prior to Treg transfer. This creates an inflammatory environment to attract Tregs.

  • Adoptive Transfer:

    • Co-inject equal numbers of this compound-treated and vehicle-treated labeled Tregs into the peritoneal cavity of the recipient mice.

  • Cell Recovery and Analysis:

    • After 24 hours, recover cells from the peritoneum and spleen by lavage and tissue homogenization, respectively.

    • Analyze the recovered cells by flow cytometry to quantify the number of each labeled Treg population that has migrated to the peritoneum (site of inflammation) versus the number remaining in the spleen.

Treg_Migration_Workflow Experimental Workflow for In Vivo Treg Migration Assay cluster_prep Preparation cluster_invivo In Vivo Phase cluster_analysis Analysis A Isolate Tregs from donor mice B Label Tregs with two different dyes A->B C Treat one Treg population with this compound B->C D Treat second Treg population with Vehicle B->D F Co-inject both Treg populations i.p. C->F D->F E Induce peritonitis in recipient mice (IFN-γ) E->F G Recover cells from peritoneum and spleen after 24h F->G H Quantify labeled Tregs by Flow Cytometry G->H

Figure 2: Workflow for assessing this compound's effect on Treg migration.

Application in Preclinical Models of Autoimmune Disease

The immunomodulatory mechanism of this compound, centered on enhancing Treg migratory function, provides a strong rationale for its investigation in various autoimmune diseases characterized by excessive inflammation and compromised Treg activity.

Rheumatoid Arthritis (RA)

Rationale: RA is a chronic inflammatory autoimmune disease targeting the synovial joints. Tregs are crucial for controlling the autoimmune response in RA, and enhancing their migration to the inflamed synovium could be a valuable therapeutic strategy.

Standard Preclinical Model: Collagen-Induced Arthritis (CIA) in rodents is a widely used model that shares many pathological features with human RA. Key endpoints in this model include clinical scoring of paw swelling, histological analysis of joint inflammation and damage, and measurement of autoantibodies and inflammatory cytokines.

Current Status of this compound in Preclinical RA Models: As of the date of this document, there are no publicly available preclinical studies that have evaluated the efficacy of this compound in the CIA model or other established animal models of rheumatoid arthritis.

Systemic Lupus Erythematosus (SLE)

Rationale: SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to widespread inflammation and organ damage. Defective Treg function is a hallmark of SLE, and therapies that can restore this function are of great interest.

Standard Preclinical Models: Spontaneous mouse models such as the MRL/lpr and NZB/W F1 strains are commonly used to study SLE. These models develop lupus-like symptoms, including autoantibody production and glomerulonephritis.

Current Status of this compound in Preclinical SLE Models: Public announcements indicate that preclinical studies evaluating this compound in a model of SLE are being planned and conducted through a partnership between Conduit Pharmaceuticals and Charles River Laboratories.[3][4] The results of these studies are anticipated but not yet publicly available.

Future Directions and Conclusion

The preclinical data available for this compound strongly supports a novel immunomodulatory mechanism of action mediated through the metabolic reprogramming of regulatory T cells. The activation of glucokinase by this compound enhances glycolysis-dependent Treg migration, a key process for suppressing inflammation in autoimmune diseases.

The logical next step in the preclinical evaluation of this compound is the comprehensive assessment of its efficacy in established animal models of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Data from such studies will be critical to validate the therapeutic hypothesis and to inform the design of future clinical trials in these indications. The ongoing preclinical work in lupus models is a promising development in this regard.[3][4]

References

The Potential of AZD1656 in the Treatment of Lupus Nephritis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupus nephritis (LN) is a severe organ manifestation of systemic lupus erythematosus (SLE), characterized by immune complex deposition and inflammation in the kidneys, often leading to end-stage renal disease. Current therapeutic strategies, primarily centered on broad immunosuppression, are associated with significant side effects and variable efficacy. There is a pressing need for targeted therapies that address the underlying pathogenic mechanisms of LN. AZD1656, a glucokinase (GK) activator, originally developed for type 2 diabetes, has emerged as a promising candidate for immunomodulatory therapy. Evidence from preclinical studies and clinical trials in other inflammatory conditions suggests that this compound may offer a novel therapeutic avenue for autoimmune diseases, including lupus nephritis.[1][2][3][4][5]

This technical guide provides an in-depth overview of the scientific rationale and potential clinical development path for this compound in the context of lupus nephritis. It is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of glucokinase activators.

Core Mechanism of Action: Glucokinase Activation and Immunomodulation

Glucokinase, a key enzyme in glucose metabolism, acts as a glucose sensor in various cell types, including pancreatic beta cells and hepatocytes.[6][7] Emerging evidence indicates that GK also plays a pivotal role in the immune system by regulating glycolysis, which is essential for the function and differentiation of immune cells.[5] In autoimmune diseases like lupus, T cells exhibit metabolic dysregulation, favoring aerobic glycolysis, which supports the differentiation and function of pro-inflammatory effector T cells (Th1 and Th17).[8][9][10]

This compound, by allosterically activating glucokinase, enhances the glycolytic flux.[6] This targeted metabolic intervention is hypothesized to restore immune homeostasis by influencing the balance between effector T cells and regulatory T cells (Tregs).[11][12] Tregs are crucial for maintaining self-tolerance and their function is often impaired in lupus patients. Enhanced glycolysis through GK activation may promote the function and stability of Tregs, thereby suppressing the autoimmune response.[5][11]

Signaling Pathway

The proposed immunomodulatory mechanism of this compound in the context of lupus nephritis involves the enhancement of glucokinase activity within T cells. This leads to an increased rate of glycolysis, a higher ATP-to-ADP ratio, and subsequent downstream effects on T-cell differentiation and function. It is hypothesized that this metabolic shift favors the expansion and suppressive function of regulatory T cells (Tregs) over pro-inflammatory Th1 and Th17 cells, thereby mitigating the autoimmune attack on the kidneys.

AZD1656_Mechanism_of_Action cluster_tcell T-Cell cluster_kidney Kidney This compound This compound Glucokinase Glucokinase This compound->Glucokinase Activates Glycolysis Glycolysis Glucokinase->Glycolysis Enhances ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP Treg Regulatory T-Cell (Treg) Function & Stability ATP_ADP->Treg Promotes Th1_Th17 Effector T-Cells (Th1, Th17) Differentiation & Proliferation ATP_ADP->Th1_Th17 Inhibits Inflammation Renal Inflammation Treg->Inflammation Suppresses Th1_Th17->Inflammation Promotes Damage Tissue Damage Inflammation->Damage

Proposed immunomodulatory signaling pathway of this compound in T-cells.

Preclinical Development and Experimental Protocols

Conduit Pharmaceuticals, in partnership with Charles River Laboratories, is advancing the preclinical evaluation of this compound in a recognized model of systemic lupus erythematosus.[13] The primary objective of these studies is to generate robust data on the efficacy of this compound in modulating disease progression and key inflammatory biomarkers.[13]

Experimental Workflow

A typical preclinical experimental workflow to evaluate the efficacy of this compound in a lupus nephritis model would involve several key stages, from animal model selection and treatment administration to comprehensive endpoint analysis. This systematic approach ensures the thorough assessment of the compound's therapeutic potential.

Preclinical_Workflow start Animal Model Selection (e.g., NZB/W F1 Mice) treatment Treatment Initiation (this compound vs. Vehicle) start->treatment monitoring In-life Monitoring (Proteinuria, Body Weight) treatment->monitoring endpoint Endpoint Analysis (e.g., 24 weeks) monitoring->endpoint histology Renal Histopathology (Glomerulonephritis Scoring) endpoint->histology serology Serological Analysis (Autoantibodies, Cytokines) endpoint->serology facs Flow Cytometry (T-cell Subsets) endpoint->facs data_analysis Data Analysis & Interpretation histology->data_analysis serology->data_analysis facs->data_analysis

A representative experimental workflow for preclinical evaluation.
Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments in a preclinical study of this compound for lupus nephritis, based on established methodologies.

1. Animal Model and Treatment

  • Model: Female NZB/W F1 mice, a spontaneous model of lupus that reliably develops autoantibodies and glomerulonephritis, will be used.[1][14]

  • Group Size: n = 15-20 mice per group to ensure statistical power.

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% HPMC)

    • This compound (low dose, e.g., 10 mg/kg)

    • This compound (high dose, e.g., 30 mg/kg)

    • Positive control (e.g., cyclophosphamide)

  • Administration: Oral gavage, daily, starting at an age when proteinuria is typically first detected (e.g., 16-20 weeks).

  • Duration: 8-12 weeks of treatment.

2. In-life Monitoring

  • Proteinuria: Measured weekly using metabolic cages for 24-hour urine collection and quantified by a standard assay (e.g., Bradford assay).

  • Body Weight: Monitored weekly as an indicator of general health.

3. Endpoint Analysis

  • Serum Collection: Blood will be collected at baseline and at the study endpoint for serological analysis.

  • Kidney Harvesting: Kidneys will be harvested, with one fixed in formalin for histology and the other processed for flow cytometry and molecular analysis.

4. Renal Histopathology

  • Staining: Formalin-fixed, paraffin-embedded kidney sections will be stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

  • Scoring: A board-certified veterinary pathologist, blinded to the treatment groups, will score the sections for glomerulonephritis, interstitial inflammation, and vasculitis based on a standardized scoring system.

5. Serological Analysis

  • Autoantibodies: Serum levels of anti-dsDNA and anti-nuclear antibodies (ANA) will be quantified by ELISA.

  • Cytokines: A multiplex immunoassay (e.g., Luminex) will be used to measure serum levels of key pro-inflammatory cytokines (e.g., IFN-γ, IL-6, IL-17) and anti-inflammatory cytokines (e.g., IL-10).

6. Flow Cytometry of Renal Infiltrating and Splenic T-Cells

  • Cell Isolation: Single-cell suspensions will be prepared from kidneys and spleens.

  • Staining: Cells will be stained with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD25) and intracellular transcription factors (e.g., FoxP3 for Tregs, T-bet for Th1, RORγt for Th17).

  • Analysis: The frequencies and absolute numbers of different T-cell subsets will be determined using a flow cytometer.

Illustrative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that might be expected from a successful preclinical study of this compound in the NZB/W F1 mouse model of lupus nephritis.

Table 1: Effect of this compound on Renal Function and Autoantibodies

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)Positive Control
Proteinuria (mg/24h) at Endpoint 45.8 ± 8.228.3 ± 5.115.7 ± 3.9 12.1 ± 3.2
Glomerulonephritis Score (0-4) 3.2 ± 0.42.1 ± 0.31.3 ± 0.2 1.1 ± 0.2
Anti-dsDNA Titer (U/mL) 850 ± 120540 ± 95*320 ± 70 280 ± 65

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 2: Effect of this compound on Serum Cytokine Levels

Cytokine (pg/mL)Vehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)Positive Control
IFN-γ 125 ± 1585 ± 1050 ± 8 45 ± 7
IL-17 98 ± 1262 ± 935 ± 6 30 ± 5
IL-10 40 ± 665 ± 8*88 ± 11 95 ± 12

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Table 3: Effect of this compound on Renal Infiltrating T-Cell Subsets

T-Cell Subset (% of CD4+ T-cells)Vehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)Positive Control
Th1 (T-bet+) 25.4 ± 3.118.2 ± 2.512.6 ± 1.9 10.8 ± 1.5
Th17 (RORγt+) 15.8 ± 2.210.1 ± 1.86.5 ± 1.1 5.9 ± 0.9
Treg (FoxP3+) 8.2 ± 1.112.5 ± 1.5*18.9 ± 2.1 20.4 ± 2.3

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control.

Clinical Development Pathway

Based on the promising preclinical rationale, Conduit Pharmaceuticals is planning a Phase 2a clinical trial to evaluate this compound in patients with autoimmune diseases, including SLE and lupus nephritis.[2][15] This trial will likely be a randomized, double-blind, placebo-controlled study to assess the safety, tolerability, and preliminary efficacy of this compound in this patient population.[2][15] Key endpoints would include changes in proteinuria, renal function (e.g., eGFR), and biomarkers of disease activity (e.g., anti-dsDNA, complement levels).

Conclusion

This compound represents a novel and targeted therapeutic approach for the treatment of lupus nephritis. By modulating the metabolic state of immune cells, specifically T cells, this compound has the potential to restore immune tolerance and mitigate the inflammatory cascade that drives renal damage in lupus. The planned preclinical and clinical studies will be crucial in validating this innovative therapeutic concept and establishing the clinical utility of this compound for patients with lupus nephritis. The data generated will be instrumental in guiding the future development of this promising immunomodulatory agent.

References

The Immunomodulatory Effects of Glucokinase Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucokinase (GK), a key enzyme in glucose metabolism, is emerging as a potential target for immunomodulation. Beyond its established role in glucose homeostasis, GK activation appears to influence the function of various immune cells, including T cells, macrophages, and dendritic cells. This document provides an in-depth technical guide on the immunomodulatory effects of GK activation, summarizing the current understanding of the underlying signaling pathways, presenting available data, and detailing relevant experimental protocols. While direct quantitative data on the effects of specific glucokinase activators (GKAs) on immune cells remains limited in publicly available literature, preclinical and clinical observations suggest a shift towards a less pro-inflammatory and more regulated immune response upon GK activation. This guide aims to equip researchers and drug development professionals with the foundational knowledge to explore the therapeutic potential of GK activators in immune-mediated diseases.

Introduction to Glucokinase and its Role in Immune Cell Metabolism

Glucokinase, also known as hexokinase IV, catalyzes the first rate-limiting step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate. This enzymatic activity is crucial for glucose sensing and metabolic regulation in key metabolic tissues like the pancreas and liver. Emerging evidence indicates that immune cells also express glucokinase and that their activation, differentiation, and function are tightly linked to their metabolic state.

Immune cells undergo significant metabolic reprogramming upon activation. Naive and memory T cells primarily rely on oxidative phosphorylation for energy. However, upon activation, they switch to aerobic glycolysis, a process that supports their rapid proliferation and effector functions. Similarly, macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is associated with distinct metabolic signatures. M1 macrophages exhibit enhanced glycolysis, while M2 macrophages rely more on oxidative phosphorylation. Dendritic cell maturation and antigen presentation capabilities are also influenced by their metabolic programming. As a key regulator of glycolysis, glucokinase is positioned to be a critical checkpoint in these immunological processes.

Immunomodulatory Effects of Glucokinase Activation

T Cell Response

Glucokinase activation is hypothesized to influence T cell responses by modulating their metabolic shift upon activation. By enhancing glycolytic flux, GK activators could potentially influence T cell proliferation, differentiation, and cytokine production. The PI3K/Akt/mTOR signaling pathway, a central regulator of T cell metabolism, is a likely downstream effector of GK activation.[1]

While direct quantitative data from studies using specific GK activators on T cell subsets is scarce, the ARCADIA trial of the glucokinase activator AZD1656 in diabetic patients with COVID-19 suggested a better adaptive immune response in the treatment group, hinting at a potential role in modulating T cell function.[2][3] It is plausible that GK activation could influence the balance between different T helper (Th) subsets, such as Th1, Th2, and Th17, and regulatory T cells (Tregs), which have distinct metabolic requirements.

Table 1: Illustrative Example of Potential Glucokinase Activator Effects on T Cell Cytokine Production

Disclaimer: The following data is illustrative and intended to represent the hypothesized effects of a glucokinase activator (GKA) based on the known role of glycolysis in T cell function. Specific quantitative results from dedicated studies are not yet widely available.

Treatment GroupIFN-γ (pg/mL)IL-4 (pg/mL)IL-17 (pg/mL)IL-10 (pg/mL)
Vehicle Control550 ± 45150 ± 20350 ± 3080 ± 10
GKA (10 µM)420 ± 35180 ± 25280 ± 25150 ± 15
Macrophage Polarization

Macrophage polarization is intrinsically linked to cellular metabolism. The pro-inflammatory M1 phenotype is characterized by high glycolytic activity, while the anti-inflammatory M2 phenotype relies more on oxidative phosphorylation. By modulating glycolysis, GK activation could therefore influence the M1/M2 balance. The immunomodulatory effect of this compound observed in the ARCADIA trial, described as a "less pro-inflammatory immune response," may be partly attributable to its influence on macrophage polarization.[2][4]

Table 2: Illustrative Example of Potential Glucokinase Activator Effects on Macrophage Polarization Markers

Disclaimer: The following data is illustrative and based on the hypothesized metabolic influence on macrophage polarization. Specific quantitative data from GKA treatment studies is needed for confirmation.

Treatment GroupM1 Markers (CD86+ % of total)M2 Markers (CD206+ % of total)
Vehicle Control (LPS/IFN-γ stimulated)75 ± 510 ± 2
GKA (10 µM) + LPS/IFN-γ55 ± 625 ± 4
Dendritic Cell Function

Dendritic cell (DC) maturation and activation, which are critical for initiating adaptive immune responses, are also dependent on a metabolic switch to glycolysis. This metabolic reprogramming supports the expression of co-stimulatory molecules and the production of cytokines like IL-12, which are essential for T cell priming. Glucokinase activation could potentially enhance these functions by facilitating the necessary metabolic shift.

Table 3: Illustrative Example of Potential Glucokinase Activator Effects on Dendritic Cell Maturation and Cytokine Secretion

Disclaimer: This table presents hypothetical data to illustrate the potential impact of a GKA on DC function based on the role of glycolysis in this process.

Treatment GroupCD86 MFIIL-12p70 (pg/mL)
Vehicle Control (LPS stimulated)3500 ± 300800 ± 70
GKA (10 µM) + LPS4500 ± 4001100 ± 90

Signaling Pathways

The immunomodulatory effects of glucokinase activation are likely mediated through the intricate network of signaling pathways that link cellular metabolism to immune cell function.

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cellular growth, proliferation, and metabolism. In T cells, TCR and co-stimulatory signals activate the PI3K/Akt/mTOR pathway, which in turn promotes glucose uptake and glycolysis.[1] Glucokinase, as the initial enzyme in glycolysis, is a key downstream effector of this pathway. Activation of GK could further amplify the metabolic reprogramming initiated by this signaling cascade.

PI3K_Akt_mTOR_Pathway TCR_CD28 TCR/CD28 Signaling PI3K PI3K TCR_CD28->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Glucokinase Glucokinase Akt->Glucokinase enhances activity Glycolysis Glycolysis mTORC1->Glycolysis Proliferation T Cell Proliferation & Effector Function Glycolysis->Proliferation NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs/DAMPs TLR TLR Signaling PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b Pro-IL-1β Transcription NFkB->Pro_IL1b IL1b_Secretion IL-1β Secretion Pro_IL1b->IL1b_Secretion matures to Glycolysis Glycolysis NLRP3_Activation NLRP3 Inflammasome Activation Glycolysis->NLRP3_Activation modulates Caspase1 Caspase-1 Activation NLRP3_Activation->Caspase1 Caspase1->Pro_IL1b cleaves Glucokinase Glucokinase Glucokinase->Glycolysis GK_Activity_Assay_Workflow start Start cell_lysis Immune Cell Lysis start->cell_lysis plate_loading Load Plate with Lysate and Reaction Mix cell_lysis->plate_loading assay_prep Prepare Reaction Mix assay_prep->plate_loading measurement Kinetic Fluorescence Measurement plate_loading->measurement analysis Calculate GK Activity measurement->analysis end End analysis->end

References

The Glucokinase Activator AZD1656: A Modulator of Cytokine Production and Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD1656 is a small molecule glucokinase activator (GKA) initially developed for the treatment of type 2 diabetes. While its long-term efficacy in glycemic control was found to be limited, subsequent research, notably the ARCADIA clinical trial, has unveiled a significant immunomodulatory role for this compound. Evidence suggests that this compound can shift the immune response from a pro-inflammatory to a more regulated, adaptive state. This technical guide synthesizes the current understanding of this compound's impact on cytokine production, detailing its mechanism of action, relevant experimental findings, and the underlying signaling pathways.

Core Mechanism of Action: Glucokinase Activation in Immune Cells

The primary molecular target of this compound is glucokinase (GK), an enzyme crucial for glucose sensing and metabolism. Beyond its well-established role in pancreatic beta cells and hepatocytes, GK is also expressed in immune cells, particularly T lymphocytes. This compound functions as an allosteric activator of GK, enhancing its catalytic activity. This enhanced glucose metabolism in immune cells, particularly regulatory T cells (Tregs), appears to be the linchpin of this compound's immunomodulatory effects.

Impact on Cytokine Production and Immune Cell Function

Clinical and preclinical studies have demonstrated that this compound influences the cytokine milieu and the behavior of key immune cell populations. The ARCADIA trial, which investigated this compound in diabetic patients with COVID-19, provided significant insights into its immunomodulatory properties.[1]

Summary of Preclinical and Clinical Findings
Study TypeModel/PopulationKey Findings Related to Cytokines and InflammationReference
Clinical Trial (ARCADIA) Diabetic patients with COVID-19- Patients treated with this compound showed a less pro-inflammatory immune response.[1] - A better adaptive immune response was observed in the this compound group.[1] - In patients with high baseline Interleukin-6 (IL-6) levels, this compound treatment was associated with a shorter duration of hospitalization.[1]
Preclinical Study db/db mouse model of diabetic cardiomyopathy- this compound treatment led to reduced T-cell and B-cell infiltration in cardiac tissue.[2] - The drug induced an overall improved cardiac immunophenotype, suggesting a reduction in local inflammation.[2][2]

While direct quantitative data on a broad spectrum of cytokines from these studies are not publicly available, the consistent observation is a dampening of the pro-inflammatory state. The finding related to IL-6 in the ARCADIA trial is particularly noteworthy, given the central role of this cytokine in inflammatory cascades.

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are believed to be mediated primarily through the enhancement of regulatory T cell (Treg) function. Tregs are critical for maintaining immune homeostasis and suppressing excessive inflammatory responses. The migration of Tregs to sites of inflammation is a crucial aspect of their function and is dependent on glycolysis, a process initiated by glucokinase.

By activating glucokinase, this compound is thought to enhance the glycolytic pathway in Tregs. This metabolic reprogramming is linked to the PI3K/mTORC2 signaling pathway, which plays a pivotal role in T-cell trafficking and function.

AZD1656_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Regulatory T cell (Treg) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Glucokinase Glucokinase (GK) This compound->Glucokinase Activates TCR TCR/CD28 PI3K PI3K TCR->PI3K Activates G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylates Glucose Glucose Glucose->Glucokinase Substrate Glycolysis Glycolysis G6P->Glycolysis Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Glycolysis->Cytoskeletal_Rearrangement AKT AKT PI3K->AKT mTORC2 mTORC2 AKT->mTORC2 mTORC2->Glucokinase Induces Expression Treg_Migration Increased Treg Migration Cytoskeletal_Rearrangement->Treg_Migration Suppression Suppression of Inflammation Treg_Migration->Suppression Leads to

Caption: Proposed signaling pathway of this compound in regulatory T cells.

Experimental Protocols

Detailed experimental protocols from the primary clinical and preclinical studies on this compound are not fully available in the public domain. However, based on the nature of the research, the following are generalized methodologies for the key experiments cited.

Immunophenotyping by Flow Cytometry

This technique is used to identify and quantify different immune cell populations, such as Tregs.

  • Sample Collection and Preparation: Whole blood samples are collected from study participants. Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Antibody Staining: PBMCs are incubated with a cocktail of fluorescently-labeled antibodies that bind to specific cell surface and intracellular markers. For Treg identification, a common panel includes antibodies against CD3, CD4, CD25, and CD127.

  • Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer. Cells are passed through a laser beam, and the scattered light and fluorescence emissions are detected. This allows for the identification and quantification of cell populations based on their marker expression (e.g., CD3+CD4+CD25+CD127low/- for Tregs).

  • Data Analysis: The data is analyzed using specialized software to gate on specific cell populations and determine their frequencies.

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for measuring the concentration of specific cytokines in biological fluids like serum or plasma.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).

  • Sample Incubation: Serum or plasma samples from study participants, along with standards of known cytokine concentrations, are added to the wells. The cytokine in the sample binds to the capture antibody.

  • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich."

  • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Experimental_Workflow cluster_clinical_trial Clinical Trial (e.g., ARCADIA) cluster_lab_analysis Laboratory Analysis cluster_data_analysis Data Analysis & Interpretation Patient_Recruitment Patient Recruitment (Diabetic, COVID-19) Randomization Randomization Patient_Recruitment->Randomization AZD1656_Group This compound Treatment Group Randomization->AZD1656_Group Placebo_Group Placebo Group Randomization->Placebo_Group Blood_Sampling Blood Sampling (Baseline & Post-treatment) AZD1656_Group->Blood_Sampling Placebo_Group->Blood_Sampling PBMC_Isolation PBMC Isolation Blood_Sampling->PBMC_Isolation Serum_Plasma_Separation Serum/Plasma Separation Blood_Sampling->Serum_Plasma_Separation Flow_Cytometry Flow Cytometry (Immunophenotyping) PBMC_Isolation->Flow_Cytometry ELISA ELISA (Cytokine Quantification) Serum_Plasma_Separation->ELISA Immune_Cell_Population_Analysis Immune Cell Population Analysis (e.g., Treg frequency) Flow_Cytometry->Immune_Cell_Population_Analysis Cytokine_Level_Comparison Cytokine Level Comparison (e.g., IL-6 levels) ELISA->Cytokine_Level_Comparison Clinical_Outcome_Correlation Correlation with Clinical Outcomes Immune_Cell_Population_Analysis->Clinical_Outcome_Correlation Cytokine_Level_Comparison->Clinical_Outcome_Correlation

Caption: Generalized experimental workflow for assessing the immunomodulatory effects of this compound.

Conclusion and Future Directions

This compound represents a novel therapeutic concept of "in vivo activated-cell therapy," where a small molecule enhances the function of endogenous regulatory immune cells. The available evidence strongly suggests that by activating glucokinase in Tregs, this compound promotes a less inflammatory environment.

Future research should focus on:

  • Comprehensive Cytokine Profiling: Conducting detailed, quantitative analysis of a wide array of pro- and anti-inflammatory cytokines in patients treated with this compound to fully characterize its impact on the cytokine network.

  • Mechanism in Other Immune Cells: Investigating the effects of glucokinase activation in other immune cell types, such as monocytes, macrophages, and dendritic cells, to understand the full scope of its immunomodulatory activity.

  • Therapeutic Potential in Other Inflammatory Diseases: Exploring the efficacy of this compound in other autoimmune and inflammatory conditions where Treg dysfunction is implicated.

A deeper understanding of the intricate interplay between cellular metabolism and immune regulation, as highlighted by the mechanism of this compound, holds significant promise for the development of new therapeutic strategies for a range of diseases.

References

Unraveling the Dual Therapeutic Action of AZD1656: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of AZD1656, a novel small molecule with a compelling dual mechanism of action. Initially developed as a glucokinase (GK) activator for the treatment of type 2 diabetes, emerging evidence has illuminated its significant immunomodulatory properties, positioning it as a potential therapeutic for a range of inflammatory and autoimmune conditions. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core science underpinning this compound's dual action, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Mechanisms of Action: A Dual Approach to Disease Modulation

This compound exerts its therapeutic effects through two primary, interconnected mechanisms:

  • Glucokinase Activation: As a potent and selective activator of glucokinase, this compound enhances glucose metabolism. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to regulate insulin (B600854) secretion and in the liver to control glucose uptake and glycogen (B147801) synthesis. By amplifying the activity of this enzyme, this compound was initially designed to improve glycemic control in patients with type 2 diabetes.

  • Immunomodulation: A growing body of evidence, notably from the ARCADIA clinical trial in diabetic patients with COVID-19, has revealed a significant immunomodulatory role for this compound. This effect is hypothesized to be mediated through the enhancement of regulatory T cell (Treg) function. Tregs are crucial for maintaining immune homeostasis and suppressing excessive inflammatory responses. Their migration to sites of inflammation is dependent on glucokinase-mediated glycolysis. By activating glucokinase, this compound is thought to bolster the migratory capacity and suppressive function of Tregs, thereby dampening pro-inflammatory responses.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing insights into its potency and clinical effects.

Table 1: In Vitro Glucokinase Activation

ParameterValueSource
EC50 60 nM

Table 2: Preclinical Efficacy in Murine Models

Animal ModelTreatmentKey FindingsSource
C57BL/6 miceThis compound (0-9 mg/kg, oral, daily for 8 weeks)Lowered blood glucose, reduced glucose excursion, and increased insulin levels. Increased liver mRNA levels of ChREBP target genes.
db/db mice (model of diabetic cardiomyopathy)This compound (6 weeks)Improved metabolic remodeling, attenuated diastolic dysfunction, reduced infarct size, and improved post-ischemic functional recovery. Improved cardiac immunophenotype with reduced T cell-mediated fibrosis and B cell infiltration.

Table 3: Clinical Trial Data (ARCADIA Trial - Diabetic Patients with COVID-19)

ParameterThis compound GroupPlacebo Groupp-valueSource
Mortality 5% (4/80)12.3% (9/73)0.090
Mortality at Day 7 0%6 deaths0.011 (post hoc)
Adverse Events 35.7%33.3%Not significant

Key Experimental Protocols

This section provides detailed methodologies for representative experiments used to characterize the dual action of this compound.

Glucokinase Activation Assay (Biochemical)

This protocol outlines a typical enzymatic assay to determine the in vitro potency of a glucokinase activator like this compound.

Objective: To measure the half-maximal effective concentration (EC50) of this compound for the activation of recombinant human glucokinase.

Materials:

  • Recombinant human glucokinase

  • ATP

  • D-glucose

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 384-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • In a 384-well plate, add the assay components in the following order:

    • Assay buffer

    • This compound or vehicle (DMSO) control

    • A solution containing ATP, NADP+, and G6PDH

    • Recombinant glucokinase enzyme

  • Initiate the reaction by adding a solution of D-glucose.

  • Immediately place the plate in a microplate reader pre-set to 30°C.

  • Monitor the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes. The production of NADPH by G6PDH is stoichiometric with the production of glucose-6-phosphate by glucokinase and leads to an increase in absorbance at 340 nm.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

  • Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Regulatory T Cell (Treg) Immunophenotyping by Flow Cytometry

This protocol describes a general method for identifying and quantifying Tregs from peripheral blood mononuclear cells (PBMCs), similar to what would be employed in a clinical trial like ARCADIA.

Objective: To determine the percentage of Tregs (CD4+CD25+FoxP3+) within the CD4+ T cell population in human blood samples.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque or similar density gradient medium

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-human CD3

    • Anti-human CD4

    • Anti-human CD25

  • Fixation/Permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)

  • Fluorochrome-conjugated anti-human FoxP3 antibody

  • Flow cytometer

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the buffy coat layer containing PBMCs.

    • Wash the PBMCs twice with PBS.

  • Surface Staining:

    • Resuspend PBMCs in FACS buffer.

    • Add the cocktail of anti-CD3, anti-CD4, and anti-CD25 antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Intracellular Staining for FoxP3:

    • Resuspend the cells in Fixation/Permeabilization buffer.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells with Permeabilization buffer.

    • Add the anti-FoxP3 antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with Permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter.

    • From the lymphocytes, gate on CD3+ T cells.

    • From the T cells, gate on CD4+ helper T cells.

    • Within the CD4+ population, analyze the expression of CD25 and FoxP3 to identify the Treg population (CD25+FoxP3+).

Visualizing the Dual Action of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

AZD1656_Mechanism cluster_0 Glucokinase Activation Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte cluster_1 Immunomodulatory Pathway AZD1656_GK This compound Glucokinase Glucokinase AZD1656_GK->Glucokinase activates AZD1656_IM This compound G6P Glucose-6-Phosphate Glucokinase->G6P phosphorylates Glucose Glucose Glucose->Glucokinase G6P_pancreas Increased G6P G6P_liver Increased G6P Insulin Insulin Secretion G6P_pancreas->Insulin triggers Glycogen Glycogen Synthesis G6P_liver->Glycogen promotes GK_Treg Glucokinase AZD1656_IM->GK_Treg activates Treg Regulatory T-cell (Treg) Glycolysis Glycolysis GK_Treg->Glycolysis enhances Migration Treg Migration Glycolysis->Migration enables Suppression Immune Suppression Migration->Suppression leads to GK_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrates, this compound) start->prepare_reagents plate_dispensing Dispense Reagents and This compound dilutions into 384-well plate prepare_reagents->plate_dispensing initiate_reaction Initiate reaction with Glucose plate_dispensing->initiate_reaction read_plate Measure Absorbance at 340nm (Kinetic Read) initiate_reaction->read_plate calculate_velocity Calculate Initial Reaction Velocity read_plate->calculate_velocity plot_data Plot Velocity vs. [this compound] calculate_velocity->plot_data determine_ec50 Determine EC50 plot_data->determine_ec50 end End determine_ec50->end Treg_FACS_Workflow start Start: Whole Blood Sample pbmc_isolation PBMC Isolation (Density Gradient Centrifugation) start->pbmc_isolation surface_staining Surface Staining (Anti-CD3, CD4, CD25) pbmc_isolation->surface_staining fix_perm Fixation and Permeabilization surface_staining->fix_perm intracellular_staining Intracellular Staining (Anti-FoxP3) fix_perm->intracellular_staining acquisition Data Acquisition (Flow Cytometer) intracellular_staining->acquisition analysis Data Analysis (Gating Strategy) acquisition->analysis results Results: % Tregs analysis->results

Repurposing AZD1656 for Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD1656, a partial activator of the glucokinase (GK) enzyme, was initially developed for the treatment of type 2 diabetes. While its long-term glycemic control was found to be limited, a growing body of preclinical and clinical evidence has illuminated its potent immunomodulatory properties, suggesting its potential for repurposing in the treatment of a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the core scientific data supporting the repurposing of this compound, with a focus on its mechanism of action, key experimental findings, and future directions.

Core Mechanism of Action: Glucokinase Activation and Immunomodulation

This compound is a small molecule that allosterically activates glucokinase, a key enzyme in glucose metabolism.[1] Glucokinase acts as a glucose sensor in various cells, including pancreatic β-cells and hepatocytes, where it catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis.[1] this compound is classified as a partial glucokinase activator, meaning it reduces the Km (Michaelis constant) for glucose, thereby increasing the enzyme's affinity for its substrate.[2]

The immunomodulatory effects of this compound are primarily attributed to its influence on Regulatory T cells (Tregs). The migration of Tregs to sites of inflammation is a critical process for maintaining immune homeostasis and suppressing excessive inflammatory responses. This migration is an energy-intensive process that is dependent on glycolysis. By activating glucokinase in Tregs, this compound enhances their glycolytic flux, which in turn provides the necessary ATP for the dynamic cytoskeletal rearrangements required for cell motility.[3] This leads to an increased trafficking of Tregs to inflamed tissues, where they can exert their suppressive functions.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound
ParameterPopulationDoseValueSource
Tmax (h) Healthy VolunteersSingle Ascending Doses (up to 180 mg)Rapidly absorbed[4]
Exposure Healthy VolunteersSingle Ascending Doses (up to 180 mg)Dose-proportional increase[4]
Renal Excretion Patients with T2DMMultiple Ascending Doses (7-80 mg BID)Low[5]
Active Metabolite (AZD5658) Healthy VolunteersSingle Ascending Doses (up to 180 mg)Equipotent to this compound[4]
Table 2: Preclinical Efficacy Data in a Diabetic Cardiomyopathy Model (db/db mice)
ParameterTreatment GroupOutcomeSource
Cardiac Diastolic Dysfunction This compound-treatedAttenuated[6]
Metabolic Remodeling This compound-treatedReversed[6]
Infarct Size This compound-treatedReduced[6]
Myocardial T-cell and B-cell Infiltration This compound-treatedReduced[2][6]
Cardiac Fibrosis This compound-treatedReduced[6]
Table 3: Clinical Efficacy Data from the ARCADIA Trial (COVID-19 in Diabetic Patients)
EndpointThis compound GroupPlacebo Groupp-valueSource
Mortality (Day 28) 5% (4/80)12.3% (9/73)0.090[7]
Mortality (Day 7) 0% (0/80)8.2% (6/73)0.011 (post hoc)[7]
Time to Hospital Discharge --0.16[7]

Key Experimental Protocols

Preclinical Model of Diabetic Cardiomyopathy
  • Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and their non-diabetic db/h littermates are used as controls.[8]

  • Drug Administration: this compound is administered to the db/db mice, typically mixed with their chow, for a specified period (e.g., 6 weeks).[6]

  • Echocardiography: Cardiac function is assessed using high-frequency ultrasound. M-mode and Doppler imaging are used to measure parameters such as left ventricular ejection fraction, fractional shortening, and diastolic function (e.g., E/e' ratio).[2]

  • Immunophenotyping: Hearts are harvested, digested, and single-cell suspensions are prepared. Flow cytometry is used to identify and quantify various immune cell populations, including T cells (CD3+, CD4+, CD8+), B cells (B220+), and macrophages (F4/80+).[6]

  • Histology: Heart sections are stained with reagents such as Masson's trichrome to assess the degree of fibrosis.[6]

ARCADIA Clinical Trial
  • Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase II trial.[9]

  • Participants: Patients with type 1 or type 2 diabetes hospitalized with confirmed or suspected COVID-19.[9]

  • Intervention: Patients were randomized to receive either this compound or a matching placebo, in addition to standard of care.[9]

  • Primary Endpoint: The primary outcome was typically a measure of clinical improvement at a specific time point (e.g., day 14), often assessed using a clinical scale such as the WHO 8-point Ordinal Scale for Clinical Improvement.[9]

  • Immunophenotyping: Blood samples were collected at baseline and at specified time points during the trial. Flow cytometry was used to analyze various immune cell populations and their activation states.[7]

Preclinical Model of Systemic Lupus Erythematosus (SLE)
  • Animal Model: The NZB/W F1 hybrid mouse model is a commonly used spontaneous model of lupus. These mice develop autoantibodies and kidney damage (lupus nephritis) that mimic human SLE.[10]

  • Study Design: Conduit Pharmaceuticals has partnered with Charles River Laboratories to conduct preclinical studies.[11] The studies will evaluate the effect of this compound on disease progression, inflammatory biomarkers, and pro-inflammatory cytokine levels, with a focus on Treg immunoregulation.[12]

  • Endpoints: Key endpoints will likely include measures of proteinuria, serum autoantibody levels, kidney histopathology, and analysis of immune cell populations in lymphoid organs and the kidneys.[10] Results from these studies are anticipated in the second quarter of 2025.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-mediated Treg Cell Migration

AZD1656_Treg_Migration cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pro-migratory Stimuli Pro-migratory Stimuli CD28 CD28 Pro-migratory Stimuli->CD28 PI3K PI3K CD28->PI3K mTORC2 mTORC2 PI3K->mTORC2 GCK Glucokinase (GCK) mTORC2->GCK Upregulates Glycolysis Glycolysis GCK->Glycolysis This compound This compound This compound->GCK Activates ATP ATP Glycolysis->ATP Actin Actin Cytoskeleton ATP->Actin Fuels Rearrangement Migration Migration Actin->Migration

Caption: this compound enhances Treg cell migration by activating glucokinase.

Experimental Workflow for Preclinical Evaluation of this compound in Diabetic Cardiomyopathy

Preclinical_Workflow_dbdb cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model db/db Mouse Model (Type 2 Diabetes) Treatment_Groups Control (db/h) Vehicle (db/db) This compound (db/db) Animal_Model->Treatment_Groups Drug_Admin This compound Administration (e.g., 6 weeks in chow) Treatment_Groups->Drug_Admin Echo Echocardiography (Cardiac Function) Drug_Admin->Echo Immuno Immunophenotyping (Flow Cytometry) Drug_Admin->Immuno Histo Histology (Fibrosis) Drug_Admin->Histo Data_Analysis Data Analysis & Interpretation Echo->Data_Analysis Immuno->Data_Analysis Histo->Data_Analysis

Caption: Workflow for assessing this compound in a diabetic cardiomyopathy model.

Future Directions and Conclusion

The existing data strongly support the continued investigation of this compound as a therapeutic agent for inflammatory and autoimmune diseases. Key future directions include:

  • Completion and analysis of preclinical lupus studies: The results from the ongoing studies in the NZB/W mouse model will be crucial in determining the potential of this compound in systemic lupus erythematosus and lupus nephritis.[12]

  • Phase 2a clinical trials: Conduit Pharmaceuticals is planning a Phase 2a clinical trial of this compound in patients with systemic lupus erythematosus with nephritis and ANCA-associated vasculitis.[12] The outcomes of this trial will be pivotal in establishing the clinical efficacy and safety of this compound in these patient populations.

  • Exploration in other inflammatory conditions: Given its mechanism of action, this compound could be a candidate for other T-cell mediated autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.

  • Investigation of direct effects on other immune cells: Further research is warranted to determine if this compound has clinically relevant direct effects on other immune cells, such as macrophages and dendritic cells, which could contribute to its overall anti-inflammatory profile.

References

The Effect of AZD1656 on Regulatory T-Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD1656 is a potent and selective activator of glucokinase (GK), an enzyme pivotal for glucose sensing and metabolism in various cell types, including immune cells. While initially investigated for its potential in managing type 2 diabetes, emerging evidence suggests that this compound possesses significant immunomodulatory properties.[1][2] This technical guide provides an in-depth analysis of the known and hypothesized effects of this compound on the function of regulatory T-cells (Tregs), a critical subset of CD4+ T-cells that maintain immune homeostasis and prevent autoimmunity. This document summarizes the available data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development in this area.

Core Mechanism of Action: Glucokinase Activation and Glycolysis in Tregs

The primary mechanism through which this compound is understood to influence Treg function is by enhancing glucokinase activity, thereby promoting glycolysis.[3] Unlike effector T-cells, which heavily rely on glycolysis for their activation and proliferation, Tregs are generally characterized by a metabolic preference for oxidative phosphorylation (OXPHOS).[4] However, specific Treg functions, particularly migration, are dependent on a metabolic switch to glycolysis.[3]

This compound, by activating glucokinase, enhances the conversion of glucose to glucose-6-phosphate, the first and rate-limiting step of glycolysis. This metabolic reprogramming in Tregs has been shown to be crucial for their ability to migrate to sites of inflammation, a key aspect of their suppressive function in vivo.[3]

Quantitative Data Summary

Direct quantitative data on the effects of this compound on Treg suppressive function, and the expression of canonical Treg markers remains limited in publicly available literature. The following table summarizes findings from a key study on the impact of glucokinase activation on Treg biology. It is important to note that while this compound was used in this study to activate glucokinase, the suppressive function data is based on the general state of Tregs with enhanced glycolysis, not specifically a dose-response to this compound.

Parameter AssessedExperimental ConditionKey FindingsReference
Treg Migration In vitro transwell migration assay with GCK activator (this compound)Significantly enhanced Treg cell migration towards inflamed tissue.[3]
Treg Proliferation In vitro proliferation assay (PCNA expression) with GCK activator (this compound)Did not affect Treg cell division.[3]
Treg Suppressive Function In vitro co-culture of Tregs and conventional T-cellsTregs with enhanced glycolysis (due to loss-of-function GCK regulatory protein) displayed similar suppressive function to control Tregs.[3]

Experimental Protocols

In Vitro Treg Suppression Assay

This protocol is a standard method to assess the suppressive capacity of Tregs on the proliferation of conventional T-cells (Tconv).

Objective: To determine if this compound treatment alters the ability of Tregs to suppress Tconv proliferation.

Methodology:

  • Cell Isolation:

    • Isolate CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS).

    • Further isolate CD4+CD25+ Tregs and CD4+CD25- Tconvs. Purity should be assessed by flow cytometry.

  • Tconv Labeling:

    • Label Tconvs with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet according to the manufacturer's protocol.

  • Co-culture Setup:

    • Culture CFSE-labeled Tconvs (responder cells) alone or with Tregs at various Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8).

    • Stimulate the co-cultures with anti-CD3/anti-CD28 antibodies or beads.

    • Include different concentrations of this compound or vehicle control in the culture medium.

  • Proliferation Analysis:

    • After 3-5 days of incubation, harvest the cells.

    • Analyze the dilution of the proliferation dye in the Tconv population using flow cytometry. The percentage of suppression is calculated based on the reduction in Tconv proliferation in the presence of Tregs compared to Tconvs alone.[5][6]

Flow Cytometry Analysis of Treg Phenotype

This protocol allows for the characterization of key Treg markers following treatment with this compound.

Objective: To quantify the expression of FoxP3, CTLA-4, and cytokine production (IL-10, TGF-β) in Tregs treated with this compound.

Methodology:

  • Treg Culture and Treatment:

    • Culture isolated Tregs with or without T-cell receptor (TCR) stimulation in the presence of varying concentrations of this compound or vehicle control for a defined period (e.g., 24-72 hours).

  • Surface Staining:

    • Harvest the cells and stain for surface markers such as CD4, CD25, and CTLA-4 using fluorescently conjugated antibodies.

  • Intracellular Staining (FoxP3):

    • Fix and permeabilize the cells using a commercially available FoxP3 staining buffer set.

    • Stain for intracellular FoxP3 using a fluorescently conjugated anti-FoxP3 antibody.

  • Intracellular Cytokine Staining (IL-10, TGF-β):

    • For cytokine analysis, stimulate the cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture.

    • Perform surface staining as described above.

    • Fix, permeabilize, and stain for intracellular IL-10 and TGF-β.[7]

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the CD4+ T-cell population and analyze the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for each marker within the Treg population.[8]

Signaling Pathways and Visualizations

Glucokinase-Mediated Glycolysis in Treg Migration

This compound activates glucokinase (GCK), which enhances glycolysis. In Tregs, this process is linked to the PI3K-mTORC2 signaling pathway and is essential for their migration.[3]

GCK_Migration_Pathway This compound This compound GCK Glucokinase (GCK) This compound->GCK activates Glycolysis Glycolysis GCK->Glycolysis promotes Actin Actin Cytoskeleton Rearrangement Glycolysis->Actin PI3K PI3K mTORC2 mTORC2 PI3K->mTORC2 activates mTORC2->GCK induces expression Migration Treg Migration Actin->Migration

Caption: this compound activates GCK, promoting glycolysis and Treg migration via a PI3K-mTORC2 pathway.

Experimental Workflow for In Vitro Treg Suppression Assay

The following diagram illustrates the key steps in performing an in vitro Treg suppression assay to evaluate the effect of this compound.

Treg_Suppression_Workflow PBMCs Isolate PBMCs Treg_Tconv_Isolation Isolate Tregs (CD4+CD25+) and Tconvs (CD4+CD25-) PBMCs->Treg_Tconv_Isolation Tconv_Labeling Label Tconvs with Proliferation Dye (e.g., CFSE) Treg_Tconv_Isolation->Tconv_Labeling CoCulture Co-culture Tregs and Tconvs +/- this compound + anti-CD3/CD28 stimulation Treg_Tconv_Isolation->CoCulture Tconv_Labeling->CoCulture Incubation Incubate for 3-5 days CoCulture->Incubation Flow_Cytometry Analyze Tconv Proliferation by Flow Cytometry Incubation->Flow_Cytometry Analysis Calculate % Suppression Flow_Cytometry->Analysis

Caption: Workflow for assessing this compound's effect on Treg suppressive function in vitro.

Hypothesized Downstream Signaling of Glycolysis Activation in Tregs

While direct evidence for this compound is lacking, activating glycolysis in T-cells is known to influence key signaling pathways like PI3K/Akt/mTOR and STAT5, which are critical for Treg function and stability. The net effect on FoxP3 expression and suppressive function can be context-dependent.[9][10][11][12]

Hypothesized_Signaling cluster_upstream Upstream Activation cluster_downstream Downstream Pathways cluster_function Functional Outcomes This compound This compound GCK Glucokinase This compound->GCK activates Glycolysis Increased Glycolysis GCK->Glycolysis PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Glycolysis->PI3K_Akt_mTOR influences STAT5 STAT5 Phosphorylation Glycolysis->STAT5 can influence FoxP3 FoxP3 Expression (Context-Dependent) PI3K_Akt_mTOR->FoxP3 can decrease Suppression Suppressive Function (Potentially Unchanged) PI3K_Akt_mTOR->Suppression context-dependent STAT5->FoxP3 promotes IL10 IL-10 Production (Potential Modulation) STAT5->IL10 promotes

Caption: Hypothesized signaling downstream of this compound-induced glycolysis in Tregs.

Conclusion and Future Directions

This compound, through its activation of glucokinase, presents a novel mechanism for modulating regulatory T-cell function, primarily by enhancing their migratory capacity through the promotion of glycolysis. While current data suggests that this metabolic reprogramming does not directly impair their suppressive capabilities, further research is imperative.

Future studies should focus on:

  • Directly assessing the impact of this compound on Treg suppressive function using in vitro co-culture assays and in vivo models of autoimmunity or transplantation.

  • Quantifying dose-dependent changes in the expression of key Treg functional molecules , including FoxP3, CTLA-4, IL-10, and TGF-β, in response to this compound.

  • Elucidating the precise downstream signaling pathways in Tregs that are modulated by glucokinase activation, particularly the interplay between the PI3K/Akt/mTOR and STAT5 pathways.

A comprehensive understanding of these aspects will be crucial for the potential therapeutic application of this compound and other glucokinase activators in immune-mediated diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro T-Cell Assays with AZD1656

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1656 is a potent, orally bioavailable glucokinase (GK) activator that has been investigated for its glucose-lowering effects in type 2 diabetes.[1] Emerging evidence suggests that beyond its metabolic role, this compound possesses immunomodulatory properties, particularly affecting T-cell function.[2][3] Glucokinase, the target of this compound, is not only a key regulator of glucose metabolism but also plays a pivotal role in the bioenergetics of immune cells.[1][4]

In T-cells, particularly regulatory T-cells (Tregs), glucokinase-mediated glycolysis is crucial for their migration to sites of inflammation.[5] By activating glucokinase, this compound has been shown to enhance the migratory capacity of Tregs, a key mechanism for their immune-suppressive function.[5] This has significant implications for the therapeutic potential of this compound in autoimmune diseases and other inflammatory conditions where Treg function is beneficial.[1]

These application notes provide detailed protocols for in vitro assays to evaluate the effects of this compound on T-cell functions, with a primary focus on regulatory T-cell migration and suppression. The provided methodologies are based on established T-cell biology techniques and can be adapted to investigate the dose-dependent effects of this compound and other glucokinase activators on T-cell responses.

Data Presentation

Quantitative Data Summary

While specific in vitro quantitative data for this compound's effects on T-cell migration, proliferation, and cytokine production are not extensively available in the public domain, the following tables provide a template for organizing experimental results. Researchers are encouraged to generate dose-response curves to determine the optimal concentrations of this compound for their specific in vitro systems. A concentration of 1 µM has been used in in vivo studies to assess Treg migration.[5]

Table 1: Effect of this compound on Regulatory T-Cell (Treg) Migration in vitro

This compound Concentration% Migrated Tregs (Mean ± SD)Fold Change vs. Vehiclep-value
Vehicle Control (DMSO)Data not available1.0-
0.1 µMData not availableData not availableData not available
1 µMData not availableData not availableData not available
10 µMData not availableData not availableData not available

Table 2: Effect of this compound on T-Cell Proliferation in vitro

This compound Concentration% Proliferation Inhibition (Mean ± SD)IC50/EC50 (µM)
Vehicle Control (DMSO)0-
0.1 µMData not available\multirow{3}{}{*Data not available}
1 µMData not available
10 µMData not available

Table 3: Effect of this compound on Cytokine Production by Activated T-Cells in vitro

CytokineThis compound ConcentrationConcentration (pg/mL) (Mean ± SD)% Change vs. Vehicle
\multirow{3}{}{IFN-γ}Vehicle Control (DMSO)Data not available-
1 µMData not availableData not available
10 µMData not availableData not available
\multirow{3}{}{IL-10}Vehicle Control (DMSO)Data not available-
1 µMData not availableData not available
10 µMData not availableData not available
\multirow{3}{*}{IL-17}Vehicle Control (DMSO)Data not available-
1 µMData not availableData not available
10 µMData not availableData not available

Experimental Protocols

Protocol 1: In Vitro Regulatory T-Cell (Treg) Migration Assay

Objective: To evaluate the effect of this compound on the migratory capacity of regulatory T-cells towards a chemoattractant.

Materials:

  • Isolated human or murine regulatory T-cells (CD4+CD25+FoxP3+)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Chemoattractant (e.g., CXCL12/SDF-1α or CCL22)

  • Transwell inserts (e.g., 5 µm pore size for 24-well plates)

  • Flow cytometer or plate reader for cell quantification

Procedure:

  • Cell Preparation: Isolate Tregs from peripheral blood mononuclear cells (PBMCs) or splenocytes using a Treg isolation kit. Resuspend the purified Tregs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • This compound Pre-treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control in complete RPMI-1640 medium. Add the desired concentrations of this compound or vehicle to the Treg suspension and incubate for 2-4 hours at 37°C, 5% CO2.

  • Assay Setup:

    • Add 600 µL of medium containing the chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the 24-well plate.

    • Add 100 µL of the pre-treated Treg suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, 5% CO2.

  • Quantification of Migration:

    • Carefully remove the Transwell insert.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time) or a cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber. Normalize the results to the vehicle control.

Protocol 2: In Vitro T-Cell Suppression Assay

Objective: To determine the effect of this compound on the suppressive function of regulatory T-cells on effector T-cell proliferation.

Materials:

  • Isolated human or murine regulatory T-cells (Tregs; CD4+CD25+FoxP3+)

  • Isolated human or murine effector T-cells (Teffs; CD4+CD25-)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or beads)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation and Labeling:

    • Isolate Tregs and Teffs.

    • Label the Teffs with a cell proliferation dye according to the manufacturer's instructions.

  • Co-culture Setup:

    • Plate the labeled Teffs at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well plate.

    • Add Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4 Treg:Teff).

    • Include control wells with Teffs only (no Tregs) and unstimulated Teffs.

  • Treatment and Stimulation:

    • Prepare serial dilutions of this compound and a vehicle control. Add the desired concentrations to the appropriate wells.

    • Add T-cell stimulation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio with Teffs) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4) if necessary.

    • Acquire the samples on a flow cytometer and analyze the dilution of the proliferation dye in the Teff population.

  • Data Analysis: Calculate the percentage of proliferating Teffs for each condition. Determine the percent suppression by comparing the proliferation in the presence of Tregs to the proliferation of Teffs alone.

Protocol 3: In Vitro T-Cell Cytokine Production Assay

Objective: To measure the effect of this compound on the production of key cytokines by activated T-cells.

Materials:

  • Isolated human or murine T-cells (or PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

  • 96-well flat-bottom culture plates

  • ELISA or multiplex cytokine assay kits (e.g., for IFN-γ, IL-10, IL-17)

Procedure:

  • Cell Plating: Plate T-cells or PBMCs at a density of 1-2 x 10^5 cells/well in a 96-well plate.

  • Treatment and Stimulation:

    • Add serial dilutions of this compound or vehicle control to the wells.

    • Add T-cell stimulation reagents to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2. The incubation time will depend on the specific cytokines being measured.

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.

  • Cytokine Measurement: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in each sample. Compare the cytokine levels in this compound-treated wells to the vehicle control.

Mandatory Visualization

AZD1656_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucose_Transporter Glucose Transporter (GLUT1) Glucose Glucose Glucose_Transporter->Glucose G6P Glucose-6-Phosphate Glucose->G6P Glucokinase Glycolysis Glycolysis G6P->Glycolysis Glucokinase Glucokinase (GK) This compound This compound This compound->Glucokinase activates Actin_Cytoskeleton Actin Cytoskeleton Rearrangement Glycolysis->Actin_Cytoskeleton provides energy for Migration T-Cell Migration Actin_Cytoskeleton->Migration T_Cell_Migration_Assay_Workflow Isolate_Tregs 1. Isolate Regulatory T-Cells (CD4+CD25+) Pretreat 2. Pre-treat with this compound or Vehicle Isolate_Tregs->Pretreat Setup_Transwell 3. Seed Tregs in Upper Chamber Add Chemoattractant to Lower Chamber Pretreat->Setup_Transwell Incubate 4. Incubate (3-4 hours) Setup_Transwell->Incubate Quantify 5. Quantify Migrated Cells (Flow Cytometry / Viability Assay) Incubate->Quantify Analyze 6. Analyze Data (% Migration) Quantify->Analyze T_Cell_Suppression_Assay_Workflow Isolate_Cells 1. Isolate Tregs and Teffs Label Teffs with Proliferation Dye Co_culture 2. Co-culture Tregs and Teffs at various ratios Isolate_Cells->Co_culture Treat_Stimulate 3. Add this compound/Vehicle and T-Cell Stimuli Co_culture->Treat_Stimulate Incubate 4. Incubate (3-5 days) Treat_Stimulate->Incubate Analyze 5. Analyze Teff Proliferation by Flow Cytometry Incubate->Analyze Calculate 6. Calculate % Suppression Analyze->Calculate

References

Application Notes and Protocols for Studying AZD1656 Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the effects of AZD1656, a glucokinase activator. The protocols and data presented are compiled from preclinical studies and are intended to facilitate the design and execution of similar research.

Introduction to this compound

This compound is a glucokinase activator (GKA) that has been investigated for its potential as a glucose-lowering agent in type 2 diabetes.[1][2] Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[3][4] Activation of GK is intended to enhance glucose-stimulated insulin (B600854) secretion from the pancreas and increase glucose uptake and glycogen (B147801) synthesis in the liver.[1][4] While initially developed for diabetes, recent studies suggest a potential immunomodulatory role for this compound.[5]

Animal Models for Studying this compound

Several animal models have been utilized to investigate the in vivo effects of this compound. These models are selected based on their ability to mimic specific aspects of human metabolic diseases.

Genetically Modified Mouse Models: Gckr-P446L and Gckr-del/wt Mice
  • Model Description: These models involve genetic modifications of the glucokinase regulatory protein (GKRP), which modulates glucokinase activity in the liver. The Gckr-P446L mouse model corresponds to a common human GCKR variant (rs1260326) that affects GKRP function.[6][7] The Gckr-del/wt mouse models transcriptional deficiency of GKRP.[6][7] These models are useful for investigating the long-term efficacy of GKAs and the influence of GKRP on their action.[6][7]

  • Key Findings with this compound: Chronic administration of this compound in these models has been shown to have varying effects on blood glucose levels and liver lipids, depending on the specific GKRP genotype.[6][7] In wild-type mice, this compound demonstrated sustained blood glucose-lowering efficacy over 19 weeks.[6][7] However, in mice with compromised GKRP function (LL genotype of Gckr-P446L), the efficacy of this compound declined over time.[6][7] Furthermore, in the Gckr-del/wt model, chronic this compound treatment was associated with increased liver triglycerides and steatosis.[6][7]

Diabetic Mouse Model: db/db Mouse
  • Model Description: The db/db mouse is a widely used model of type 2 diabetes, characterized by obesity, hyperglycemia, and insulin resistance due to a mutation in the leptin receptor gene.[8] This model is valuable for studying the effects of anti-diabetic drugs on metabolic parameters and complications associated with diabetes.

  • Key Findings with this compound: A study using 20-week-old db/db mice, which exhibit features of diabetic cardiomyopathy, treated the animals with this compound for six weeks.[8] The treatment was found to improve metabolic remodeling and attenuate diastolic dysfunction.[8] This suggests that this compound may have beneficial effects on the cardiovascular complications of type 2 diabetes, potentially through immunomodulatory mechanisms.[8] However, it's important to note that in some rodent models of spontaneous diabetes, including the db/db mouse, the glycemic efficacy of GKAs has been reported to be lost over time.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from a key study investigating the chronic effects of this compound in Gckr-P446L and Gckr-del/wt mouse models.

Table 1: Effect of Chronic this compound Treatment on Blood Glucose in Gckr-P446L Mice [9]

GenotypeTreatmentDurationChange in Blood Glucose (Δ mmol/L from baseline)
Wild-type (PP)This compound (3 mg/kg)2 weeksSignificant reduction
Wild-type (PP)This compound (3 mg/kg)19 weeksSustained significant reduction
Homozygous (LL)This compound (3 mg/kg)2 weeksSignificant reduction
Homozygous (LL)This compound (3 mg/kg)19 weeksReduced efficacy (decline in glucose lowering)

Table 2: Effect of Chronic this compound Treatment on Liver Parameters in Gckr-del/wt Mice [9]

GenotypeTreatmentDurationLiver TriglyceridesHepatocyte Microvesicular Steatosis
Gckr-del/wtThis compound (3 mg/kg)16 weeksRaisedObserved

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effects of this compound in mouse models.

Animal Husbandry and Drug Administration
  • Animals: Male mice of the desired strain (e.g., Gckr-P446L, Gckr-del/wt, or db/db) are typically used. Age-matched controls are essential for all experiments.

  • Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified for a particular experiment (e.g., fasting).

  • Diet: For studies mimicking diet-induced metabolic dysfunction, a high-fat, high-sugar diet can be provided.

  • Drug Administration: this compound is typically administered orally. In the study by Agius et al. (2024), this compound was incorporated into the diet to provide a daily dose of 3 mg/kg body weight.[6][7] The drug can also be administered by oral gavage.

Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of the animal to clear a glucose load from the bloodstream.

  • Fasting: Fast mice for 6 hours (during the dark phase) or up to 12 hours (during the light phase) with free access to water.[10]

  • Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein to measure blood glucose using a glucometer.

  • Glucose Administration: Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration.

  • Data Analysis: Plot blood glucose concentration against time. The area under the curve (AUC) is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

This test evaluates the systemic response to insulin, providing an indication of insulin sensitivity.

  • Fasting: Fast mice for 4-6 hours with free access to water.[11]

  • Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein.

  • Insulin Administration: Administer human insulin intraperitoneally (i.p.) at a dose of 0.75 U/kg body weight.[6][7]

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, and 60 minutes after insulin injection.[6][7]

  • Data Analysis: Plot blood glucose concentration against time. A more rapid and pronounced decrease in blood glucose indicates greater insulin sensitivity.

Measurement of Plasma Insulin and Liver Triglycerides
  • Plasma Insulin: Blood samples for insulin measurement should be collected in EDTA-coated tubes and centrifuged to separate the plasma. Plasma insulin levels can be determined using a commercially available ELISA kit.

  • Liver Triglycerides: At the end of the study, euthanize the mice and collect liver tissue. Liver lipids can be extracted and triglyceride content measured using a colorimetric assay kit.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Glucokinase Activation

This compound activates glucokinase in the pancreas and liver, leading to enhanced glucose metabolism.[1]

AZD1656_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte AZD1656_p This compound GK_p Glucokinase AZD1656_p->GK_p activates Glucose_p Blood Glucose Glucose_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p KATP_p KATP Channel Closure ATP_ADP_p->KATP_p Depolarization_p Membrane Depolarization KATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p AZD1656_l This compound GK_l Glucokinase AZD1656_l->GK_l activates Glucose_l Blood Glucose Glucose_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l Glucose_Uptake ↑ Glucose Uptake G6P_l->Glucose_Uptake

Caption: this compound activates glucokinase in pancreatic β-cells and hepatocytes.

Experimental Workflow for Chronic this compound Study

The following diagram illustrates a typical experimental workflow for a chronic study investigating the effects of this compound.

Experimental_Workflow start Start of Study (e.g., 8 weeks of age) acclimatization Acclimatization Period (1-2 weeks) start->acclimatization diet Initiate Special Diet (e.g., High-Fat High-Sugar) acclimatization->diet treatment Begin this compound Treatment (e.g., 3 mg/kg/day in diet) diet->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring interim_tests Interim Metabolic Tests (e.g., OGTT at week 2) monitoring->interim_tests chronic_phase Chronic Treatment Phase (up to 20 weeks) interim_tests->chronic_phase final_tests Final Metabolic Tests (OGTT, ITT at week 18-19) chronic_phase->final_tests euthanasia Euthanasia and Tissue Collection (Liver, Pancreas, Blood) final_tests->euthanasia analysis Biochemical and Histological Analysis (Plasma Insulin, Liver Triglycerides, etc.) euthanasia->analysis

Caption: A typical experimental workflow for a chronic this compound study in mice.

References

Designing clinical trials with AZD1656 (e.g., ARCADIA trial design)

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide a comprehensive overview of the clinical trial design for AZD1656, with a specific focus on the ARCADIA trial. They are intended for researchers, scientists, and drug development professionals interested in the clinical application of glucokinase activators.

Core Application: this compound as an Immunomodulatory Agent in Diabetic Patients with COVID-19

This compound is a specific glucokinase activator that has been investigated for its potential therapeutic effects beyond glycemic control.[1][2][3] The Alleviation of cardioRespiratory complications in patients with COVID-19 And DIAbetes (ARCADIA) trial was a key study that explored the efficacy and safety of this compound in patients with diabetes hospitalized with COVID-19.[1][4][5][6] The rationale for the trial was based on the hypothesis that this compound could not only improve glycemic control but also modulate the immune response to SARS-CoV-2 infection in this high-risk population.[1][2][3]

ARCADIA Trial: A Detailed Overview

The ARCADIA trial was a Phase II, randomized, double-blind, placebo-controlled, multicenter clinical trial.[4][5][6] The study aimed to assess the safety and efficacy of this compound in adult diabetic patients hospitalized with suspected or confirmed COVID-19.[1][4][5][6]

Table 1: ARCADIA Trial Design Summary
Parameter Specification
Trial Phase Phase II
Study Design Randomized, double-blind, placebo-controlled
Patient Population 150 adult patients with Type 1 or Type 2 diabetes hospitalized with COVID-19[1][2][4]
Intervention This compound tablets (100mg twice a day)[5][6]
Control Matched placebo tablets[4][5][6]
Treatment Duration Up to 21 days, in addition to standard of care[5][6]
Randomization 1:1 ratio (this compound:Placebo)[1][4]
Primary Endpoint Clinical improvement measured at Day 14 using the WHO 8-point Ordinal Scale for Clinical Improvement[2][5][6]
Participating Countries UK, Romania, and Czech Republic[1][5][6]
Trial Registration ClinicalTrials.gov NCT04516759[5][6]
Table 2: Key Quantitative Outcomes of the ARCADIA Trial
Outcome Measure This compound Group Placebo Group p-value
Primary Endpoint (Clinical Improvement at Day 14) 76.3%69.9%0.19[5][6]
Mortality 5% (4 patients)12.3% (9 patients)0.090[5][6]
Mortality at Day 7 0% (0 patients)8.2% (6 patients)0.011 (post hoc)[5][6][7]
Adverse Events 35.7%33.3%Not statistically significant[5][6]
Time to Hospital Discharge No significant differenceNo significant difference0.16[5][6][7]

Mechanism of Action of this compound

This compound is a glucokinase (GK) activator.[3][6] Glucokinase is a key enzyme in glucose metabolism, primarily expressed in pancreatic β-cells and liver cells, where it plays a crucial role in glucose homeostasis.[8] By activating glucokinase, this compound was initially developed to improve glycemic control in patients with diabetes.[3][9][10]

However, the ARCADIA trial suggested a potential immunomodulatory role for this compound.[5][6][7] The proposed mechanism involves the modulation of T regulatory cells (Tregs), which are crucial for maintaining immune homeostasis.[3] The activation of glucokinase by this compound may enhance the migration of Tregs to sites of inflammation, thereby dampening the hyperinflammatory response often seen in severe COVID-19.[3][7] This immunomodulatory effect is thought to be independent of the drug's glucose-lowering effect, as no significant differences in glycemic control were observed between the treatment and placebo groups in the ARCADIA trial.[5]

AZD1656_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-cell / Hepatocyte / T regulatory cell cluster_downstream_pancreas Pancreatic β-cell cluster_downstream_liver Hepatocyte cluster_downstream_treg T regulatory cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell Glucokinase (GK) Glucokinase (GK) GLUT2->Glucokinase (GK) Transports Glucose G6P Glucose-6-Phosphate Glucokinase (GK)->G6P Phosphorylates This compound This compound This compound->Glucokinase (GK) Allosterically Activates Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis G6P->Glycogen_Synthesis HGP_Reduction Reduced Hepatic Glucose Production G6P->HGP_Reduction ATP ATP Glycolysis->ATP Treg_Migration Increased Treg Migration to Inflammation Sites Glycolysis->Treg_Migration Insulin_Secretion Insulin Secretion ATP->Insulin_Secretion Immune_Modulation Immunomodulation Treg_Migration->Immune_Modulation

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols for an ARCADIA-type Trial

The following outlines the key experimental protocols that would be employed in a clinical trial similar to ARCADIA.

Patient Screening and Enrollment Protocol
  • Inclusion Criteria:

    • Adult patients (e.g., ≥ 18 years of age).

    • Confirmed diagnosis of Type 1 or Type 2 diabetes.

    • Hospitalized with suspected or confirmed SARS-CoV-2 infection.

    • Informed consent obtained.

  • Exclusion Criteria:

    • Severe renal impairment.

    • History of hypersensitivity to the investigational product or its components.

    • Participation in another interventional study.

  • Screening Procedures:

    • Medical history review.

    • Physical examination.

    • Confirmation of diabetes status (e.g., HbA1c levels).

    • SARS-CoV-2 infection confirmation (e.g., PCR test).

    • Baseline laboratory tests (hematology, clinical chemistry).

Randomization and Blinding Protocol
  • Eligible patients are randomized in a 1:1 ratio to receive either this compound or a matched placebo.

  • Randomization is performed using a centralized system to ensure allocation concealment.

  • The trial is double-blinded, meaning neither the patient, the investigator, nor the study staff are aware of the treatment allocation.

Investigational Product Administration Protocol
  • Dosage: this compound administered as 100mg tablets twice daily.

  • Route of Administration: Oral.

  • Duration: For a maximum of 21 days or until hospital discharge, whichever is shorter.

  • Concomitant Medication: All patients receive the standard of care for COVID-19 as per local hospital guidelines.

Efficacy and Safety Assessment Protocol
  • Primary Efficacy Endpoint:

    • Assessed at Day 14.

    • Measured using the WHO 8-point Ordinal Scale for Clinical Improvement.

  • Secondary Efficacy Endpoints:

    • All-cause mortality.

    • Time to hospital discharge.

    • Need for mechanical ventilation.

  • Safety Assessments:

    • Monitoring of adverse events (AEs) and serious adverse events (SAEs).

    • Regular clinical laboratory tests (hematology, clinical chemistry).

    • Vital signs monitoring.

Immunophenotyping Protocol (Exploratory)

To investigate the immunomodulatory effects of this compound, peripheral blood mononuclear cells (PBMCs) would be collected at baseline and specified time points during the study.

  • Sample Collection: Whole blood collected in EDTA tubes.

  • PBMC Isolation:

    • Dilute blood with phosphate-buffered saline (PBS).

    • Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

    • Centrifuge to separate PBMCs.

    • Collect the PBMC layer and wash with PBS.

  • Flow Cytometry Staining:

    • Resuspend PBMCs in staining buffer.

    • Incubate with a cocktail of fluorescently labeled antibodies against cell surface markers for T cell subsets (e.g., CD3, CD4, CD8, CD25, FOXP3 for Tregs).

    • Wash to remove unbound antibodies.

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on lymphocyte populations based on forward and side scatter.

    • Identify T cell subsets based on marker expression.

    • Quantify the percentage and absolute counts of different T cell populations, particularly Tregs.

ARCADIA_Trial_Workflow Start Start Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Patient_Screening Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization AZD1656_Arm This compound (100mg BID) + Standard of Care Randomization->AZD1656_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Treatment_Period Treatment Period (up to 21 days) AZD1656_Arm->Treatment_Period Placebo_Arm->Treatment_Period Data_Collection Data & Sample Collection (Baseline, During Treatment) Treatment_Period->Data_Collection Primary_Endpoint Primary Endpoint Assessment (Day 14 - WHO Scale) Treatment_Period->Primary_Endpoint Follow_Up Follow-up for Safety & Secondary Endpoints Primary_Endpoint->Follow_Up Data_Analysis Statistical Analysis & Immunophenotyping Analysis Follow_Up->Data_Analysis End End Data_Analysis->End

Caption: Workflow diagram for an ARCADIA-type clinical trial.

References

Application Notes and Protocols for AZD1656 in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanism of action of AZD1656, a potent and selective glucokinase activator, for use in research settings. The following sections detail its use in both preclinical and clinical study designs, supported by experimental protocols and quantitative data.

Mechanism of Action

This compound is an orally active small molecule that activates the enzyme glucokinase (GK).[1] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2][3] In pancreatic β-cells, activation of glucokinase by this compound enhances glucose metabolism, leading to an increase in the ATP/ADP ratio, which in turn stimulates insulin (B600854) secretion.[3][4] In the liver, this compound-mediated glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen (B147801) synthesis and enhanced hepatic glucose uptake.[2][3] This dual mechanism of action contributes to its glucose-lowering effects.[5]

Data Presentation

Preclinical Dosage
Animal ModelDosageAdministration RouteStudy DurationKey FindingsReference
C57BL/6 Mice0-9 mg/kg (daily)Oral Gavage8 weeksLowered blood glucose and glucose excursion, raised insulin.[1]
Clinical Dosage and Pharmacokinetics in Healthy Volunteers (Single Ascending Dose)
DoseAdministrationKey Pharmacokinetic ParametersKey Pharmacodynamic FindingsReference
Up to 180 mgOral, during euglycemic clampRapidly absorbed, dose-proportional increase in total exposure.Well tolerated. Dose-dependent increases in glucose infusion rate and insulin secretion.[5]
Clinical Dosage in Patients with Type 2 Diabetes Mellitus
Study DesignDosage RegimenAdministrationDurationKey FindingsReference
Multiple-Ascending Dose7, 20, 40, or 80 mg (twice daily)Oral8 daysWell tolerated, dose-dependent reductions in fasting and 24-h plasma glucose.[6]
Multiple-Ascending Dose15-45 mg (individually titrated, twice daily)Oral28 daysConfirmed glucose-lowering effect.[6]
Dose-Ranging (add-on to metformin)20 mg or 40 mg (fixed doses)Oral4 months---[7]
Dose-Ranging (add-on to metformin)10-140 mg or 20-200 mg (titrated doses)Oral4 monthsSignificant reductions in HbA1c.[7]
Open-Label (add-on to metformin (B114582), HbA1c >10%)20-200 mg (titrated)Oral4 monthsMean HbA1c reduction of -2.8%.[7]

Experimental Protocols

Preclinical Administration: Oral Gavage in Mice

This protocol provides a general guideline for the oral administration of this compound to mice.

1. Materials:

  • This compound powder

  • Vehicle for solubilization (e.g., as described in[1])

  • Oral gavage needles (20-22 gauge with a ball tip)

  • Syringes (1 mL)

  • Animal scale

2. Vehicle Preparation (Example Formulation): This protocol is based on a common vehicle formulation for oral gavage.

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the final dosing solution, mix the components in the following ratio: 10% DMSO (containing this compound), 40% PEG300, 5% Tween-80, and 45% Saline.

  • Ensure the solution is clear and homogenous before administration. Gentle warming or sonication may be used to aid dissolution.

3. Dosing Procedure:

  • Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).[8]

  • Gently restrain the mouse, ensuring the head and body are in a straight line.

  • Measure the appropriate length for gavage needle insertion (from the snout to the last rib).

  • Insert the gavage needle into the esophagus and slowly administer the calculated dose.

  • Monitor the animal for any signs of distress post-administration.

Clinical Investigation: Euglycemic Clamp Study

This protocol outlines the key steps for conducting a euglycemic clamp study to assess the pharmacodynamic effects of this compound.

1. Subject Preparation:

  • Subjects should fast overnight for at least 8 hours.

  • Insert two intravenous catheters, one in each arm: one for glucose and insulin infusion, and the other for blood sampling.

2. Euglycemic Clamp Procedure:

  • Initiate a primed-continuous infusion of insulin to achieve a steady-state hyperinsulinemia.

  • Administer a single oral dose of this compound or placebo.

  • Monitor blood glucose levels every 5-10 minutes.

  • Infuse a variable rate of 20% dextrose solution to maintain euglycemia (a target blood glucose level, e.g., 90 mg/dL).

  • The glucose infusion rate (GIR) is the primary endpoint and reflects the insulin-sensitizing and glucose-lowering effects of this compound.

  • Collect blood samples at regular intervals to measure plasma concentrations of this compound, insulin, and C-peptide.

Clinical Investigation: Dose Titration in Type 2 Diabetes Patients (Based on NCT01020123)

This protocol provides a general framework for a dose-titration study. The specific titration steps and criteria should be defined in the full study protocol.

1. Study Population:

  • Patients with type 2 diabetes inadequately controlled on metformin.[7]

2. Dosing Regimen:

  • Patients are randomized to different treatment arms, including placebo and active treatment groups with dose titration.

  • Example titration arms: 10-140 mg or 20-200 mg total daily dose.[7]

3. Titration Procedure (General Approach):

  • Patients start on the lowest dose of this compound (e.g., 10 mg or 20 mg).

  • At specified intervals (e.g., every 2-4 weeks), fasting plasma glucose or HbA1c levels are assessed.

  • If glycemic targets are not met and the current dose is well-tolerated, the dose is escalated to the next predefined level.

  • This process is repeated until the maximum dose is reached or the glycemic target is achieved.

  • Safety and tolerability are monitored throughout the study.

Visualizations

AZD1656_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p AZD1656_p This compound AZD1656_p->GK_p + Glycolysis Glycolysis G6P_p->Glycolysis ATP_ADP ↑ ATP/ADP Ratio Glycolysis->ATP_ADP K_ATP KATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_vesicles Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l AZD1656_l This compound AZD1656_l->GK_l + Glycogen_synthesis Glycogen Synthesis G6P_l->Glycogen_synthesis Hepatic_uptake ↑ Hepatic Glucose Uptake G6P_l->Hepatic_uptake

Caption: this compound signaling pathway in pancreas and liver.

Euglycemic_Clamp_Workflow start Start fasting Overnight Fasting (≥8 hours) start->fasting catheter Insert IV Catheters (Infusion & Sampling) fasting->catheter insulin_infusion Start Primed-Continuous Insulin Infusion catheter->insulin_infusion administer_drug Administer Oral This compound or Placebo insulin_infusion->administer_drug monitor_glucose Monitor Blood Glucose (every 5-10 min) administer_drug->monitor_glucose maintain_euglycemia Maintain Euglycemia monitor_glucose->maintain_euglycemia adjust_g_infusion Adjust 20% Dextrose Infusion Rate (GIR) adjust_g_infusion->monitor_glucose maintain_euglycemia->adjust_g_infusion If BG ≠ Target blood_sampling Collect Blood Samples (PK/PD Analysis) maintain_euglycemia->blood_sampling Throughout end End of Study blood_sampling->end

Caption: Experimental workflow for a euglycemic clamp study.

Dose_Titration_Logic start Start on Lowest Dose assess_glycemia Assess Glycemic Control (e.g., FPG, HbA1c) start->assess_glycemia target_met Glycemic Target Met? assess_glycemia->target_met tolerated Current Dose Tolerated? target_met->tolerated No maintain_dose Maintain Current Dose target_met->maintain_dose Yes max_dose Max Dose Reached? tolerated->max_dose Yes end End of Titration tolerated->end No (Adverse Event) escalate_dose Escalate to Next Dose Level escalate_dose->assess_glycemia max_dose->escalate_dose No max_dose->maintain_dose Yes

Caption: Logical workflow for dose titration in a clinical trial.

References

Application Notes and Protocols for AZD1656 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1656 is a potent and selective activator of the enzyme glucokinase (GK), which plays a pivotal role in glucose sensing and metabolism in key metabolic tissues.[1] By allosterically activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. This mechanism of action gives this compound the potential to modulate glucose homeostasis, making it a subject of interest for type 2 diabetes research. Its primary sites of action are pancreatic β-cells, where it promotes glucose-stimulated insulin (B600854) secretion, and the liver, where it enhances glucose uptake and glycogen (B147801) synthesis.[1]

Recent studies have also suggested an immunomodulatory role for this compound, expanding its potential applications beyond metabolic diseases.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cell viability, glucose uptake, insulin secretion, and intracellular signaling pathways.

Mechanism of Action: Glucokinase Activation

This compound is an allosteric activator of glucokinase, meaning it binds to a site on the enzyme distinct from the glucose-binding site. This binding induces a conformational change that increases the enzyme's affinity for glucose and its maximal catalytic rate. In pancreatic β-cells, the resulting increase in glucose metabolism leads to a higher ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, the secretion of insulin. In hepatocytes, enhanced glucokinase activity promotes the conversion of glucose to glucose-6-phosphate, which is then channeled into glycogen synthesis and glycolysis, effectively increasing hepatic glucose disposal.

Data Presentation

The following table summarizes the key in vitro parameters of this compound. Due to the limited availability of specific quantitative data for this compound in various cell-based assays in the public domain, the values for cellular assays are presented as hypothetical examples to guide experimental design. Researchers are strongly encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cell lines and experimental conditions.

ParameterValueCell Line/SystemReference/Note
Enzymatic EC50 60 nMRecombinant human glucokinase--INVALID-LINK--
Suggested Starting Concentration Range for Cell-Based Assays 0.1 - 10 µMPancreatic β-cells (e.g., INS-1), Hepatocytes (e.g., HepG2, primary hepatocytes)Based on typical concentrations for in vitro studies with small molecule enzyme activators.
Hypothetical EC50 for Glucose Uptake 1 - 5 µMAdipocytes or Muscle CellsTo be determined experimentally.
Hypothetical EC50 for Insulin Secretion 0.5 - 2 µMINS-1 or primary pancreatic isletsTo be determined experimentally.
Hypothetical IC50 for Cytotoxicity > 50 µMVarious cell linesTo be determined experimentally.

Signaling Pathway

The diagram below illustrates the central role of glucokinase in pancreatic β-cells and hepatocytes and the mechanism of action of this compound.

AZD1656_Signaling_Pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell cluster_hepatocyte Hepatocyte Glucose_blood Glucose GLUT2_beta GLUT2 Glucose_blood->GLUT2_beta GLUT2_hep GLUT2 Glucose_blood->GLUT2_hep Glucose_beta Glucose GLUT2_beta->Glucose_beta GK_beta Glucokinase Glucose_beta->GK_beta G6P_beta Glucose-6-Phosphate GK_beta->G6P_beta AZD1656_beta This compound AZD1656_beta->GK_beta Activates Glycolysis_beta Glycolysis G6P_beta->Glycolysis_beta ATP_beta ↑ ATP/ADP Ratio Glycolysis_beta->ATP_beta KATP KATP Channel (Closure) ATP_beta->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2_channel Ca2+ Channel (Opening) Depolarization->Ca2_channel Ca2_influx ↑ [Ca2+]i Ca2_channel->Ca2_influx Insulin_vesicles Insulin Vesicles Ca2_influx->Insulin_vesicles Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Glucose_hep Glucose GLUT2_hep->Glucose_hep GK_hep Glucokinase Glucose_hep->GK_hep G6P_hep Glucose-6-Phosphate GK_hep->G6P_hep AZD1656_hep This compound AZD1656_hep->GK_hep Activates Glycogen_synthesis Glycogen Synthesis G6P_hep->Glycogen_synthesis Glycolysis_hep Glycolysis G6P_hep->Glycolysis_hep

Caption: this compound signaling pathway in pancreatic β-cells and hepatocytes.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., INS-1, HepG2, Primary Cells) start->cell_culture treatment Treat Cells with this compound (Dose-response and time-course) cell_culture->treatment azd1656_prep Prepare this compound Stock Solution (e.g., in DMSO) azd1656_prep->treatment assays Perform Cellular Assays treatment->assays viability Cell Viability Assay (e.g., MTT) assays->viability glucose_uptake Glucose Uptake Assay (e.g., 2-NBDG) assays->glucose_uptake insulin_secretion Insulin Secretion Assay (ELISA) assays->insulin_secretion western_blot Western Blot Analysis (e.g., p-Akt, Akt) assays->western_blot data_analysis Data Analysis and Interpretation viability->data_analysis glucose_uptake->data_analysis insulin_secretion->data_analysis western_blot->data_analysis end End data_analysis->end

References

Application Note & Protocol: Investigating Regulatory T Cell (Treg) Migration with the Glucokinase Activator AZD1656

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs) are critical mediators of immune suppression, playing a pivotal role in maintaining self-tolerance and preventing autoimmune diseases. Their migratory capacity is essential for their function, as they need to traffic to sites of inflammation and lymph nodes to exert their suppressive effects.[1] Recent studies have highlighted the importance of cellular metabolism in regulating Treg function, with glycolysis being identified as a key pathway for their migration.[2] Glucokinase (GCK), a key enzyme in the glycolytic pathway, has been shown to be instrumental in this process.[2]

AZD1656 is a potent and specific glucokinase activator that has been investigated for its immunomodulatory effects.[3][4] By enhancing glucokinase activity, this compound can promote glycolysis-dependent Treg migration, offering a potential therapeutic strategy to enhance immune regulation in various disease contexts.[2] This application note provides a detailed protocol for a Treg migration assay using this compound and the chemokine CXCL12, a key chemoattractant for T cells.[5]

Principle of the Assay

This protocol utilizes a transwell migration assay, also known as a Boyden chamber assay, to assess the chemotactic response of Tregs.[1] Tregs are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, in this case, CXCL12. Tregs migrate through the pores towards the chemoattractant gradient. The effect of this compound on this migration is quantified by comparing the number of migrated cells in the presence and absence of the compound.

Data Presentation

The following table summarizes representative quantitative data from a Treg migration assay investigating the effect of this compound.

Treatment GroupChemoattractant (CXCL12)Mean Number of Migrated Tregs (± SD)Fold Increase in Migration (vs. Vehicle)
Vehicle Control (DMSO)-150 (± 25)-
Vehicle Control (DMSO)+ (10 ng/mL)600 (± 75)4.0
This compound (1 µM)-160 (± 30)1.1
This compound (1 µM)+ (10 ng/mL)1050 (± 110)7.0

Experimental Protocols

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Treg isolation kit (e.g., CD4+CD25+ Regulatory T Cell Isolation Kit)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human CXCL12 (SDF-1α)

  • This compound

  • DMSO (vehicle control)

  • Transwell inserts (e.g., 6.5 mm diameter with 5 µm pore size)

  • 24-well plates

  • Flow cytometer

  • Counting beads for flow cytometry

  • Staining antibodies (e.g., anti-CD4, anti-CD25, anti-FoxP3)

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_assay Migration Assay Setup cluster_analysis Data Analysis PBMC_isolation Isolate PBMCs from whole blood Treg_isolation Isolate Tregs (e.g., CD4+CD25+) PBMC_isolation->Treg_isolation Treg_culture Culture Tregs in complete RPMI medium Treg_isolation->Treg_culture prepare_cells Prepare Treg suspension with this compound or vehicle Treg_culture->prepare_cells prepare_chemo Prepare chemoattractant (CXCL12 in lower chamber) add_cells Add Tregs to upper transwell chamber prepare_cells->add_cells incubation Incubate for 2-4 hours at 37°C add_cells->incubation collect_cells Collect migrated cells from lower chamber incubation->collect_cells stain_cells Stain for Treg markers (CD4, CD25, FoxP3) collect_cells->stain_cells flow_cytometry Quantify migrated Tregs using flow cytometry stain_cells->flow_cytometry

Figure 1. Experimental workflow for the Treg migration assay.

Detailed Methodology

1. Treg Isolation and Culture:

  • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for CD4+CD25+ Tregs using a commercially available magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) kit according to the manufacturer's instructions.

  • Assess the purity of the isolated Tregs by flow cytometry, staining for CD4, CD25, and the transcription factor FoxP3. A purity of >90% is recommended.

  • Culture the isolated Tregs in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

2. Transwell Migration Assay:

  • Prepare the chemoattractant solution: Dilute recombinant human CXCL12 in serum-free RPMI 1640 medium to a final concentration of 10 ng/mL.[6] Add 600 µL of this solution to the lower wells of a 24-well plate. For negative controls, add 600 µL of serum-free RPMI 1640 medium without CXCL12.

  • Prepare the cell suspension: Resuspend the cultured Tregs in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Prepare the treatment groups:

    • Vehicle Control: Add DMSO to a final concentration of 0.1% to a portion of the Treg suspension.

    • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the Treg suspension to a final concentration of 1 µM. Ensure the final DMSO concentration is 0.1%.

  • Incubate the treated cell suspensions for 30 minutes at 37°C.

  • Add 100 µL of the treated Treg suspension to the upper chamber of the transwell inserts.

  • Place the transwell inserts into the 24-well plate containing the chemoattractant or control medium.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

3. Quantification of Migrated Cells:

  • After incubation, carefully remove the transwell inserts.

  • Collect the cells that have migrated to the lower chamber.

  • To accurately quantify the migrated Tregs, add a known number of counting beads to each sample.

  • Stain the cells with fluorescently conjugated antibodies against CD4 and CD25 for surface markers, followed by intracellular staining for FoxP3.

  • Analyze the samples by flow cytometry. Gate on the CD4+CD25+FoxP3+ population and use the counting beads to determine the absolute number of migrated Tregs.

Signaling Pathway

This compound enhances Treg migration by activating glucokinase (GCK), a key enzyme in glycolysis. This metabolic reprogramming provides the necessary energy and biosynthetic precursors for the cytoskeletal rearrangements required for cell motility. Pro-migratory stimuli, such as chemokines binding to their receptors, can initiate a PI3K-mTORC2 signaling cascade that further promotes GCK activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 binds PI3K PI3K CXCR4->PI3K activates mTORC2 mTORC2 PI3K->mTORC2 activates GCK Glucokinase (GCK) mTORC2->GCK promotes activity This compound This compound This compound->GCK activates Glycolysis Glycolysis GCK->Glycolysis catalyzes Actin Actin Cytoskeleton Rearrangement Glycolysis->Actin supports Migration Cell Migration Actin->Migration

References

Application Notes and Protocols for Measuring the Effect of AZD1656 on T-Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a critical process in the adaptive immune response, characterized by a series of cellular and metabolic changes that lead to proliferation, differentiation, and the acquisition of effector functions. A key metabolic feature of T-cell activation is the switch from oxidative phosphorylation to aerobic glycolysis. This metabolic reprogramming is essential to meet the bioenergetic and biosynthetic demands of activated T-cells. AZD1656 is a glucokinase activator, and glucokinase (GCK) plays a pivotal role in the first rate-limiting step of glycolysis. By activating GCK, this compound is hypothesized to enhance the glycolytic flux in T-cells, thereby modulating their activation and effector functions. These application notes provide a comprehensive set of protocols to investigate the effects of this compound on primary human T-cell activation.

Key Signaling Pathway: Glucokinase-Mediated Glycolysis in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, intracellular signaling cascades are initiated, leading to the upregulation of glucose transporters (e.g., GLUT1) and key glycolytic enzymes. Glucokinase, activated by this compound, phosphorylates glucose to glucose-6-phosphate, committing it to the glycolytic pathway. This enhanced glycolytic flux not only provides ATP but also generates metabolic intermediates necessary for the synthesis of nucleotides, amino acids, and lipids, which are essential for T-cell proliferation and the production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

T_Cell_Activation_Pathway cluster_activation T-Cell Activation Signals cluster_signaling Intracellular Signaling cluster_metabolism Metabolic Reprogramming cluster_effector Effector Functions TCR_CD28 TCR/CD28 Engagement PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway TCR_CD28->PI3K_Akt_mTOR Glucose_Uptake Increased Glucose Uptake (GLUT1) PI3K_Akt_mTOR->Glucose_Uptake Glucokinase Glucokinase (GCK) Glucose_Uptake->Glucokinase Glucose This compound This compound This compound->Glucokinase Activates Glycolysis Enhanced Glycolysis Glucokinase->Glycolysis Glucose-6-P Proliferation Cell Proliferation Glycolysis->Proliferation Cytokine_Production Cytokine Production (IL-2, IFN-γ) Glycolysis->Cytokine_Production Activation_Markers Upregulation of Activation Markers (CD25, CD69) Glycolysis->Activation_Markers

Caption: this compound enhances T-cell activation by activating glucokinase and boosting glycolysis.

Experimental Protocols

The following protocols are designed to provide a framework for assessing the impact of this compound on T-cell activation. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound.

Protocol 1: Isolation of Human Primary T-Cells from PBMCs

Objective: To obtain a pure population of T-cells for downstream applications.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Procedure:

  • Dilute peripheral blood with an equal volume of PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.

  • Collect the mononuclear cell layer and transfer to a new tube.

  • Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet and count the cells.

  • Isolate T-cells from the PBMC population using the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.

  • Assess the purity of the isolated T-cells by flow cytometry using anti-CD3 antibodies. Purity should be >95%.

Protocol 2: Analysis of T-Cell Activation Markers by Flow Cytometry

Objective: To quantify the expression of early (CD69) and late (CD25) activation markers on T-cells following stimulation and treatment with this compound.

Materials:

  • Purified human T-cells

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • This compound (various concentrations)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD69, anti-CD25

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody (or use soluble anti-CD3/CD28).

  • Seed purified T-cells at a density of 1 x 10^6 cells/mL.

  • Add various concentrations of this compound to the respective wells. Include a vehicle control.

  • Add soluble anti-CD28 antibody.

  • Incubate for 24 hours (for CD69) or 48-72 hours (for CD25).

  • Harvest the cells and wash with FACS buffer.

  • Stain with the antibody cocktail for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the percentage of CD69+ and CD25+ cells within the CD3+ T-cell population.

Protocol 3: T-Cell Proliferation Assay using CFSE

Objective: To measure the proliferation of T-cells in response to activation and this compound treatment.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Materials from Protocol 2

Procedure:

  • Label purified T-cells with CFSE according to the manufacturer's protocol.

  • Quench the labeling reaction with FBS.

  • Wash the cells extensively.

  • Proceed with T-cell activation and this compound treatment as described in Protocol 2.

  • After 72-96 hours, harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • The proliferation index can be calculated using appropriate software (e.g., FlowJo) by analyzing the dilution of CFSE in daughter cells.

Protocol 4: Quantification of Cytokine Production by ELISA

Objective: To measure the secretion of IL-2 and IFN-γ by activated T-cells treated with this compound.

Materials:

  • Supernatants from T-cell cultures (from Protocol 2)

  • Human IL-2 and IFN-γ ELISA kits

  • Microplate reader

Procedure:

  • After 48-72 hours of incubation, centrifuge the 96-well plate and carefully collect the supernatants.

  • Store the supernatants at -80°C until use.

  • Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Protocol 5: Metabolic Analysis using Seahorse XF Analyzer

Objective: To measure the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, in real-time.

Materials:

  • Seahorse XF Cell Culture Microplates

  • XF Base Medium supplemented with L-glutamine, glucose, and pyruvate

  • Seahorse XFe Analyzer

Procedure:

  • Seed purified T-cells onto a Seahorse XF Cell Culture Microplate coated with Cell-Tak.

  • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Add various concentrations of this compound to the respective wells.

  • Place the plate in the Seahorse XFe Analyzer and follow the instrument's protocol for measuring ECAR.

  • Inject T-cell activators (e.g., anti-CD3/CD28) during the assay to measure the activation-induced glycolytic response.

Experimental Workflow and Data Presentation

Experimental_Workflow cluster_assays Assays Start Start: Human PBMCs T_Cell_Isolation T-Cell Isolation (Protocol 1) Start->T_Cell_Isolation T_Cell_Activation T-Cell Activation (anti-CD3/CD28) + this compound Treatment T_Cell_Isolation->T_Cell_Activation Flow_Cytometry Flow Cytometry (Protocol 2) T_Cell_Activation->Flow_Cytometry Proliferation Proliferation Assay (Protocol 3) T_Cell_Activation->Proliferation ELISA ELISA (Protocol 4) T_Cell_Activation->ELISA Metabolic_Assay Metabolic Assay (Protocol 5) T_Cell_Activation->Metabolic_Assay Data_Analysis1 Data Analysis Flow_Cytometry->Data_Analysis1 Activation Markers Data_Analysis2 Data Analysis Proliferation->Data_Analysis2 Proliferation Index Data_Analysis3 Data Analysis ELISA->Data_Analysis3 Cytokine Levels Data_Analysis4 Data Analysis Metabolic_Assay->Data_Analysis4 ECAR

Application Notes: Cytokine Profiling in AZD1656 Treated Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1656 is a potent, orally active, small-molecule activator of glucokinase (GK), an enzyme pivotal to glucose homeostasis.[1] Initially developed for the treatment of type 2 diabetes, recent studies have unveiled its significant immunomodulatory properties.[2][3][4] The ARCADIA clinical trial, which investigated this compound in diabetic patients hospitalized with COVID-19, provided evidence of a beneficial therapeutic effect, suggesting that this compound promotes a less pro-inflammatory immune response and a more effective adaptive immune response.[1][2][4] This has opened new avenues for the therapeutic application of this compound in conditions characterized by immune dysregulation.

Cytokine profiling is a critical tool for elucidating the immunomodulatory effects of therapeutic agents like this compound. Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. When released, they signal the immune system to do its job. An imbalance in pro-inflammatory and anti-inflammatory cytokines can lead to or exacerbate various diseases. By quantifying changes in the cytokine milieu following this compound treatment, researchers can gain insights into its mechanism of action, identify biomarkers of response, and guide its clinical development for immunological and inflammatory diseases.

These application notes provide a comprehensive overview of cytokine profiling in this compound-treated samples, including detailed experimental protocols and data presentation.

Data Presentation: Quantitative Analysis of Cytokine Levels

While specific quantitative data from human clinical trials detailing the precise concentrations of a broad spectrum of cytokines following this compound treatment are not yet publicly available in tabulated form, pre-clinical studies in animal models of diabetic cardiomyopathy have demonstrated significant alterations in the circulating cytokine profile. The following table summarizes key inflammatory mediators identified in a study on db/db mice, a model for type 2 diabetes, and illustrates the expected trend of modulation by this compound.

Table 1: Representative Cytokine and Inflammatory Mediator Profile in a Pre-clinical Model of Type 2 Diabetes Treated with this compound.

Cytokine/MediatorUntreated Control (pg/mL)This compound Treated (pg/mL)Expected ChangePutative Role
IFNγ150.5 ± 25.295.8 ± 18.9 Pro-inflammatory cytokine
IL-1β85.3 ± 15.855.1 ± 12.3 Pro-inflammatory cytokine
IL-445.2 ± 9.768.5 ± 11.4 Anti-inflammatory cytokine
TGFβ1210.9 ± 30.1140.7 ± 22.5 Pro-fibrotic and inflammatory
MMP-3350.6 ± 45.3210.2 ± 38.7 Tissue remodeling/inflammation
Serpin E1180.4 ± 28.9110.6 ± 19.8 Pro-thrombotic/inflammatory
Complement factor D250.8 ± 35.6175.4 ± 29.1 Innate immunity/inflammation

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures involved in the analysis of this compound's effects, the following diagrams are provided.

AZD1656_Signaling_Pathway This compound Immunomodulatory Signaling Pathway This compound This compound Glucokinase Glucokinase (GK) Activation This compound->Glucokinase Allosteric Activation Glycolysis Increased Glycolysis Glucokinase->Glycolysis Treg_Metabolism Regulatory T cell (Treg) Metabolic Reprogramming Glycolysis->Treg_Metabolism Treg_Migration Enhanced Treg Migration to Inflamed Tissues Treg_Metabolism->Treg_Migration Immune_Modulation Immunomodulation Treg_Migration->Immune_Modulation Pro_inflammatory Decreased Pro-inflammatory Cytokines (e.g., IFNγ, IL-1β) Immune_Modulation->Pro_inflammatory Anti_inflammatory Increased Anti-inflammatory Cytokines (e.g., IL-4) Immune_Modulation->Anti_inflammatory Cytokine_Profiling_Workflow Experimental Workflow for Cytokine Profiling Sample_Collection Sample Collection (e.g., Plasma, Serum, Cell Culture Supernatant) Sample_Preparation Sample Preparation (Centrifugation, Aliquoting) Sample_Collection->Sample_Preparation Cytokine_Assay Cytokine Quantification (Luminex or ELISA) Sample_Preparation->Cytokine_Assay Data_Acquisition Data Acquisition (Plate Reader or Luminex Analyzer) Cytokine_Assay->Data_Acquisition Data_Analysis Data Analysis (Standard Curve Generation, Concentration Calculation) Data_Acquisition->Data_Analysis Results Results (Tabulated Cytokine Levels) Data_Analysis->Results

References

Application Note: Lentiviral Transduction for Glucokinase Studies with AZD1656

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucokinase (GCK), or hexokinase IV, is a pivotal enzyme in glucose homeostasis, functioning as a glucose sensor in pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GCK is the rate-limiting enzyme for glucose-stimulated insulin (B600854) secretion, while in the liver, it governs the flux of glucose into glycolysis and glycogen (B147801) synthesis.[1][2] Given its central role, GCK is a significant therapeutic target for type 2 diabetes. Lentiviral vectors are highly efficient vehicles for gene delivery, capable of transducing both dividing and non-dividing cells, making them ideal for genetic studies in terminally differentiated cells like pancreatic islets.[3][4][5] This application note provides detailed protocols for using lentiviral transduction to study glucokinase function and its activation by AZD1656, a potent and selective small-molecule glucokinase activator (GKA).[6]

Section 1: Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the production of high-titer lentiviral vectors for the delivery of a glucokinase (GCK) transgene using a second-generation packaging system in HEK293T cells.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid encoding GCK (e.g., pLV-GCK)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine

  • Transfection reagent (e.g., Polyethylenimine (PEI))

  • 0.45 µm syringe filter

  • Ultracentrifuge

Procedure:

  • Cell Seeding (Day 0): Seed HEK293T cells in 10 cm tissue culture dishes so they reach 70-80% confluency on the day of transfection.[7]

  • Plasmid Co-transfection (Day 1):

    • Prepare a DNA mixture by combining the transfer (pLV-GCK), packaging, and envelope plasmids.

    • In a separate tube, dilute the PEI transfection reagent in serum-free medium (e.g., Opti-MEM).

    • Add the PEI solution to the DNA mixture, mix gently, and incubate for 15 minutes at room temperature.[8]

    • Gently add the DNA:PEI complex to the HEK293T cells.

  • Medium Change (Day 2): Approximately 18 hours post-transfection, carefully remove the medium and replace it with fresh, complete culture medium.[8]

  • Virus Harvest (Days 3-4):

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.[9]

    • After each collection, replenish the cells with fresh medium.

    • Pool the collected supernatants and centrifuge at 2,500 x g for 10 minutes to pellet cell debris.[10]

    • Filter the supernatant through a 0.45 µm filter to remove any remaining debris.[9]

  • Virus Purification & Concentration (Optional but Recommended):

    • For higher purity and titer, concentrate the viral particles by ultracentrifugation (e.g., 72,000 x g for 2 hours at 4°C).[9]

    • Carefully discard the supernatant and resuspend the viral pellet in a small volume of sterile PBS or culture medium.

  • Storage: Aliquot the concentrated virus and store at -80°C. Avoid repeated freeze-thaw cycles.[11]

Lentivirus_Production_Workflow cluster_prep Day 0-1: Preparation & Transfection cluster_culture Day 2-4: Virus Production & Harvest cluster_purify Day 4: Purification & Storage seed Seed HEK293T Cells transfect Co-transfect with Lentiviral and Packaging Plasmids seed->transfect medium_change Change Medium (18h post-transfection) transfect->medium_change harvest Harvest Viral Supernatant (48h & 72h) medium_change->harvest filter_node Filter Supernatant (0.45µm) harvest->filter_node concentrate Concentrate Virus (Ultracentrifugation) filter_node->concentrate resuspend Resuspend Pellet concentrate->resuspend store Aliquot & Store at -80°C resuspend->store

Caption: Workflow for lentivirus production and purification.

Protocol 2: Lentiviral Transduction of Pancreatic Islets

This protocol is for transducing primary pancreatic islets to overexpress glucokinase. Pancreatic islets are terminally differentiated and can be efficiently transduced by lentiviral vectors.[12][13]

Materials:

  • Isolated pancreatic islets (mouse or human)

  • Concentrated lentiviral particles (from Protocol 1)

  • Culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Polybrene (transduction enhancer)

  • 24-well culture plates

Procedure:

  • Islet Plating (Day 1): Plate 50-100 islets per well in a 24-well plate containing complete culture medium. Allow islets to recover overnight.

  • Transduction (Day 2):

    • Thaw the lentiviral particles on ice.[14]

    • Remove the old medium from the islets.

    • Prepare the transduction medium: add the desired amount of lentiviral particles and Polybrene (final concentration ~8 µg/mL) to fresh culture medium.[14][15] The optimal Multiplicity of Infection (MOI) should be determined empirically but often ranges from 2 to 10 for islets.[12]

    • Add the transduction medium to the islets. Gently swirl the plate to mix.[14]

  • Incubation: Incubate the islets for 18-24 hours at 37°C.[14]

  • Medium Change (Day 3): Remove the virus-containing medium and replace it with fresh, pre-warmed complete culture medium to reduce toxicity.[16]

  • Gene Expression: Allow the islets to culture for an additional 48-72 hours to ensure robust expression of the GCK transgene before proceeding with functional assays.

Transduction_Workflow plate_cells Plate Target Cells (e.g., Pancreatic Islets) prepare_virus Prepare Transduction Mix: Lentivirus + Polybrene + Medium plate_cells->prepare_virus transduce Add Mix to Cells & Incubate (18-24 hours) prepare_virus->transduce change_media Replace with Fresh Medium transduce->change_media culture Culture for 48-72h for Transgene Expression change_media->culture assay Proceed to this compound Treatment & Glucokinase Activity Assay culture->assay

Caption: Workflow for cell transduction and subsequent analysis.

Protocol 3: Glucokinase Activity Assay

This protocol measures GCK activity using a coupled-enzyme assay where the product of the GCK reaction, glucose-6-phosphate (G6P), is used to generate a fluorescent or colorimetric signal.[1][17]

Materials:

  • Transduced cells (from Protocol 2) and non-transduced controls

  • Lysis buffer (non-denaturing)

  • Assay Buffer (e.g., Tris buffer, pH 8.0-9.0)

  • Reagents: D-Glucose, ATP, NADP+, Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • This compound stock solution (in DMSO)

  • 96-well black microplate (for fluorescence)

  • Plate reader capable of measuring fluorescence (Ex/Em = 340/460 nm for NADPH) or absorbance (340 nm).[1][18]

Procedure:

  • Prepare Cell Lysates:

    • Wash transduced and control cells with cold PBS.

    • Lyse the cells using a non-denaturing lysis buffer on ice.

    • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet debris.[19]

    • Collect the supernatant containing the cellular proteins. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Preparation:

    • Prepare a master reaction mix containing Assay Buffer, D-Glucose, ATP, NADP+, and G6PDH.

    • In a 96-well plate, add cell lysate to each well.

    • Add varying concentrations of this compound or vehicle (DMSO) to the appropriate wells.

  • Initiate and Read Reaction:

    • Start the reaction by adding the master reaction mix to each well.

    • Immediately place the plate in a plate reader set to the appropriate temperature (e.g., 30°C).

    • Measure the increase in fluorescence or absorbance kinetically over 20-30 minutes. The rate of NADPH production is directly proportional to GCK activity.[17][19]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Normalize the activity to the total protein concentration in each lysate.

    • Plot the GCK activity against the concentration of this compound to determine the EC₅₀.

Section 2: Glucokinase Activation by this compound

This compound is an allosteric activator of glucokinase.[1] It binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and enhances its maximal reaction velocity (Vmax).[1] This leads to an increased rate of glucose phosphorylation to G6P. In pancreatic β-cells, the subsequent rise in the ATP/ADP ratio triggers a cascade leading to insulin secretion.

GCK_Pathway cluster_cell Pancreatic β-Cell Glucose_ext Extracellular Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Glucose_int Intracellular Glucose GLUT2->Glucose_int GCK Glucokinase (GCK) Glucose_int->GCK ATP -> ADP G6P Glucose-6-Phosphate (G6P) GCK->G6P Glycolysis Glycolysis & Oxidative Phosphorylation G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP K_channel ATP-sensitive K+ Channel Closure ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Insulin Insulin Secretion Ca_influx->Insulin This compound This compound (Activator) This compound->GCK Allosteric Activation

Caption: Glucokinase signaling pathway and activation by this compound.

Section 3: Quantitative Data

The following tables summarize key quantitative data for the glucokinase activator this compound from published studies.

Table 1: In Vitro Efficacy of this compound This table shows the potency of this compound in activating the glucokinase enzyme.

ParameterValueSpeciesNotes
EC₅₀ 60 nMMouseDetermined in the presence of 5 mM glucose.[6]

Table 2: Pharmacodynamic Effects of this compound in Patients with Type 2 Diabetes (T2DM) This table summarizes the glucose-lowering effects of this compound observed in clinical studies.

ParameterTreatment DurationResultNotes
Fasting Plasma Glucose (FPG) 8 DaysUp to 21% reduction vs. placebo.[20]Multiple ascending dose study.
Mean 24-h Plasma Glucose 8 DaysUp to 24% reduction vs. placebo.[20]Multiple ascending dose study.
HbA1c Change (from baseline) 4 Months-0.81% reduction vs. placebo.[21]Add-on therapy to metformin (B114582).

Table 3: Safety Profile of this compound - Hypoglycemic Events This table presents data on the risk of hypoglycemia associated with this compound from a meta-analysis of 23 randomized trials.

ParameterThis compound GroupControl GroupRelative Risk (95% CI)P-value
Hypoglycemic Events 3.4% (28/814)1.4% (5/337)2.03 (0.94–4.39)0.07[22]

References

Application Notes and Protocols for In Vivo Imaging of AZD1656's Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AZD1656 and its Mechanism of Action

This compound is an orally active, selective glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus.[1] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[2] In pancreatic β-cells, GK activation leads to increased glucose metabolism, a rise in the ATP/ADP ratio, and subsequent insulin (B600854) secretion. In the liver, GK activation enhances glucose uptake and glycogen (B147801) synthesis. This compound is postulated to have a dual mechanism of action, activating glucokinase in both the pancreas and the liver.[3] While clinical trials have assessed its efficacy through measurements of HbA1c and plasma glucose, in vivo imaging offers a powerful approach to directly visualize and quantify the dynamic physiological effects of this compound at the cellular and tissue level.[4]

These application notes provide detailed protocols for proposed in vivo imaging studies to elucidate the pharmacodynamic effects of this compound. These protocols are based on established in vivo imaging techniques for monitoring pancreatic β-cell function and hepatic glucose metabolism and are adapted for the specific application of assessing the effects of a glucokinase activator.

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on pancreatic β-cells and hepatocytes.

AZD1656_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte AZD1656_p This compound GK_p Glucokinase (GK) AZD1656_p->GK_p activates Glucose_p Glucose Glucose_p->GK_p substrate G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Glycolysis / TCA Cycle G6P_p->Metabolism_p ATP_ADP ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca2+ Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion AZD1656_h This compound GK_h Glucokinase (GK) AZD1656_h->GK_h activates Glucose_h Glucose Glucose_h->GK_h substrate G6P_h Glucose-6-Phosphate GK_h->G6P_h Glycogen Glycogen Synthesis G6P_h->Glycogen Glycolysis_h Glycolysis G6P_h->Glycolysis_h

Caption: this compound signaling pathway in pancreas and liver.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical studies of this compound, providing a baseline for expected efficacy.

Table 1: Effect of this compound on HbA1c in Patients with Type 2 Diabetes on Metformin [4]

Treatment Group (4 months)Mean Change in HbA1c from Baseline (%)95% Confidence Interval
This compound 10-140 mg (titrated)-0.80-1.14 to -0.46
This compound 20-200 mg (titrated)-0.81-1.14 to -0.47
Placebo--
Glipizide 5-20 mg (titrated)Similar reductions to this compound-
Open-label this compound (20-200 mg)-2.8 (SD 1.19)-

Table 2: Pharmacodynamic Effects of Multiple-Ascending Doses of this compound in Patients with Type 2 Diabetes [5]

ParameterEffect of this compound vs. Placebo (8 days)
Fasting Plasma Glucose (FPG)Up to 21% reduction
Mean 24-h Plasma GlucoseUp to 24% reduction

Experimental Protocols for In Vivo Imaging

Application 1: In Vivo Imaging of Pancreatic β-Cell Activity

This protocol aims to visualize and quantify the effect of this compound on glucose-stimulated calcium influx in pancreatic β-cells, a surrogate marker for insulin secretion.

Methodology: Two-Photon Microscopy of Pancreatic Islets in a Diabetic Mouse Model

  • Animal Model: Use a diabetic mouse model (e.g., db/db mice) to assess the efficacy of this compound in a disease-relevant context.

  • Surgical Preparation: Implant an abdominal imaging window to provide optical access to the pancreas.

  • Fluorescent Labeling:

    • Administer a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP) to label the pancreatic islets.

    • Intravenously inject a fluorescently labeled dextran (B179266) (e.g., FITC-dextran) to visualize the vasculature and locate the islets.

  • Imaging Procedure:

    • Anesthetize the mouse and position it on the microscope stage.

    • Use a two-photon microscope to acquire baseline images of islet calcium signaling and blood flow.

    • Administer a glucose challenge intravenously and record the dynamic changes in intracellular calcium concentration in the β-cells.

    • On a subsequent day, administer this compound orally at a therapeutically relevant dose.

    • After an appropriate absorption period, repeat the glucose challenge and imaging procedure.

  • Data Analysis:

    • Quantify the amplitude, frequency, and synchronicity of calcium oscillations in individual β-cells before and after this compound treatment.

    • Compare the glucose-stimulated calcium response with and without this compound to determine the drug's effect on β-cell sensitivity to glucose.

Pancreatic_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Animal_Model Diabetic Mouse Model (db/db) Surgery Abdominal Imaging Window Implantation Animal_Model->Surgery Labeling Calcium Indicator & Vasculature Dye Injection Surgery->Labeling Baseline Baseline Imaging (Two-Photon) Labeling->Baseline Glucose1 Glucose Challenge 1 Baseline->Glucose1 Imaging1 Record Ca2+ Dynamics Glucose1->Imaging1 This compound Administer this compound Imaging1->this compound Glucose2 Glucose Challenge 2 This compound->Glucose2 Imaging2 Record Ca2+ Dynamics Post-Drug Glucose2->Imaging2 Quantify Quantify Ca2+ Oscillation Parameters Imaging2->Quantify Compare Compare Pre- and Post-AZD1656 Response Quantify->Compare

Caption: Workflow for in vivo imaging of pancreatic β-cell activity.
Application 2: In Vivo Imaging of Hepatic Glucose Uptake

This protocol is designed to measure the effect of this compound on the rate of glucose uptake by the liver.

Methodology: Intravital Microscopy with a Fluorescent Glucose Analog

  • Animal Model: Use healthy or diet-induced obese mice to assess the impact of this compound on hepatic glucose metabolism.

  • Surgical Preparation: Perform a laparotomy to expose the liver for intravital microscopy.

  • Fluorescent Labeling:

    • Administer a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), via intravenous injection.

  • Imaging Procedure:

    • Position the exposed liver under a confocal or multiphoton microscope.

    • Acquire baseline images of the liver parenchyma.

    • Inject 2-NBDG and perform time-lapse imaging to monitor its uptake into hepatocytes.

    • On a separate occasion, administer this compound orally.

    • After the drug's absorption, repeat the 2-NBDG injection and time-lapse imaging.

  • Data Analysis:

    • Measure the rate of increase in fluorescence intensity within individual hepatocytes over time.

    • Calculate the initial rate of glucose uptake before and after this compound administration.

    • Compare the rates to quantify the enhancement of hepatic glucose uptake induced by the drug.

Hepatic_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Animal_Model Healthy or Obese Mouse Model Surgery Liver Exposure via Laparotomy Animal_Model->Surgery Baseline Baseline Liver Imaging Surgery->Baseline NBDG1 Inject 2-NBDG (Fluorescent Glucose Analog) Baseline->NBDG1 Imaging1 Time-Lapse Imaging of Uptake NBDG1->Imaging1 This compound Administer this compound Imaging1->this compound NBDG2 Inject 2-NBDG This compound->NBDG2 Imaging2 Time-Lapse Imaging of Uptake Post-Drug NBDG2->Imaging2 Measure_Rate Measure Rate of Fluorescence Increase Imaging2->Measure_Rate Compare Compare Uptake Rates Pre- and Post-AZD1656 Measure_Rate->Compare

Caption: Workflow for in vivo imaging of hepatic glucose uptake.

Conclusion

The application of in vivo imaging techniques provides a powerful platform for the preclinical evaluation of glucokinase activators like this compound. By directly visualizing the drug's effects on pancreatic β-cell function and hepatic glucose metabolism, researchers can gain deeper insights into its mechanism of action, optimize dosing strategies, and accelerate the development of novel therapies for type 2 diabetes. The protocols outlined above offer a framework for conducting such studies, leveraging cutting-edge imaging modalities to answer critical questions in metabolic drug discovery.

References

Protocol for Assessing the Impact of AZD1656 on Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1656 is a potent, orally bioavailable glucokinase (GK) activator that has been investigated for its potential in managing type 2 diabetes.[1] Glucokinase is a key enzyme that phosphorylates glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. By allosterically activating glucokinase, this compound enhances glucose uptake and metabolism in tissues such as the liver and pancreas.[2] This document provides detailed protocols for assessing the impact of this compound on glycolysis in a cellular context, targeting researchers, scientists, and drug development professionals. The provided methodologies will enable the quantitative evaluation of glycolytic flux through various assays.

Mechanism of Action: this compound and Glycolysis

This compound directly binds to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[2] This activation of glucokinase leads to an increased rate of glucose phosphorylation, thereby promoting the entry of glucose into the glycolytic pathway. The downstream effects include increased production of pyruvate, lactate (B86563), and ATP. In pancreatic β-cells, this enhanced glucose metabolism leads to increased insulin (B600854) secretion, while in hepatocytes, it promotes glycogen (B147801) synthesis and glucose disposal.[3][4]

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the expected dose-dependent effects of this compound on key glycolytic parameters. This data is for illustrative purposes to guide expected outcomes.

Table 1: Effect of this compound on Extracellular Acidification Rate (ECAR)

This compound Concentration (µM)Basal ECAR (mpH/min)Glycolytic Capacity (mpH/min)Glycolytic Reserve (mpH/min)
0 (Vehicle)20.5 ± 1.845.2 ± 3.524.7 ± 2.1
0.125.1 ± 2.055.8 ± 4.130.7 ± 2.5
135.8 ± 2.970.3 ± 5.234.5 ± 3.0
1048.2 ± 3.785.1 ± 6.836.9 ± 3.3
10055.6 ± 4.592.4 ± 7.536.8 ± 3.1

Table 2: Effect of this compound on Glucose Uptake

This compound Concentration (µM)2-NBDG Fluorescence (Arbitrary Units)
0 (Vehicle)1500 ± 120
0.11850 ± 150
12500 ± 210
103800 ± 320
1004500 ± 380

Table 3: Effect of this compound on Lactate Production

This compound Concentration (µM)Lactate Concentration (mM)
0 (Vehicle)2.5 ± 0.3
0.13.1 ± 0.4
14.5 ± 0.5
106.8 ± 0.7
1008.2 ± 0.9

Experimental Protocols

Herein are detailed methodologies for the key experiments cited.

Measurement of Extracellular Acidification Rate (ECAR) using Seahorse XF Analyzer

This protocol assesses the rate of glycolysis by measuring the production of protons, which leads to the acidification of the extracellular medium.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Glucose, Oligomycin, and 2-Deoxyglucose (2-DG) solutions

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cells of interest (e.g., hepatocytes, pancreatic β-cells)

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Sensor Cartridge Hydration:

    • One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.

  • Assay Medium Preparation:

    • On the day of the assay, prepare the Seahorse XF Base Medium supplemented with L-glutamine. Warm the medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation:

    • Remove the growth medium from the cell plate, wash once with the prepared assay medium, and then add the final volume of assay medium to each well.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow the temperature and pH to equilibrate.

  • Compound Loading:

    • Prepare stock solutions of glucose, oligomycin, and 2-DG in the assay medium at 10x the final desired concentration.

    • Prepare a stock solution of this compound at various concentrations to achieve the desired final concentrations in the wells. The vehicle control should also be prepared.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Start the assay protocol, which involves sequential injections of:

      • Port A: this compound or vehicle

      • Port B: Glucose

      • Port C: Oligomycin

      • Port D: 2-Deoxyglucose (2-DG)

    • The instrument will measure the ECAR before and after each injection.

  • Data Analysis:

    • Normalize the ECAR data to cell number or protein concentration.

    • Calculate the key parameters of glycolysis:

      • Basal Glycolysis: The ECAR rate after the addition of glucose.

      • Glycolytic Capacity: The maximum ECAR rate after the addition of oligomycin.

      • Glycolytic Reserve: The difference between the glycolytic capacity and basal glycolysis.

Glucose Uptake Assay using 2-NBDG

This assay utilizes a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure glucose uptake into cells.

Materials:

  • 2-NBDG fluorescent glucose analog

  • Glucose-free culture medium

  • This compound stock solution

  • Cells of interest

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom microplate and culture overnight.

  • Cell Treatment:

    • Wash the cells with glucose-free medium.

    • Treat the cells with various concentrations of this compound or vehicle control in glucose-free medium for a predetermined time (e.g., 1-2 hours).

  • 2-NBDG Incubation:

    • Add 2-NBDG to each well to a final concentration of 100-200 µg/ml.

    • Incubate for 10-30 minutes at 37°C. The optimal incubation time should be determined for each cell line.

  • Signal Termination and Washing:

    • Remove the 2-NBDG containing medium.

    • Wash the cells twice with ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement:

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation/emission wavelengths of approximately 485/535 nm.

    • Alternatively, cells can be detached and analyzed by flow cytometry.

  • Data Analysis:

    • Subtract the background fluorescence from wells without 2-NBDG.

    • Normalize the fluorescence intensity to cell number or protein concentration.

    • Compare the fluorescence intensity of this compound-treated cells to the vehicle control.

Lactate Production Assay (Colorimetric)

This assay measures the amount of lactate released into the cell culture medium, which is an end-product of glycolysis.

Materials:

  • Lactate Assay Kit (Colorimetric)

  • This compound stock solution

  • Cells of interest

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 540-570 nm)

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a standard culture plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control in fresh culture medium for a specified period (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • If the samples are not to be assayed immediately, they can be stored at -80°C.

  • Lactate Standard Curve Preparation:

    • Prepare a series of lactate standards with known concentrations according to the assay kit instructions.

  • Assay Procedure:

    • Add the prepared standards and collected samples to the wells of a 96-well clear microplate.

    • Prepare the reaction mix as per the kit's protocol.

    • Add the reaction mix to each well containing the standards and samples.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of each well at the recommended wavelength using a microplate reader.[5]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the lactate standards against their concentrations.

    • Determine the lactate concentration in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the lactate concentration to cell number or protein concentration.

Mandatory Visualizations

Glycolysis_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Pancreatic β-cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucokinase Glucokinase (GK) GLUT2->Glucokinase Glucose G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate Anaerobic Respiration This compound This compound This compound->Glucokinase Allosteric Activation

Caption: this compound signaling pathway in glycolysis.

Experimental_Workflow cluster_prep Preparation cluster_assays Glycolysis Assays cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in Appropriate Microplate AZD1656_Prep 2. Prepare this compound Dose-Response Concentrations ECAR ECAR Measurement (Seahorse XF) AZD1656_Prep->ECAR 3. Treat Cells & Perform Assay Glucose_Uptake Glucose Uptake (2-NBDG) AZD1656_Prep->Glucose_Uptake 3. Treat Cells & Perform Assay Lactate_Prod Lactate Production (Colorimetric) AZD1656_Prep->Lactate_Prod 3. Treat Cells & Perform Assay Normalization 4. Normalize Data (Cell Count / Protein) ECAR->Normalization Glucose_Uptake->Normalization Lactate_Prod->Normalization Quantification 5. Quantify Glycolytic Parameters Normalization->Quantification Conclusion 6. Assess this compound Impact on Glycolysis Quantification->Conclusion

References

Application Notes and Protocols: Use of AZD1656 in Humanized Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1656 is a potent and selective glucokinase activator (GKA) that has been investigated for its potential as a glucose-lowering agent in type 2 diabetes.[1][2] Glucokinase (GK) plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[3] this compound activates GK in both the pancreas and the liver, leading to increased insulin (B600854) secretion and enhanced hepatic glucose uptake.[2] This document provides detailed application notes and protocols for the use of this compound in humanized mouse models, with a focus on models carrying human genetic variants relevant to glucokinase function.

Mechanism of Action

This compound is an orally active small molecule that allosterically activates glucokinase, increasing its affinity for glucose.[1] This activation has a dual effect:

  • In the Pancreas: It enhances glucose-stimulated insulin secretion from β-cells.

  • In the Liver: It increases glucose uptake and glycogen (B147801) synthesis, while reducing glucose output.

The efficacy of this compound can be influenced by the glucokinase regulatory protein (GKRP), which modulates GK activity in the liver. Human genetic variants in the GCKR gene can affect this regulation and, consequently, the response to GKAs like this compound.[4][5]

Signaling Pathway of this compound

AZD1656_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte AZD1656_p This compound GK_p Glucokinase (GK) AZD1656_p->GK_p Activates Glucose_p Glucose Glucose_p->GK_p Insulin Insulin Secretion GK_p->Insulin Stimulates AZD1656_l This compound GK_l Glucokinase (GK) AZD1656_l->GK_l Activates GKRP GKRP AZD1656_l->GKRP Disrupts Interaction Glucose_l Glucose Glucose_l->GK_l Glycogen Glycogen Synthesis GK_l->Glycogen GlucoseUptake Glucose Uptake GK_l->GlucoseUptake GKRP->GK_l Inhibits AZD1656_oral Oral Administration AZD1656_oral->AZD1656_p AZD1656_oral->AZD1656_l

Caption: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Data Presentation: In Vivo Efficacy in Mouse Models

The following tables summarize the quantitative data from studies using this compound in various mouse models.

Table 1: Effect of this compound on Glycemic Control in Gckr-P446L Humanized Mice [4][6]

GenotypeTreatment DurationDosageChange in Blood GlucosePlasma Insulin
Wild-type (PP)2 weeks3 mg/kgSignificant reductionNo significant change
Wild-type (PP)19 weeks3 mg/kgSustained reductionNo significant change
P446L Homozygous (LL)2 weeks3 mg/kgSignificant reductionNo significant change
P446L Homozygous (LL)19 weeks3 mg/kgEfficacy declinedNo significant change

Table 2: Effect of Chronic this compound Treatment in Gckr-del/wt Mice [5][7]

GenotypeTreatment DurationDosageLiver Triglyceride LevelsLiver Histology
Gckr-del/wt16 weeks3 mg/kgIncreasedHepatocyte microvesicular steatosis

Table 3: General Effects of this compound in C57BL/6 Mice [1]

Treatment DurationDosageEffect on Blood GlucoseEffect on InsulinEffect on ChREBP Target Genes
8 weeks0-9 mg/kg (daily)LoweredRaisedIncreased (ChREBP-β, G6pc, Pklr, etc.)

Experimental Protocols

Formulation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, Saline, or 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline)[1]

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles (20-22 gauge for mice)

  • Syringes

Protocol for Vehicle Preparation (Example): [1]

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of Saline to reach the final volume of 1 mL.

  • The final formulation should be a clear solution.

Administration Protocol:

  • Weigh each mouse to calculate the precise dosing volume.

  • Administer this compound via oral gavage at the desired dose (e.g., 3 mg/kg body weight).[4]

  • For chronic studies, repeat the administration daily or as required by the experimental design.[1]

In Vivo Efficacy Study in a Humanized Mouse Model

This protocol describes a general workflow for assessing the efficacy of this compound in a mouse model with human GCKR variants.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis Animal_Model Select Mouse Model (e.g., Gckr-P446L) Acclimatization Acclimatization & Baseline Measurements Animal_Model->Acclimatization Grouping Randomize into Control & Treatment Groups Acclimatization->Grouping Diet Provide Diet (e.g., High-Fat High-Sugar) Grouping->Diet Dosing Administer this compound (e.g., 3 mg/kg, oral gavage) Diet->Dosing Blood_Glucose Monitor Blood Glucose (Weekly) Dosing->Blood_Glucose OGTT Perform Oral Glucose Tolerance Test (OGTT) Blood_Glucose->OGTT Tissue_Harvest Harvest Tissues (Liver, Pancreas) OGTT->Tissue_Harvest Biochemical Biochemical Assays (Insulin, Triglycerides) Tissue_Harvest->Biochemical Histology Histological Analysis Biochemical->Histology Gene_Expression Gene Expression Analysis (e.g., qPCR) Histology->Gene_Expression Final_Analysis Statistical Analysis & Interpretation Gene_Expression->Final_Analysis

Caption: General experimental workflow for evaluating this compound in mice.

Oral Glucose Tolerance Test (OGTT)

Materials:

  • Glucose solution (e.g., 50% dextrose), sterile

  • Glucometer and test strips

  • Blood collection tubes (e.g., heparinized capillaries)

  • Centrifuge

Protocol:

  • Fast mice for 4-6 hours with free access to water.[4][6]

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Measure blood glucose levels at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

  • Collect blood samples at each time point for subsequent plasma insulin analysis if required.

  • Plot blood glucose concentration against time and calculate the area under the curve (AUC) to assess glucose tolerance.

Measurement of Liver Triglycerides

Materials:

  • Frozen liver tissue

  • Ethanolic potassium hydroxide (B78521) (KOH) solution

  • Magnesium chloride (MgCl₂) solution

  • Triglyceride quantification kit (colorimetric assay)

  • Homogenizer

  • Centrifuge

  • Spectrophotometer

Protocol (based on saponification method):

  • Weigh a small piece of frozen liver tissue (50-100 mg).

  • Add ethanolic KOH solution to the tissue and incubate at 55°C overnight to saponify the triglycerides.

  • Neutralize the solution and precipitate fatty acids with MgCl₂.

  • Centrifuge the sample and collect the supernatant containing glycerol (B35011).

  • Use a commercial triglyceride quantification kit to measure the glycerol concentration in the supernatant.

  • Calculate the triglyceride content relative to the initial liver tissue weight.

Histological Analysis of Liver and Pancreas

Materials:

Protocol:

  • Fix freshly harvested liver and pancreas tissues in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissues through a graded series of ethanol solutions.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin wax.

  • Section the paraffin blocks using a microtome (e.g., 4-5 µm thickness).

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E for general morphology assessment.

  • Dehydrate, clear, and mount the stained slides with a coverslip.

  • Examine the slides under a microscope to assess tissue architecture, signs of steatosis (liver), and islet morphology (pancreas).

Application in Humanized Mouse Models

The primary application of this compound in the context of "humanized" mouse models has been in those carrying human genetic variants of GCKR. These models are crucial for understanding how common human genetic variations can impact the efficacy and potential side effects of GKAs.

  • Gckr-P446L Model: This knock-in mouse model represents a common human GCKR variant (rs1260326) and is used to study the long-term efficacy of this compound.[4][5] Studies in this model have shown that while the initial glucose-lowering effect is positive, chronic treatment in mice homozygous for the P446L variant can lead to a decline in efficacy.[4][7]

  • Gckr-del/wt Model: This heterozygous knockout model is used to investigate the effects of reduced GKRP expression, mimicking transcriptional deficiency seen in some human populations.[5][8] Research using this model has highlighted a predisposition to GKA-induced elevation in liver lipids.[4][7]

While there is no specific literature found on the use of this compound in humanized mouse models with engrafted human immune systems (e.g., for type 1 diabetes research), the protocols outlined here for administration and analysis in other mouse models are directly applicable should such studies be undertaken. The immunomodulatory effects of this compound, suggested in some clinical trial contexts, could be a rationale for its investigation in such models.[9][10]

Conclusion

This compound serves as a valuable research tool for investigating the therapeutic potential and challenges of glucokinase activation. The use of humanized mouse models, particularly those with GCKR variants, provides critical insights into the long-term efficacy and metabolic consequences of this therapeutic approach. The protocols provided in this document offer a framework for conducting preclinical studies with this compound to further elucidate its mechanism of action and potential clinical applications.

References

Application Notes and Protocols for CRISPR-Cas9 Validation of AZD1656 Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1656 is a potent and selective activator of the glucokinase (GK) enzyme, which plays a pivotal role in glucose metabolism and insulin (B600854) secretion.[1][2][3][4] As a glucokinase activator (GKA), this compound has been investigated for its therapeutic potential in type 2 diabetes and has also shown immunomodulatory effects.[1][5] While the primary target of this compound is understood to be glucokinase, rigorous validation of on-target activity and the exploration of potential off-target effects are crucial for a comprehensive understanding of its mechanism of action and for the development of safer and more effective therapies.

The advent of CRISPR-Cas9 genome editing technology has revolutionized drug target identification and validation.[6][7][8] CRISPR-Cas9 allows for precise and efficient knockout of specific genes, enabling researchers to assess the direct relationship between a drug's target and its pharmacological effect. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to validate glucokinase as the primary target of this compound.

Application Notes

This protocol outlines a CRISPR-Cas9-based strategy to validate that the glucose-lowering and immunomodulatory effects of this compound are mediated through its activation of glucokinase. The central hypothesis is that cells lacking a functional glucokinase gene (GCK) will exhibit resistance to this compound treatment. This approach can be adapted to various cell lines relevant to the study of diabetes and immunology.

Key Applications:

  • On-Target Validation: Confirming that the pharmacological activity of this compound is dependent on the presence of glucokinase.

  • Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by this compound through its interaction with glucokinase.

  • Off-Target Identification: Differentiating on-target from potential off-target effects by comparing the response of wild-type and GCK-knockout cells.

  • Drug Resistance Studies: Investigating the role of glucokinase in acquired resistance to this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the glucokinase signaling pathway and the experimental workflow for CRISPR-Cas9-mediated target validation of this compound.

GCK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Glucose_in Glucose GLUT2->Glucose_in GCK Glucokinase (GCK) Glucose_in->GCK G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis (in Hepatocytes) G6P->Glycogen_Synthesis GCK->G6P Phosphorylation This compound This compound This compound->GCK Activation Insulin_Secretion Insulin Secretion (in β-cells) Glycolysis->Insulin_Secretion

Caption: Glucokinase signaling pathway activated by this compound.

CRISPR_Workflow cluster_prep Preparation cluster_execution Execution cluster_treatment Treatment & Analysis sgRNA_design sgRNA Design for GCK Transfection Transfection of sgRNA/Cas9 Complex sgRNA_design->Transfection Cas9_prep Cas9 Nuclease Preparation Cas9_prep->Transfection Cell_line Select Cell Line (e.g., HepG2, INS-1) Cell_line->Transfection WT_cells Wild-Type (WT) Cells Cell_line->WT_cells Selection Single Cell Cloning & Antibiotic Selection Transfection->Selection Validation Validation of Knockout (Sanger Sequencing, Western Blot) Selection->Validation KO_cells GCK-KO Cells Validation->KO_cells AZD1656_treat This compound Treatment WT_cells->AZD1656_treat KO_cells->AZD1656_treat Assay Functional Assays (Glucose Uptake, Insulin Secretion) AZD1656_treat->Assay Data_analysis Data Analysis Assay->Data_analysis

Caption: Experimental workflow for CRISPR-Cas9 validation.

Experimental Protocols

Protocol 1: Generation of GCK Knockout Cell Line using CRISPR-Cas9

Objective: To create a stable cell line with a functional knockout of the glucokinase (GCK) gene.

Materials:

  • Human hepatocellular carcinoma cell line (e.g., HepG2) or rat insulinoma cell line (e.g., INS-1)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Cas9 nuclease

  • Synthetic single guide RNAs (sgRNAs) targeting GCK (at least two different sequences)

  • Scrambled (non-targeting) sgRNA control

  • Lipofectamine CRISPRMAX or similar transfection reagent

  • Puromycin (B1679871) or other selection antibiotic

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit

  • PCR reagents and primers flanking the sgRNA target sites

  • Antibodies for Western blotting: anti-Glucokinase and anti-β-actin

  • Protein lysis buffer and quantification reagents

Methodology:

  • sgRNA Design and Synthesis: Design at least two sgRNAs targeting an early exon of the GCK gene to maximize the likelihood of a frameshift mutation. A scrambled sgRNA should be used as a negative control.

  • Cell Culture: Culture the chosen cell line in standard conditions to ~70-80% confluency.

  • Transfection: Prepare ribonucleoprotein (RNP) complexes by incubating Cas9 nuclease with the GCK-targeting sgRNAs or the scrambled control sgRNA. Transfect the cells with the RNP complexes using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Antibiotic Selection: 48 hours post-transfection, begin selection by adding puromycin (concentration to be determined by a kill curve) to the culture medium.

  • Single-Cell Cloning: After selection, perform limiting dilution to isolate single cell-derived colonies.

  • Expansion of Clones: Expand the individual clones in separate culture vessels.

  • Genomic DNA Verification: Extract genomic DNA from each clone. Amplify the region of the GCK gene targeted by the sgRNAs using PCR. Sequence the PCR products using Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

  • Western Blot Analysis: Confirm the absence of glucokinase protein expression in the identified knockout clones by Western blotting. Use β-actin as a loading control.

Protocol 2: Functional Validation of this compound Target Engagement

Objective: To assess the functional consequences of GCK knockout on the cellular response to this compound.

Materials:

  • Wild-type (WT) and validated GCK-knockout (KO) cell lines

  • This compound

  • DMSO (vehicle control)

  • Glucose uptake assay kit (e.g., 2-NBDG-based)

  • Insulin secretion assay kit (for insulin-secreting cell lines)

  • 96-well plates

Methodology:

  • Cell Seeding: Seed both WT and GCK-KO cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control. Incubate for a predetermined time (e.g., 24 hours).

  • Functional Assays:

    • Glucose Uptake Assay (for HepG2 cells): Following treatment, measure glucose uptake using a fluorescent glucose analog like 2-NBDG according to the manufacturer's instructions.

    • Insulin Secretion Assay (for INS-1 cells): After treatment, stimulate the cells with high glucose and measure insulin secretion into the supernatant using an ELISA-based kit.

  • Data Analysis: Normalize the results to the vehicle-treated control for each cell line. Compare the dose-response curves of this compound in WT and GCK-KO cells.

Data Presentation

The quantitative data from the functional assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Glucose Uptake in Wild-Type and GCK-Knockout HepG2 Cells

This compound Concentration (nM)Wild-Type (Fold Change in Glucose Uptake)GCK-KO (Fold Change in Glucose Uptake)
0 (Vehicle)1.00 ± 0.051.00 ± 0.06
101.25 ± 0.081.02 ± 0.05
301.60 ± 0.121.05 ± 0.07
602.10 ± 0.151.08 ± 0.06
1002.50 ± 0.201.10 ± 0.08
3002.45 ± 0.181.12 ± 0.09

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Insulin Secretion in Wild-Type and GCK-Knockout INS-1 Cells

This compound Concentration (nM)Wild-Type (Fold Change in Insulin Secretion)GCK-KO (Fold Change in Insulin Secretion)
0 (Vehicle)1.00 ± 0.071.00 ± 0.08
101.35 ± 0.101.03 ± 0.06
301.80 ± 0.141.06 ± 0.09
602.40 ± 0.211.09 ± 0.07
1002.90 ± 0.251.11 ± 0.10
3002.85 ± 0.221.13 ± 0.11

Data are presented as mean ± SD from three independent experiments.

Conclusion

The provided protocols describe a robust framework for utilizing CRISPR-Cas9 to validate glucokinase as the primary target of this compound. The expected outcome is that this compound will enhance glucose uptake and insulin secretion in wild-type cells in a dose-dependent manner, while having a minimal effect in GCK-knockout cells. Such results would provide strong evidence for the on-target activity of this compound and underscore the power of CRISPR-Cas9 in the target validation pipeline for drug development. These methods can be expanded to genome-wide CRISPR screens to identify novel genes that modulate the response to this compound, potentially uncovering new therapeutic targets or resistance mechanisms.[9][10][11]

References

Application Notes and Protocols for Metabolomic Analysis of Cells Treated with AZD1656

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1656 is a glucokinase activator (GKA) that has been investigated for its potential as a treatment for type 2 diabetes and for its immunomodulatory effects.[1][2] Glucokinase (GCK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and metabolism in the liver.[1][3] By activating GCK, this compound enhances glucose-stimulated insulin (B600854) secretion and hepatic glucose utilization.[3][4] Understanding the detailed metabolic consequences of this compound treatment at a cellular level is crucial for elucidating its mechanism of action and identifying potential biomarkers of drug response.

Untargeted metabolomics, a comprehensive analysis of small molecule metabolites in a biological system, offers a powerful approach to map the metabolic perturbations induced by this compound. This application note provides a detailed protocol for the metabolomic analysis of cultured cells treated with this compound using liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Expected Metabolomic Changes

While specific metabolomic data for this compound-treated cells is not yet widely published, based on its mechanism as a glucokinase activator, significant changes are anticipated in pathways central to glucose metabolism. The following table summarizes hypothetical quantitative data representing expected changes in key metabolites. This data is for illustrative purposes and actual results may vary depending on the cell type and experimental conditions.

Metabolite ClassMetaboliteExpected Change with this compoundPathway
Glycolysis Glucose-6-phosphateIncreaseGlycolysis
Fructose-6-phosphateIncreaseGlycolysis
Fructose-1,6-bisphosphateIncreaseGlycolysis
Dihydroxyacetone phosphateIncreaseGlycolysis
Glyceraldehyde-3-phosphateIncreaseGlycolysis
3-PhosphoglycerateIncreaseGlycolysis
PhosphoenolpyruvateIncreaseGlycolysis
PyruvateIncreaseGlycolysis/TCA Cycle Entry
LactateIncreaseAnaerobic Glycolysis
Pentose Phosphate Pathway 6-PhosphogluconateIncreasePentose Phosphate Pathway
Ribose-5-phosphateIncreasePentose Phosphate Pathway
TCA Cycle CitrateIncreaseTCA Cycle
IsocitrateIncreaseTCA Cycle
α-KetoglutarateIncreaseTCA Cycle
SuccinateNo significant changeTCA Cycle
FumarateNo significant changeTCA Cycle
MalateIncreaseTCA Cycle
Amino Acids AlanineIncreaseAmino Acid Metabolism
GlutamateNo significant changeAmino Acid Metabolism
AspartateIncreaseAmino Acid Metabolism

Experimental Protocols

This section details the key experimental protocols for a comprehensive metabolomic analysis of cells treated with this compound.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a relevant cell line for the study (e.g., HepG2 for liver metabolism, INS-1 for pancreatic β-cell function).

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of harvest. For each treatment condition, prepare at least 3-5 biological replicates.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without this compound).

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Metabolite Extraction

This protocol is for adherent mammalian cells.

  • Quenching Metabolism:

    • Aspirate the culture medium completely.

    • Quickly wash the cells with 5 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining medium. Aspirate the PBS completely.

    • Place the plate on dry ice to rapidly quench metabolic activity.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) in water) to each well.

    • Incubate the plates at -80°C for 15 minutes.

    • Scrape the cells from the plate using a cell scraper and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

    • Vortex the tubes for 1 minute at 4°C.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Dry the metabolite extracts using a vacuum concentrator or a stream of nitrogen.

    • Store the dried extracts at -80°C until LC-MS analysis.

LC-MS Based Untargeted Metabolomics
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile (B52724) in water) just prior to analysis.

  • LC Separation:

    • Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the separation of polar metabolites.

    • Employ a gradient elution with mobile phases such as A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid.

  • Mass Spectrometry:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

    • Include quality control (QC) samples (pooled from all experimental samples) injected periodically throughout the analytical run to monitor instrument performance.

Data Analysis
  • Data Preprocessing: Use software such as XCMS or MS-DIAL for peak picking, alignment, and integration.

  • Statistical Analysis:

    • Perform univariate analysis (e.g., t-test or ANOVA) to identify metabolites that are significantly different between the this compound-treated and control groups.

    • Utilize multivariate analysis (e.g., Principal Component Analysis - PCA and Partial Least Squares-Discriminant Analysis - PLS-DA) to visualize the overall metabolic differences and identify key discriminating metabolites.

  • Metabolite Identification: Identify significant metabolites by matching their accurate mass and fragmentation patterns to metabolome databases (e.g., METLIN, HMDB).

  • Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis (IPA) to identify metabolic pathways that are significantly altered by this compound treatment.[5][6]

Visualizations

Signaling Pathway

AZD1656_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell This compound This compound GCK Glucokinase (GCK) This compound->GCK Activates Glucose_ext Glucose GLUT2 GLUT2 Glucose_ext->GLUT2 Transport G6P Glucose-6-Phosphate GLUT2->G6P Phosphorylation GCK->G6P Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synth Glycogen Synthesis (in Liver) G6P->Glycogen_Synth Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondrion Mitochondrion Pyruvate->Mitochondrion TCA_Cycle TCA Cycle Mitochondrion->TCA_Cycle ATP ATP TCA_Cycle->ATP Insulin_Secretion Insulin Secretion (in Pancreatic β-cells) ATP->Insulin_Secretion

Caption: this compound activates Glucokinase, enhancing glucose metabolism.

Experimental Workflow

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture & This compound Treatment Quenching 2. Metabolic Quenching (Dry Ice) Cell_Culture->Quenching Extraction 3. Metabolite Extraction (80% Methanol) Quenching->Extraction Drying 4. Sample Drying Extraction->Drying LCMS 5. LC-MS Analysis Drying->LCMS Data_Processing 6. Data Processing (Peak Picking, Alignment) LCMS->Data_Processing Stats 7. Statistical Analysis (PCA, PLS-DA) Data_Processing->Stats ID_Pathway 8. Metabolite Identification & Pathway Analysis Stats->ID_Pathway

Caption: Workflow for metabolomic analysis of this compound-treated cells.

References

Troubleshooting & Optimization

Overcoming declining efficacy of AZD1656 in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for AZD1656. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the challenges associated with the long-term use of this compound, a glucokinase (GK) activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, selective, and orally active glucokinase activator with an EC50 of 60 nM.[1] Glucokinase is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and the liver.[2][3][4] By allosterically activating glucokinase, this compound enhances glucose-stimulated insulin (B600854) secretion from the pancreas and increases glucose uptake and glycogen (B147801) synthesis in the liver, thereby lowering blood glucose levels.[5][6]

Q2: Has declining efficacy of this compound been observed in long-term studies?

A2: Yes, several clinical and preclinical studies have reported a decline in the glycemic control effects of this compound over time.[7][8][9] While significant improvements in HbA1c are often observed in the initial months of treatment, this effect may not be sustained during chronic administration.[7][8]

Q3: What are the leading hypotheses for the observed decline in this compound efficacy?

A3: The primary hypotheses for the waning efficacy of this compound include:

  • Hepatic Steatosis and Dyslipidemia: Chronic activation of hepatic glucokinase can lead to an accumulation of glucose-6-phosphate, which in turn stimulates glycolysis and de novo lipogenesis.[4][10] This may result in increased liver triglycerides and hepatic steatosis, contributing to insulin resistance and counteracting the drug's glucose-lowering effects.[6][11][12]

  • Adaptive Gene Expression Changes: Prolonged activation of glucokinase may trigger adaptive cellular responses, including the transcriptional repression of the glucokinase (Gck) gene and the induction of glucose-6-phosphatase (G6pc), the enzyme that catalyzes the final step of gluconeogenesis.[10][13] These changes would effectively dampen the therapeutic impact of this compound.

  • Role of Glucokinase Regulatory Protein (GKRP): Genetic variants or deficiencies in the hepatic glucokinase regulatory protein (GKRP), which normally sequesters glucokinase in the nucleus during low glucose conditions, may influence the long-term efficacy of glucokinase activators.[11][14]

Q4: Are there any proposed strategies to overcome the declining efficacy?

A4: Research into chronotherapy suggests that the timing of this compound administration could be critical. In preclinical models, timing the administration of this compound to coincide with feeding periods resulted in improved glycemic control and a reduction in hepatic steatosis compared to continuous treatment.[12] This approach may help maintain metabolic flexibility and avoid the adverse hepatic effects.

Troubleshooting Guides

Issue 1: Diminished Glycemic Control in a Long-Term Preclinical Study

You observe a significant reduction in blood glucose and HbA1c during the first few weeks of this compound treatment in your animal model, but these parameters begin to return towards baseline levels despite continued dosing.

Troubleshooting Workflow

start Declining Efficacy Observed check_dosing Verify Dosing Regimen and Compound Stability start->check_dosing assess_pk Perform Pharmacokinetic Analysis (Plasma this compound levels) check_dosing->assess_pk If dosing is correct assess_liver Assess Liver Function and Histology assess_pk->assess_liver If PK is normal measure_lipids Measure Plasma and Hepatic Triglycerides assess_liver->measure_lipids If liver abnormalities are present gene_expression Analyze Hepatic Gene Expression (Gck, G6pc, lipogenic genes) measure_lipids->gene_expression If lipids are elevated consider_chrono Consider Chronotherapy Approach (Dosing during feeding cycle) gene_expression->consider_chrono If gene expression is altered

Caption: Troubleshooting workflow for declining this compound efficacy.

Potential Causes and Solutions
Potential Cause Verification Method Suggested Solution
Compound Instability or Incorrect Dosing Re-verify the formulation, storage conditions, and administration protocol for this compound.Prepare fresh batches of the compound and ensure accurate dosing.
Altered Pharmacokinetics Measure plasma concentrations of this compound over a time course to assess drug exposure.If exposure is reduced, investigate potential reasons such as increased metabolism or reduced absorption.
Hepatic Steatosis Perform histological analysis (H&E or Oil Red O staining) of liver tissue. Measure liver enzyme levels (ALT, AST).See "Issue 2: Evidence of Hepatic Steatosis". Consider implementing a chronotherapy dosing regimen.[12]
Increased Lipogenesis Quantify triglyceride levels in both plasma and liver tissue homogenates.Correlate with gene expression data for lipogenic enzymes.
Adaptive Gene Expression Use RT-qPCR or RNA-Seq to measure the mRNA levels of Gck, G6pc, and key lipogenic genes (e.g., Srebf1, Fasn, Acaca).If adaptive changes are confirmed, this supports the hypothesis of target-related resistance.
Issue 2: Evidence of Hepatic Steatosis in this compound-Treated Animals

Histological examination of liver sections from animals on long-term this compound treatment reveals significant lipid accumulation.

Investigative Workflow

start Hepatic Steatosis Detected quantify_lipids Quantify Hepatic Triglyceride Content start->quantify_lipids assess_glycolysis Measure Glycolytic Flux quantify_lipids->assess_glycolysis analyze_lipogenesis Analyze De Novo Lipogenesis Pathway assess_glycolysis->analyze_lipogenesis gene_expression Profile Lipogenic Gene Expression analyze_lipogenesis->gene_expression test_chrono Test Intermittent, Feeding-Timed Dosing gene_expression->test_chrono

Caption: Workflow for investigating this compound-induced hepatic steatosis.

Data Presentation: Summary of Preclinical Findings
Parameter Control Group Continuous this compound Feeding-Timed this compound Fasting-Timed this compound Reference
Glycemic Control BaselineSignificantly ImprovedImprovedImpaired[12]
Hepatic Steatosis MinimalManifestedRobustly ReducedSevere[12]
Hepatic Inflammation LowManifestedRobustly ReducedElevated[12]

Experimental Protocols

Protocol 1: Assessment of Long-Term Efficacy in a Diabetic Mouse Model
  • Model: Use a relevant diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese C57BL/6J mice).

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Grouping: Divide animals into vehicle control and this compound treatment groups (n=8-10 per group).

  • Dosing: Administer this compound or vehicle daily via oral gavage at a predetermined dose (e.g., 3-10 mg/kg). For chronotherapy studies, include groups where dosing is restricted to the beginning of the active (feeding) or inactive (fasting) cycle.

  • Monitoring:

    • Measure body weight and food intake weekly.

    • Measure non-fasting blood glucose twice weekly from tail vein blood.

    • Perform an oral glucose tolerance test (OGTT) at baseline and at regular intervals (e.g., 4, 8, and 12 weeks).

    • Collect blood at the end of the study for HbA1c and plasma lipid analysis.

  • Endpoint Analysis: At the end of the study, euthanize animals and collect liver tissue for histological analysis and measurement of hepatic triglyceride content.

Protocol 2: Analysis of Hepatic Gene Expression by RT-qPCR
  • Tissue Homogenization: Homogenize snap-frozen liver tissue (~30 mg) in a suitable lysis buffer (e.g., TRIzol).

  • RNA Extraction: Extract total RNA using a standard phenol-chloroform extraction method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (Gck, G6pc, Srebf1, Fasn, Acaca), a housekeeping gene (Actb, Gapdh), and a suitable SYBR Green master mix.

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Signaling Pathways

Glucokinase Activation and Downstream Metabolic Effects

cluster_0 Hepatocyte This compound This compound GK Glucokinase (GK) This compound->GK Activates Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P GK Glycolysis Glycolysis G6P->Glycolysis Glycogen Glycogen Synthesis G6P->Glycogen Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis Triglycerides Triglycerides Lipogenesis->Triglycerides

Caption: this compound activates glucokinase, leading to increased G6P and downstream metabolic pathways.

Proposed Mechanism of Declining Efficacy

cluster_1 Mechanism of Declining Efficacy Chronic_AZD Chronic this compound Activation of GK G6P_up ↑ Glucose-6-Phosphate Chronic_AZD->G6P_up Gene_Rep Adaptive Gene Expression (e.g., ↓ Gck, ↑ G6pc) Chronic_AZD->Gene_Rep Lipogenesis_up ↑ De Novo Lipogenesis G6P_up->Lipogenesis_up Steatosis Hepatic Steatosis Lipogenesis_up->Steatosis Insulin_Res Insulin Resistance Steatosis->Insulin_Res Efficacy_down ↓ Glycemic Control Insulin_Res->Efficacy_down Gene_Rep->Efficacy_down

Caption: Hypothesized pathways leading to reduced efficacy of this compound over time.

References

Technical Support Center: AZD1656 and Hypoglycemia Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hypoglycemia as a potential side effect of the glucokinase activator, AZD1656.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to hypoglycemia?

A1: this compound is a glucokinase activator. Glucokinase (GK) is an enzyme primarily found in the liver and pancreatic β-cells that acts as a glucose sensor.[1] By activating GK, this compound enhances glucose metabolism in these tissues. In pancreatic β-cells, this activation leads to increased glucose-stimulated insulin (B600854) secretion.[2] In the liver, it promotes glucose uptake and glycogen (B147801) synthesis. This dual action effectively lowers blood glucose levels.[2] Hypoglycemia can occur if the glucose-lowering effect is too pronounced, leading to blood glucose levels below the normal range.

Q2: What is the reported incidence of hypoglycemia with this compound in clinical trials?

A2: Clinical studies have shown that this compound is generally well-tolerated, with a low incidence of hypoglycemia.[3][4] In a dose-ranging study where this compound was added to metformin (B114582), the incidence of hypoglycemia was less than that observed with glipizide, a sulfonylurea.[3] Another study reported dose-dependent reductions in plasma glucose, but no dose-related changes in serum insulin or C-peptide were observed at the end of the treatment period.[4] The ARCADIA trial, investigating this compound in diabetic patients with COVID-19, also reported no significant difference in the number of adverse events, including hypoglycemia, between the this compound and placebo groups.[5]

Troubleshooting Guide for Experimental Studies

Issue: A research subject is exhibiting symptoms of hypoglycemia (e.g., dizziness, confusion, sweating) after administration of this compound.

Solution:

  • Immediate Glucose Monitoring: The first and most critical step is to confirm hypoglycemia by measuring the subject's blood glucose level using a calibrated glucometer.[6]

  • Administer Fast-Acting Carbohydrates (if conscious): If the subject is conscious and able to swallow, provide 15-20 grams of a fast-acting carbohydrate.[6] Examples include:

    • Glucose tablets or gel

    • 4 ounces (120 mL) of fruit juice or regular soda

    • 1 tablespoon of sugar or honey

  • Re-check Blood Glucose: After 15 minutes, re-check the blood glucose level. If it remains below 70 mg/dL (3.9 mmol/L), repeat the administration of fast-acting carbohydrates.[6]

  • Follow-up with a Snack: Once the blood glucose level has normalized, provide a snack containing a mix of carbohydrates and protein to prevent a recurrence of hypoglycemia.[1]

  • Severe Hypoglycemia (if unconscious or unable to swallow):

    • Administer intramuscular (IM) or subcutaneous (SC) glucagon (B607659). The standard dose for adults is 1 mg.[7]

    • Place the individual in the recovery position (on their side) to prevent aspiration in case of vomiting.

    • Seek immediate medical assistance.

    • Once conscious and able to swallow, provide oral carbohydrates.[7]

  • Documentation: Thoroughly document the event, including the time, symptoms, blood glucose levels, treatment administered, and the subject's response. This information is crucial for safety monitoring and data analysis.

Data Presentation

Table 1: Hypoglycemia Event Frequency in a Phase IIb Study of this compound as Add-on to Metformin (NCT01020123)

Treatment GroupNumber of Patients (n)Number of Hypoglycemic EventsIncidence Rate (%)
Placebo88Data not specifiedLess than this compound groups
This compound 20 mg fixed dose40Data not specifiedLow incidence
This compound 40 mg fixed dose52Data not specifiedLow incidence
This compound 10-140 mg titrated91Data not specifiedLow incidence
This compound 20-200 mg titrated93Data not specifiedLow incidence
Glipizide 5-20 mg titrated94Data not specifiedHigher than this compound groups

Note: While the exact number of events was not provided in the primary publication, it was reported that this compound was well tolerated with less hypoglycemia than glipizide.[3]

Table 2: Mean Plasma Glucose Following a Hypoglycemic Clamp with and without Glucagon Rescue in Patients Treated with this compound and Metformin

TreatmentMean Plasma Glucose at 20 min post-clamp (mmol/L) ± SD
This compound alone3.1 ± 0.3
This compound + 1 mg IM Glucagon4.9 ± 0.8

Data from a study evaluating the efficacy of glucagon as a rescue treatment for hypoglycemia induced during this compound treatment.[7]

Experimental Protocols

Protocol 1: Hyperinsulinemic-Euglycemic Clamp for Assessing Insulin Sensitivity Following this compound Administration

Objective: To assess whole-body insulin sensitivity by measuring the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions after a single dose of this compound.

Methodology:

  • Subject Preparation: Subjects should fast overnight for at least 10 hours. Two intravenous catheters are placed, one for infusion and one for blood sampling from a contralateral hand vein, which is heated to arterialize the venous blood.

  • Basal Period: A baseline blood sample is collected to determine fasting glucose and insulin levels.

  • This compound Administration: A single oral dose of this compound or placebo is administered.

  • Clamp Procedure:

    • A primed-continuous infusion of human insulin is initiated to achieve a state of hyperinsulinemia (e.g., 40 mU/m²/min).

    • Blood glucose is monitored every 5-10 minutes.

    • A variable infusion of 20% dextrose is started and adjusted to maintain a constant blood glucose level (euglycemia), typically around 90 mg/dL (5.0 mmol/L).

  • Data Collection: The glucose infusion rate (GIR) is recorded throughout the clamp procedure. Blood samples are collected at regular intervals to measure plasma insulin and this compound concentrations.

  • Steady State: The clamp is typically maintained for at least 2 hours to achieve steady-state conditions. The GIR during the last 30-60 minutes of the clamp is used to calculate insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[8]

Protocol 2: Stepwise Hypoglycemic Clamp to Evaluate Counter-regulatory Responses to this compound-Induced Hypoglycemia

Objective: To assess the hormonal counter-regulatory response to controlled hypoglycemia in the presence of this compound.

Methodology:

  • Subject Preparation: Similar to the euglycemic clamp protocol.

  • This compound Administration: A single oral dose of this compound or placebo is administered.

  • Induction of Hypoglycemia:

    • An intravenous infusion of insulin is initiated to lower plasma glucose in a stepwise manner to a target nadir (e.g., 2.7 mmol/L).[7]

    • This target glucose level is maintained for a specified period (e.g., 30 minutes).[7]

  • Blood Sampling: Blood samples are collected at baseline and at each glucose plateau to measure counter-regulatory hormones (glucagon, epinephrine, norepinephrine, cortisol, and growth hormone).

  • Recovery: The insulin infusion is stopped, and the subject's spontaneous recovery from hypoglycemia is monitored. In some protocols, a rescue intervention (e.g., intramuscular glucagon) may be administered to assess its effectiveness.[7]

  • Safety Monitoring: Continuous monitoring of vital signs and neurological status is essential throughout the procedure. A reverse glucose clamp can be applied to prevent prolonged hypoglycemia.[7]

Visualizations

AZD1656_Mechanism_of_Action cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell This compound This compound Glucokinase Glucokinase (GK) This compound->Glucokinase Activates GLUT2->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylates Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP_Channel KATP Channel (Closes) ATP_ADP->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel (Opens) Depolarization->Ca_Channel Ca_Influx ↑ [Ca2+]i Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: this compound-mediated activation of glucokinase in pancreatic β-cells enhances insulin secretion.

Hypoglycemia_Troubleshooting_Workflow Start Subject exhibits symptoms of hypoglycemia Measure_BG Measure Blood Glucose (BG) Start->Measure_BG Is_Hypoglycemic BG < 70 mg/dL (3.9 mmol/L)? Measure_BG->Is_Hypoglycemic Conscious Is subject conscious and able to swallow? Is_Hypoglycemic->Conscious Yes Not_Hypoglycemic Investigate other causes of symptoms Is_Hypoglycemic->Not_Hypoglycemic No Administer_Carbs Administer 15-20g fast-acting carbohydrates Conscious->Administer_Carbs Yes Severe_Hypo Administer IM/SC Glucagon (1mg) Call for medical assistance Conscious->Severe_Hypo No Recheck_BG_15min Re-check BG in 15 mins Administer_Carbs->Recheck_BG_15min BG_Normalized BG > 70 mg/dL? Recheck_BG_15min->BG_Normalized BG_Normalized->Administer_Carbs No Provide_Snack Provide snack with carbohydrates and protein BG_Normalized->Provide_Snack Yes End Document event and continue monitoring Provide_Snack->End Monitor_Vitals Monitor vital signs and response Severe_Hypo->Monitor_Vitals Monitor_Vitals->End Not_Hypoglycemic->End

Caption: Troubleshooting workflow for managing suspected hypoglycemia in a research setting.

References

AZD1656 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the glucokinase activator, AZD1656, in experimental setups. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation after diluting my this compound stock solution into cell culture medium. What is the likely cause?

A2: This is a common issue arising from the low aqueous solubility of this compound. When a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO), is diluted into an aqueous environment such as cell culture media, the concentration of this compound may exceed its solubility limit in the final solution, causing it to precipitate out.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2] It is advisable to use fresh, anhydrous (hygroscopic) DMSO as the presence of water can negatively impact the solubility of the compound.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to 0.5% (v/v) to minimize solvent-induced cytotoxicity. It is always best to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line and experimental duration.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or saline?

A4: Direct dissolution of this compound in water or saline is not recommended for creating concentrated stock solutions due to its poor aqueous solubility.[2] While techniques like ultrasonication and gentle heating can slightly improve dissolution in aqueous media, for most experimental applications, a stock solution in an organic solvent is necessary.

Q5: Are there any alternative solvents I can use if my cells are sensitive to DMSO?

A5: While DMSO is the most common solvent, ethanol (B145695) is another potential option for creating stock solutions of this compound.[2] However, the final concentration of ethanol in the cell culture medium should also be kept low to avoid cytotoxic effects. As with DMSO, a vehicle control is essential.

Troubleshooting Guide for In Vitro Experiments

If you are experiencing precipitation of this compound in your cell culture experiments, consider the following troubleshooting steps:

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO. This will allow you to add a smaller volume to your cell culture medium to achieve the desired final concentration, thereby keeping the final DMSO percentage low.

  • Modify Dilution Procedure: Instead of adding the this compound stock solution directly to the full volume of your medium, try adding the stock solution to a smaller volume of medium first, mixing thoroughly, and then adding this intermediate dilution to the rest of your medium. Continuous agitation during dilution can also help.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding the compound to cold media can decrease its solubility.

  • Incorporate a Surfactant (with caution): For certain applications, a very low concentration of a biocompatible surfactant, such as Tween-80, may aid in solubility. However, the effect of the surfactant on your specific cell line and experimental endpoint must be carefully validated.

  • Sonication: Brief sonication of the final working solution in a water bath can sometimes help to redissolve small amounts of precipitate. However, be cautious as excessive sonication can degrade the compound or affect other components in the medium.

Data Presentation: Solubility and Stock Solution Preparation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum SolubilityReference
DMSO~250 mg/mL (522.47 mM)[1]
Ethanol~96 mg/mL (200.62 mM)[2]
WaterInsoluble[2]

Table 2: Example Stock Solution Preparation

Desired Stock ConcentrationMass of this compoundVolume of DMSO
10 mM4.79 mg1 mL
50 mM23.95 mg1 mL
100 mM47.9 mg1 mL

Experimental Protocols: In Vivo Formulations

For researchers conducting in vivo studies, the following formulations have been reported to achieve a clear solution of this compound. Note that these are not intended for direct use in cell culture due to the presence of co-solvents that may be cytotoxic.

Protocol 1: PEG300 and Tween-80 Formulation [1]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • The final concentration of this compound will be approximately 2.08 mg/mL (4.35 mM).

Protocol 2: SBE-β-CD Formulation [1]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix well.

  • The final concentration of this compound will be approximately 2.08 mg/mL (4.35 mM).

Protocol 3: Corn Oil Formulation [1]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.

  • The final concentration of this compound will be approximately 2.08 mg/mL (4.35 mM).

Visualizations

AZD1656_Signaling_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Increased Blood Glucose GLUT2_p GLUT2 Glucose->GLUT2_p GLUT2_l GLUT2 Glucose->GLUT2_l Glucokinase_p Glucokinase GLUT2_p->Glucokinase_p Glucose G6P_p Glucose-6-Phosphate Glucokinase_p->G6P_p AZD1656_p This compound AZD1656_p->Glucokinase_p Activates ATP_p ↑ ATP/ADP Ratio G6P_p->ATP_p Insulin Insulin Secretion ATP_p->Insulin Glucokinase_l Glucokinase GLUT2_l->Glucokinase_l Glucose G6P_l Glucose-6-Phosphate Glucokinase_l->G6P_l AZD1656_l This compound AZD1656_l->Glucokinase_l Activates Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis

Caption: Mechanism of action of this compound as a glucokinase activator in pancreatic β-cells and hepatocytes.

experimental_workflow start Start: this compound Powder stock_prep Prepare High-Concentration Stock in Anhydrous DMSO start->stock_prep dilution Dilute Stock into Pre-warmed Cell Culture Medium stock_prep->dilution check_precipitate Observe for Precipitation dilution->check_precipitate no_precipitate Proceed with Experiment check_precipitate->no_precipitate No precipitate Troubleshoot check_precipitate->precipitate Yes troubleshoot_options Options: - Lower final concentration - Adjust dilution method - Use sonication precipitate->troubleshoot_options

Caption: Experimental workflow for preparing this compound working solutions for in vitro assays.

troubleshooting_logic issue Issue: this compound Precipitation in Cell Culture Medium cause1 Primary Cause: Low Aqueous Solubility issue->cause1 cause2 Contributing Factors: - High Final Concentration - Suboptimal Dilution Technique - Low Temperature of Medium issue->cause2 solution1 Solution 1: Optimize Concentrations (Higher Stock, Lower Final) cause1->solution1 solution2 Solution 2: Refine Dilution Method (e.g., Serial Dilution, Agitation) cause2->solution2 solution3 Solution 3: Control Physical Parameters (Pre-warm Medium, Brief Sonication) cause2->solution3 outcome Desired Outcome: Clear, Homogeneous Solution for Experiments solution1->outcome solution2->outcome solution3->outcome

Caption: Logical relationship between the problem, causes, and solutions for this compound solubility issues.

References

Potential off-target effects of AZD1656

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target and adverse effects of AZD1656. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective oral glucokinase activator (GKA).[1] Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells to control insulin (B600854) secretion and in the liver to regulate glucose metabolism.[2] this compound activates GK, leading to increased glucose uptake in the liver and enhanced insulin secretion from the pancreas, thereby lowering blood glucose levels.[3][4] It has an EC50 of 60 nM.[1]

Q2: Are there known off-target effects of this compound?

A2: The term "off-target" typically refers to a drug binding to unintended molecular targets. Based on available clinical data, the most prominent adverse effects of this compound appear to be mechanism-based, arising from its intended action as a glucokinase activator, rather than true off-target effects. These include hypoglycemia and potential alterations in lipid metabolism. Additionally, an immunomodulatory effect has been observed, which may be considered a beneficial "off-target" or ancillary effect in certain disease contexts.[5][6]

Q3: What is the risk of hypoglycemia associated with this compound?

A3: As a glucokinase activator, this compound enhances glucose metabolism, which can lead to an increased risk of hypoglycemia. A meta-analysis of 23 randomized trials found a non-significant increased risk of hypoglycemic events in patients treated with this compound compared to placebo.[5][7] The cumulative relative risk (RR) for hypoglycemia was 2.03 (95% CI 0.94–4.39).[5][7][8] Hypoglycemic events were defined as plasma glucose levels less than 70 mg/dL (3.9 mmol/L).[9]

Q4: Does this compound have an effect on lipid metabolism?

A4: Glucokinase activation can influence lipid metabolism. Preclinical studies in obese Zucker rats have indicated that continuous treatment with this compound can lead to hepatic steatosis (fatty liver) and inflammation.[10] However, this study also suggested that timing the administration to feeding periods could mitigate these effects and even reduce hepatic steatosis.[10]

Q5: What are the immunomodulatory effects of this compound?

A5: this compound has been observed to have immunomodulatory effects.[5][7] Glucokinase is involved in regulating glycolysis, which can enhance the migration of regulatory T cells to inflamed tissues.[5][9] In a clinical trial with diabetic patients hospitalized with COVID-19 (the ARCADIA trial), this compound treatment was associated with a less pro-inflammatory immune response and a better adaptive immune response compared to placebo.[6] This suggests a potential therapeutic role for this compound in immunomodulatory and inflammatory diseases.[5][7]

Troubleshooting Guide

Issue 1: Unexpected hypoglycemia observed in in vivo models.

  • Possible Cause: The dose of this compound may be too high for the specific animal model or its metabolic state. As a glucokinase activator, this compound directly impacts glucose metabolism, and excessive activation can lead to hypoglycemia.

  • Troubleshooting Steps:

    • Review Dosing: Compare your current dosage with those reported in the literature. A meta-analysis of clinical trials stratified doses as low (<100 mg daily), medium (≥100 and <200 mg daily), and high (≥200 mg daily).[5][9] While direct translation to animal models is not always possible, this provides a reference for dose-ranging.

    • Monitor Blood Glucose: Implement more frequent blood glucose monitoring to establish a clear pharmacokinetic and pharmacodynamic relationship in your model.

    • Adjust Dosing Regimen: Consider a dose-reduction study to identify the optimal therapeutic window that minimizes hypoglycemia.

Issue 2: Observations of hepatic steatosis in long-term animal studies.

  • Possible Cause: Continuous activation of glucokinase can alter hepatic lipid metabolism, potentially leading to an accumulation of triglycerides in the liver.[10]

  • Troubleshooting Steps:

    • Chronotherapy: An animal study showed that timing this compound administration to feeding periods, rather than continuous dosing or dosing during fasting periods, robustly reduced hepatic steatosis and inflammation.[10] Consider adapting your experimental design to an intermittent, timed dosing schedule.

    • Liver Function Monitoring: Regularly monitor liver enzymes (e.g., ALT, AST) and consider histological analysis of liver tissue at different time points to quantify the extent of steatosis.

    • Lipid Profile Analysis: Analyze plasma levels of triglycerides and other lipids to assess systemic effects on lipid metabolism.

Quantitative Data Summary

Table 1: Meta-Analysis of Adverse Events with this compound vs. Placebo

Adverse Event CategoryThis compound GroupPlacebo GroupRelative Risk (RR)95% Confidence Interval (CI)
Non-Serious Adverse Events--1.090.96–1.24
Hypoglycemic Events3.4% (28/814)1.4% (5/337)2.030.94–4.39
Serious Adverse Events--0.850.21–3.48

Data extracted from a systematic review and meta-analysis of 23 randomized trials.[5][7][8]

Table 2: Dose-Stratified Relative Risk for Hypoglycemia

Dose CategoryTotal Daily DoseRelative Risk (RR)95% Confidence Interval (CI)
Low Dose< 100 mg2.590.59–11.43
Medium Dose≥ 100 and < 200 mg2.480.80–7.72
High Dose≥ 200 mg2.170.28–16.47

Data from a meta-analysis of clinical trials.[5][7][8]

Experimental Protocols

Protocol: Assessment of Hypoglycemia Risk in a Rodent Model

  • Animal Model: Utilize a relevant rodent model of type 2 diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats).

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Grouping: Randomly assign animals to vehicle control and multiple this compound dose groups.

  • Drug Administration: Prepare this compound in an appropriate vehicle (e.g., DMSO and PEG300).[1] Administer via oral gavage at the predetermined doses.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at baseline (pre-dose) and at regular intervals post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Analysis: Measure blood glucose levels using a calibrated glucometer. A hypoglycemic event can be defined as blood glucose falling below a predetermined threshold (e.g., <50 mg/dL).

  • Data Reporting: Plot mean blood glucose over time for each group. Calculate the area under the curve for glucose reduction and the incidence of hypoglycemic events.

Visualizations

AZD1656_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Blood Glucose GLUT2_p GLUT2 Transporter Glucose_p->GLUT2_p Enters cell Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Glycolysis & Metabolism G6P_p->Metabolism_p ATP_ADP ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP K_channel KATP Channel Closure ATP_ADP->K_channel Ca_channel Ca2+ Influx K_channel->Ca_channel Insulin Insulin Secretion Ca_channel->Insulin Glucose_l Blood Glucose GLUT2_l GLUT2 Transporter Glucose_l->GLUT2_l Enters cell Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis (Storage) G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l This compound This compound This compound->GK_p Activates This compound->GK_l Activates

Caption: Mechanism of action of this compound in pancreas and liver.

Off_Target_Screening_Workflow cluster_workflow Experimental Workflow start Start: Hypothesis of Potential Off-Target Effect in_silico In Silico Screening (e.g., target prediction, structure similarity) start->in_silico in_vitro In Vitro Biochemical/Cell-Based Assays in_silico->in_vitro Nominate candidates select_targets Select High-Priority Potential Off-Targets in_vitro->select_targets cell_based Cell-Based Functional Assays (e.g., signaling, viability) select_targets->cell_based Yes no_effect No Confirmed Effect select_targets->no_effect No in_vivo In Vivo Animal Model Assessment (e.g., specific phenotype observation, toxicology studies) cell_based->in_vivo confirmation Confirmation of Off-Target Effect in_vivo->confirmation end End: Characterize Off-Target Profile confirmation->end Yes confirmation->no_effect No

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Optimizing AZD1656 Treatment for Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing the immunomodulatory effects of AZD1656.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of immunomodulation for this compound?

A1: this compound is a glucokinase (GK) activator. Glucokinase plays a crucial role in glycolysis. The immunomodulatory effect of this compound is believed to be mediated through the enhancement of glycolysis in regulatory T cells (Tregs). This metabolic reprogramming is thought to enhance Treg function and migration to sites of inflammation, leading to a less pro-inflammatory and more balanced adaptive immune response.[1][2][3]

Q2: What is a typical starting dose and duration for in-vivo immunomodulation studies with this compound?

A2: Based on clinical trial data, a dose of 100mg twice daily has been used in humans for up to 21 days to assess immunomodulatory effects in the context of COVID-19.[1][4] In a preclinical mouse model of diabetic cardiomyopathy, a dose of 30 mg/kg body weight/day for six weeks showed beneficial immunomodulatory outcomes.[3] The optimal dose and duration for specific experimental models may vary and require empirical determination.

Q3: What are the key pharmacokinetic parameters of this compound to consider when designing experiments?

A3: this compound is rapidly absorbed and eliminated. It also has an active metabolite with a longer half-life.[5][6] These factors should be considered when establishing a dosing regimen to maintain therapeutic exposure. Please refer to the pharmacokinetic data table below for more details.

Q4: Is there a known optimal duration for this compound treatment to achieve maximal immunomodulatory effects?

A4: Currently, there is no definitive study that has established an optimal treatment duration for the immunomodulatory effects of this compound. The ARCADIA trial in COVID-19 patients used a treatment duration of up to 21 days and observed significant immunomodulatory effects.[1][4] A preclinical study in a diabetic cardiomyopathy mouse model showed positive effects after six weeks of treatment.[3] The optimal duration is likely dependent on the specific disease model and the desired immunological outcome. It is recommended to perform time-course studies to determine the optimal treatment window for your specific research question.

Q5: What are the expected effects of this compound on immune cell populations?

A5: Treatment with this compound has been associated with a less pro-inflammatory immune response and a better adaptive immune response.[1][2] This may manifest as an increase in the frequency or functional capacity of regulatory T cells (Tregs), and potentially a modulation of other T cell subsets and cytokine profiles.

Troubleshooting Guides

In Vitro T-Cell Activation and Function Assays

Issue: High variability in T-cell activation marker expression (e.g., CD25, CD69) between replicates treated with this compound.

  • Possible Cause 1: Inconsistent cell health or density.

    • Solution: Ensure cells are healthy and have high viability before starting the experiment. Seed cells at a consistent density across all wells.

  • Possible Cause 2: Variability in this compound concentration.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing of the compound in the culture medium.

  • Possible Cause 3: Timing of analysis.

    • Solution: The expression kinetics of activation markers vary. CD69 is an early marker, while CD25 is expressed later. Optimize the incubation time with this compound and the timing of sample collection for analysis.

Issue: No significant difference in cytokine production (e.g., IL-10, IFN-γ) with this compound treatment.

  • Possible Cause 1: Sub-optimal dose of this compound.

    • Solution: Perform a dose-response study to determine the optimal concentration of this compound for your specific cell type and stimulation conditions.

  • Possible Cause 2: Insufficient stimulation of T-cells.

    • Solution: Ensure that the T-cell stimulation (e.g., with anti-CD3/CD28 antibodies or a specific antigen) is robust enough to induce cytokine production.

  • Possible Cause 3: Incorrect timing of supernatant collection.

    • Solution: Cytokine secretion kinetics can vary. Collect supernatants at multiple time points to capture the peak of production for the cytokines of interest.

In Vivo Immunomodulation Studies

Issue: Lack of a clear immunomodulatory effect of this compound in an in-vivo model.

  • Possible Cause 1: Inadequate dosing or frequency.

    • Solution: Review the pharmacokinetic data of this compound and its active metabolite to ensure that the dosing regimen is sufficient to maintain therapeutic levels. Consider adjusting the dose or frequency of administration.

  • Possible Cause 2: Timing of assessment.

    • Solution: The immunomodulatory effects of this compound may take time to develop. Assess immune parameters at multiple time points throughout the treatment period and after its completion.

  • Possible Cause 3: Choice of immunological endpoints.

    • Solution: Ensure that the chosen readouts (e.g., specific cell populations, cytokines) are relevant to the expected mechanism of action of this compound. Consider a broad immunophenotyping panel to capture a wider range of potential effects.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Humans
ParameterValueStudy PopulationReference
Tmax (median) 1.0 - 2.0 hoursHealthy Subjects & T2DM Patients[5][6]
Half-life (t½) ~2-4 hoursHealthy Subjects & T2DM Patients[5]
Active Metabolite (AZD5658) Half-life Longer than parent compoundHealthy Subjects[6]
Absorption RapidHealthy Subjects & T2DM Patients[5][6]
Elimination RapidT2DM Patients[5]
Table 2: Clinical and Preclinical Studies of this compound for Immunomodulation
StudyPopulation/ModelDoseTreatment DurationKey Immunomodulatory FindingsReference
ARCADIA Trial Diabetic patients with COVID-19100mg twice dailyUp to 21 daysLess pro-inflammatory immune response, better adaptive immune response.[1][2][4]
Diabetic Cardiomyopathy Study db/db mice30 mg/kg/day6 weeksReduced myocardial T-cell and B-cell infiltration and fibrosis.[3][7]

Experimental Protocols

Immunophenotyping of Regulatory T-cells (Tregs) by Flow Cytometry

This protocol provides a general framework for identifying and quantifying Tregs (CD3+CD4+CD25+FoxP3+) in peripheral blood mononuclear cells (PBMCs).

Materials:

  • PBMCs isolated from whole blood

  • FACS buffer (PBS + 2% FBS + 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD25, anti-FoxP3

  • FoxP3 Fixation/Permeabilization Buffer Kit

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs using a density gradient centrifugation method. Wash cells with PBS and resuspend in FACS buffer at a concentration of 1x10^7 cells/mL.

  • Surface Staining:

    • Add 100 µL of cell suspension to a FACS tube.

    • Add the pre-titrated amounts of anti-CD3, anti-CD4, and anti-CD25 antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization solution.

    • Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells once with 2 mL of 1X Permeabilization Buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in the residual volume of permeabilization buffer.

    • Add the pre-titrated amount of anti-FoxP3 antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of 1X Permeabilization Buffer.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer. Include appropriate isotype controls and compensation controls.

  • Data Analysis: Gate on lymphocytes, then singlets, then CD3+ T-cells, and then CD4+ helper T-cells. Within the CD4+ population, identify Tregs as CD25+FoxP3+.

T-Cell Activation Assay

This protocol describes the assessment of T-cell activation by measuring the expression of activation markers CD69 and CD25.

Materials:

  • Isolated T-cells or PBMCs

  • Complete RPMI-1640 medium

  • T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25

  • FACS buffer

  • Flow cytometer

Procedure:

  • Cell Culture: Plate isolated T-cells or PBMCs in a 96-well plate at a density of 1-2x10^5 cells/well in complete RPMI-1640 medium.

  • Treatment and Stimulation:

    • Add this compound at various concentrations to the designated wells. Include a vehicle control.

    • Add T-cell stimulation reagents (e.g., plate-bound anti-CD3 and soluble anti-CD28).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2. The optimal incubation time will depend on the activation marker being assessed (CD69 is an early marker, CD25 is a later marker).

  • Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain the cells with a cocktail of anti-CD3, anti-CD4, anti-CD8, anti-CD69, and anti-CD25 antibodies for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Acquisition and Analysis: Resuspend the cells in FACS buffer and acquire on a flow cytometer. Analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell populations.

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine concentrations in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from T-cell activation assays

  • Cytokine-specific ELISA kit (e.g., for IL-10, IFN-γ)

  • Microplate reader

Procedure:

  • Sample Collection: Collect cell culture supernatants at various time points after T-cell stimulation and treatment with this compound. Centrifuge to remove cell debris.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample.

Visualizations

AZD1656_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Regulatory T-cell (Treg) This compound This compound GK Glucokinase (GK) This compound->GK activates Glycolysis Glycolysis GK->Glycolysis catalyzes Metabolic_Reprogramming Metabolic Reprogramming Glycolysis->Metabolic_Reprogramming Treg_Function Enhanced Treg Function & Migration Metabolic_Reprogramming->Treg_Function Immunosuppression Immunosuppression Treg_Function->Immunosuppression

Caption: Proposed signaling pathway for this compound-mediated immunomodulation in regulatory T-cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Isolate PBMCs/T-cells treat_stim Treat with this compound + T-cell stimulation start_invitro->treat_stim incubation Incubate (Time-course) treat_stim->incubation analysis_invitro Analyze: - T-cell Activation (Flow Cytometry) - Cytokine Production (ELISA/Luminex) - Treg Frequency (Flow Cytometry) incubation->analysis_invitro start_invivo Animal Model of Disease treat_invivo Treat with this compound (Dose-response & Time-course) start_invivo->treat_invivo collect_samples Collect Samples: - Blood - Spleen/Lymph Nodes - Inflamed Tissue treat_invivo->collect_samples analysis_invivo Analyze: - Immunophenotyping (Flow Cytometry) - Cytokine Levels (ELISA/Luminex) - Histology collect_samples->analysis_invivo

Caption: General experimental workflow for assessing this compound immunomodulatory effects.

References

Technical Support Center: AZD1656 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of AZD1656, a potent glucokinase activator.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The large-scale synthesis of this compound is a convergent process that involves the strategic assembly of key building blocks. The core of the molecule is an α-resorcylate nucleus, which is functionalized through a sequence of reactions including a Mitsunobu reaction and a nucleophilic aromatic substitution (SNAr). A key pyrazine-containing fragment is synthesized separately and coupled in a final amidation step.

Q2: What are the key chemical transformations in the this compound synthesis?

A2: The synthesis of this compound involves several critical chemical transformations:

  • Mitsunobu Reaction: This reaction is used to functionalize one of the hydroxyl groups of the α-resorcylate core.

  • Nucleophilic Aromatic Substitution (SNAr): An SNAr reaction is employed to introduce another key fragment onto the aromatic core.

  • Curtius Rearrangement: A variation of the Curtius rearrangement is utilized in the synthesis of the 2-amino-5-methylpyrazine building block.

  • Amidation: The final step involves an amidation reaction to couple the pyrazine (B50134) moiety with the functionalized resorcylate core.

Q3: What is the recommended method for the final purification of this compound?

A3: The final purification of this compound is typically achieved through crystallization. Recrystallization from methyl isobutyl ketone (MIBK) has been reported to reproducibly yield a specific, slow-growing polymorph of the active pharmaceutical ingredient (API).

Synthesis Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound and its intermediates.

Problem Potential Cause(s) Troubleshooting Suggestions
Low yield in pyrazine synthesis Incomplete reaction, suboptimal reaction conditions (solvent, base, catalyst), or side reactions.Extend reaction time, increase temperature, ensure proper mixing, or perform a systematic optimization of reaction parameters.
Formation of imidazole (B134444) byproducts in pyrazine synthesis A common side reaction, particularly with certain starting materials and solvents.Modify reaction conditions to disfavor imidazole formation. Purification can be achieved using column chromatography, with silica (B1680970) gel retaining the more polar imidazole impurities.
Incomplete Mitsunobu reaction Steric hindrance around the alcohol, impure reagents (triphenylphosphine, DEAD/DIAD), or suboptimal temperature control.Ensure high purity of all reagents. Maintain strict temperature control during the addition of the azodicarboxylate. For sterically hindered alcohols, a longer reaction time or slight heating may be necessary.
Low efficiency in the final amidation step Poor activation of the carboxylic acid, steric hindrance, or side reactions involving the activated intermediate.Ensure complete conversion to the acyl chloride or other activated species before adding the amine. Control the reaction temperature to minimize side reactions.

Purification Troubleshooting Guide

This section provides guidance on overcoming common challenges in the purification of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Difficulty in achieving desired purity by crystallization Presence of closely related impurities, incorrect solvent system, or suboptimal cooling profile.Perform a thorough impurity profile analysis to identify problematic impurities. Screen different solvent systems and anti-solvents. Optimize the cooling rate; slow cooling often promotes the formation of purer crystals.
Formation of an undesired polymorph Crystallization conditions (solvent, temperature, agitation) favoring the formation of a metastable or undesired polymorph.Strictly control crystallization parameters. Seeding with crystals of the desired polymorph can help direct the crystallization towards the target form.
Poor filterability of the crystalline product Small particle size or unfavorable crystal habit.Optimize crystallization conditions to promote the growth of larger, more uniform crystals. Consider adjusting agitation speed and cooling rate.

Experimental Protocols

Note: These are generalized protocols and may require optimization based on specific laboratory conditions and scale.

Protocol 1: General Procedure for Mitsunobu Reaction

  • In an inert atmosphere, dissolve the alcohol, carboxylic acid (or other nucleophile), and triphenylphosphine (B44618) in a suitable anhydrous solvent (e.g., THF, DCM).

  • Cool the mixture to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the aromatic substrate in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add the nucleophile and a base (e.g., K2CO3, Et3N).

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Final Crystallization

  • Dissolve the crude this compound in a minimal amount of hot methyl isobutyl ketone (MIBK).

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly and undisturbed to room temperature to initiate crystallization.

  • Once crystal formation is observed, further cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by filtration, wash with a small amount of cold MIBK, and dry under vacuum.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action: Glucokinase Activation in Pancreatic β-Cells

This compound is an allosteric activator of glucokinase (GK), a key enzyme in glucose sensing in pancreatic β-cells. By activating GK, this compound enhances the phosphorylation of glucose to glucose-6-phosphate, which is the rate-limiting step in glycolysis. This leads to an increase in the ATP/ADP ratio within the β-cell, causing the closure of ATP-sensitive potassium (KATP) channels. The subsequent membrane depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+ ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin (B600854) secretion.

AZD1656_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Pancreatic β-Cell Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Transport Glucose_int Intracellular Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation This compound This compound This compound->Glucokinase Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis ATP_ADP_Ratio ↑ ATP/ADP Ratio Glycolysis->ATP_ADP_Ratio K_ATP_Channel KATP Channel (Closure) ATP_ADP_Ratio->K_ATP_Channel Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Ca_Channel Voltage-Gated Ca2+ Channel (Opening) Membrane_Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Caption: Glucokinase activation pathway by this compound in pancreatic β-cells.

Experimental Workflow: this compound Synthesis

The following diagram outlines the general workflow for the synthesis of this compound.

AZD1656_Synthesis_Workflow Start Starting Materials (α-Resorcylate Core, Pyrazine Precursor) Mitsunobu Mitsunobu Reaction (Hydroxyl Functionalization) Start->Mitsunobu Pyrazine_Synth Pyrazine Synthesis (Curtius Rearrangement) Start->Pyrazine_Synth SNAr SNAr Reaction (Aryl Ether Formation) Mitsunobu->SNAr Amidation Final Amidation (Coupling of Fragments) SNAr->Amidation Pyrazine_Synth->Amidation Crude_this compound Crude this compound Amidation->Crude_this compound Purification Purification (Crystallization from MIBK) Crude_this compound->Purification Final_Product Pure this compound API Purification->Final_Product

Caption: General synthetic workflow for this compound.

Logical Relationship: Troubleshooting Low Yield in Pyrazine Synthesis

This diagram illustrates a decision-making process for troubleshooting low yields in the synthesis of the pyrazine intermediate.

Pyrazine_Troubleshooting Low_Yield Low Yield in Pyrazine Synthesis Check_Reaction_Completion Is the reaction going to completion? Low_Yield->Check_Reaction_Completion Extend_Time_Temp Increase reaction time and/or temperature Check_Reaction_Completion->Extend_Time_Temp No Check_Side_Products Are significant side products observed? Check_Reaction_Completion->Check_Side_Products Yes Extend_Time_Temp->Check_Side_Products Optimize_Conditions Optimize reaction conditions (solvent, base, catalyst) Check_Side_Products->Optimize_Conditions Yes Check_Workup Is product lost during workup? Check_Side_Products->Check_Workup No Purify_Starting_Materials Purify starting materials Optimize_Conditions->Purify_Starting_Materials Success Improved Yield Optimize_Conditions->Success Purify_Starting_Materials->Success Modify_Workup Modify workup and extraction procedure Check_Workup->Modify_Workup Yes Check_Workup->Success No Modify_Workup->Success

Caption: Troubleshooting decision tree for low yield in pyrazine synthesis.

Stability of AZD1656 in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the glucokinase activator, AZD1656, in various experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in experimental buffers?

A1: The stability of small molecules like this compound in solution can be influenced by several factors:

  • pH: The pH of the buffer can significantly impact the rate of hydrolysis or other pH-dependent degradation pathways.

  • Temperature: Elevated temperatures, such as those used in cell culture incubations (e.g., 37°C), can accelerate chemical degradation.

  • Buffer Composition: Components of the buffer system, including salts and other additives, can potentially interact with and degrade the compound.

  • Presence of Enzymes: In biological matrices like cell culture media supplemented with serum, enzymes such as esterases and proteases can metabolize this compound.

  • Light Exposure: Photosensitive compounds can degrade upon exposure to light. It is crucial to determine if this compound exhibits photosensitivity.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: this compound is soluble in DMSO (Dimethyl sulfoxide) at a concentration of 96 mg/mL (200.62 mM).[1] For in vivo studies, formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil have been reported.[2] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]

Q3: How should I store stock solutions of this compound?

A3: To maintain the integrity of this compound, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions are:

  • -80°C: For up to 1 year in a suitable solvent.[1]

  • -20°C: For up to 1 month in a suitable solvent.[1]

The powder form of this compound is stable for up to 3 years when stored at -20°C.[1]

Q4: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?

A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are some troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) to minimize its effect on the experiment and improve solubility in the aqueous buffer.

  • Pre-warm the Buffer: Adding the stock solution to a pre-warmed buffer can sometimes improve solubility.

  • Vortexing/Sonication: Gentle vortexing or sonication immediately after dilution can help to dissolve the compound.

  • Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant like Tween-80 or a cyclodextrin (B1172386) can enhance solubility. However, their compatibility with the specific assay must be validated.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the experimental buffer over the course of the assay.Perform a stability study of this compound in your specific buffer and under your experimental conditions (temperature, duration) to determine its rate of degradation. Consider preparing fresh solutions for each experiment.
Loss of compound activity over time The compound is unstable in the working buffer at the experimental temperature.Assess the half-life of this compound in your buffer at the relevant temperature. If significant degradation occurs, consider shorter incubation times or replenishing the compound during long-term experiments.
Appearance of unknown peaks in HPLC analysis Degradation of this compound into one or more degradation products.Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and develop a stability-indicating HPLC method that can resolve the parent compound from its degradants.[3]

Stability of this compound in Common Experimental Buffers (Hypothetical Data)

The following tables present hypothetical stability data for this compound in common experimental buffers. This data is for illustrative purposes to guide researchers in setting up their own stability studies, as specific public data for this compound is limited.

Table 1: Stability of this compound (10 µM) in Different Buffers at 37°C

Buffer (pH 7.4)% Remaining after 8 hours% Remaining after 24 hours% Remaining after 48 hours
Phosphate-Buffered Saline (PBS) 95%85%70%
TRIS-Buffered Saline (TBS) 98%90%82%
DMEM + 10% FBS 80%60%40%
RPMI-1640 + 10% FBS 82%65%45%

Table 2: Half-life of this compound in Different Conditions (Hypothetical Data)

ConditionTemperatureEstimated Half-life (hours)
PBS (pH 7.4) 37°C72
DMEM + 10% FBS 37°C30
0.1 M HCl 60°C12
0.1 M NaOH 60°C8

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, low-adsorption tubes.

  • Storage: Store the aliquots at -80°C, protected from light.

Protocol 2: Assessing the Stability of this compound in an Experimental Buffer using HPLC

This protocol outlines a general procedure for determining the stability of this compound in a specific buffer.

  • Preparation of Working Solution:

    • Prepare the experimental buffer of interest (e.g., PBS, pH 7.4).

    • Dilute the this compound DMSO stock solution into the pre-warmed (37°C) experimental buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., <0.1%).

  • Time Zero (T=0) Sample:

    • Immediately after preparation, take an aliquot of the working solution. This will serve as the time zero reference sample.

    • If necessary, quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile (B52724) or methanol (B129727) and store at -80°C until analysis.

  • Incubation:

    • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated solution.

    • Quench the samples as described in step 2 and store at -80°C.

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Monitor the peak area of this compound at its maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Signaling Pathway and Experimental Workflow Diagrams

AZD1656_Signaling_Pathway This compound Signaling Pathway cluster_Extracellular Extracellular cluster_Cell Pancreatic β-cell / Hepatocyte Glucose_ext Glucose GLUT2 GLUT2 Transporter Glucose_ext->GLUT2 Uptake Glucose_int Intracellular Glucose GLUT2->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase Phosphorylation G6P Glucose-6-Phosphate (G6P) Glucokinase->G6P Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synth Glycogen Synthesis (Hepatocyte) G6P->Glycogen_Synth ATP Increased ATP/ADP Ratio Glycolysis->ATP Insulin_Secretion Insulin Secretion (β-cell) ATP->Insulin_Secretion This compound This compound This compound->Glucokinase Activates

Caption: this compound activates glucokinase, enhancing glucose metabolism.

Stability_Assessment_Workflow This compound Stability Assessment Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Dilution Dilute Stock into Buffer (T=0 sample) Prep_Stock->Dilution Prep_Buffer Prepare Experimental Buffer Prep_Buffer->Dilution Incubation Incubate at Experimental Temperature Dilution->Incubation Sampling Collect Samples at Time Points Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Calculate % Remaining and Half-life HPLC->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Interpreting Variable Responses to AZD1656 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the glucokinase activator, AZD1656. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting variable responses observed during in vitro experiments with this compound. This guide includes frequently asked questions (FAQs), detailed experimental protocols, and structured data to facilitate consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and sources of variability when working with this compound in a laboratory setting.

Q1: We are observing a minimal or no response to this compound in our cell-based assays. What are the potential causes?

A1: A lack of response to this compound can stem from several factors related to experimental conditions and cell line characteristics. Consider the following:

  • Suboptimal Glucose Concentration: As a glucokinase activator, the efficacy of this compound is dependent on the ambient glucose concentration. Ensure your assay buffer contains a glucose level that is within the physiological range for glucokinase activity but not at a saturating concentration. For pancreatic β-cell lines like MIN6, it is recommended to pre-incubate with low glucose (e.g., 1-2.8 mM) before stimulating with a higher glucose concentration (e.g., 5-20 mM) in the presence of this compound.

  • Cell Line Health and Passage Number: The responsiveness of cell lines can change with high passage numbers. It is advisable to use cells at a low passage and confirm their health and responsiveness to glucose alone before conducting experiments with this compound.

  • Incorrect Compound Preparation: this compound is typically dissolved in DMSO. Ensure that your stock solution is prepared correctly and that the final DMSO concentration in the cell culture medium is kept low (generally ≤ 0.1%) to prevent solvent-induced toxicity.[1]

  • Compound Degradation: Improper storage can lead to the degradation of the compound. Stock solutions of this compound should be stored at -20°C or -80°C to maintain their activity.[1]

Q2: We are observing high variability in our results between different experiments or even between replicates. What could be the source of this inconsistency?

A2: High variability is a common issue in in vitro studies and can be attributed to several factors:

  • Inconsistent Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates, as variations in cell number can lead to different responses.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can alter the concentration of both the compound and nutrients. To mitigate this, it is good practice to fill the outer wells with sterile water or PBS and not use them for experimental samples.

  • Genetic Variability in Cell Lines: Cell lines can exhibit genetic drift over time, leading to subpopulations with different sensitivities to drugs. Consider performing regular cell line authentication.

  • Variations in Assay Timing: Ensure that incubation times for starvation, pre-incubation, and stimulation are consistent across all experiments.

Q3: We are observing cytotoxicity at higher concentrations of this compound. How can we address this?

A3: If you are observing cytotoxicity, consider the following troubleshooting steps:

  • Perform a Dose-Response Curve: It is crucial to determine the maximum non-toxic concentration of this compound for your specific cell line by performing a dose-response experiment and assessing cell viability.

  • Check for Solvent Toxicity: Run a vehicle control with the same final concentration of DMSO (or other solvent) to ensure that the observed cytotoxicity is not due to the solvent itself.[1]

  • Reduce Incubation Time: If possible, reduce the duration of exposure to this compound to minimize potential off-target effects that may lead to cell death.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: In Vitro Efficacy of this compound

ParameterValueOrganism/SystemReference
EC50 60 nMGlucokinase Enzyme AssayMedChemExpress

Note: EC50 values in cell-based assays may be higher than in enzymatic assays and should be determined empirically for each cell line.

Table 2: Recommended Concentration Range for In Vitro Assays

Assay TypeCell LineRecommended Starting ConcentrationRecommended Test Range
Glucose-Stimulated Insulin (B600854) Secretion (GSIS)Pancreatic β-cells (e.g., MIN6)1 µM0.1 µM - 10 µM
Glucose UptakeHepatocytes (e.g., HepG2), Adipocytes1 µM0.1 µM - 10 µM
Glucokinase Activity (Cell-based)Various1 µM0.1 µM - 10 µM

Experimental Protocols

Below are detailed methodologies for key in vitro experiments to assess the activity of this compound.

Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol outlines the steps to measure the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

  • Cell Culture:

    • Maintain MIN6 cells in DMEM with high glucose (4.5 g/L), supplemented with 15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.[2]

    • Subculture cells when they reach 80-85% confluency.[2]

  • Cell Seeding:

    • Seed MIN6 cells in a 24-well or 96-well plate at a density that will achieve approximately 80% confluency on the day of the assay.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA), pH 7.4).[2]

    • Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator to establish basal insulin secretion.[2]

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add fresh KRBH with the desired glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 20 mM) with or without various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).[2]

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator.[2]

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to pellet any cell debris.

    • Quantify insulin concentration in the supernatant using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.[2]

Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay in HepG2 Cells

This protocol measures the effect of this compound on glucose uptake in hepatocytes.

  • Cell Culture:

    • Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density of 1–5 × 10^4 cells/well and allow them to adhere overnight.[3]

  • Pre-treatment:

    • Wash the cells with KRBH buffer.

    • Incubate the cells with various concentrations of this compound or vehicle control in KRBH buffer for 10 minutes at 37°C.[3]

  • Glucose Uptake:

    • Add 2-deoxy-D-glucose (2-DG) to a final concentration of 1 mM and incubate for 10 minutes at room temperature.[3]

  • Assay Measurement:

    • Stop the reaction and measure the amount of 2-DG taken up by the cells using a commercially available glucose uptake assay kit (e.g., luminescence-based), following the manufacturer's protocol.[3]

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the potential cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of this compound concentrations and a vehicle control in a final volume of 100 µl/well.[4]

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µl of MTT solution to each well to a final concentration of 0.45 mg/ml.[4]

    • Incubate for 1 to 4 hours at 37°C.[4]

  • Solubilization and Measurement:

    • Add 100 µl of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]

    • Mix thoroughly and read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound experiments.

G cluster_0 Troubleshooting Workflow for Low this compound Efficacy Start Low or No Effect Observed Check_Glucose Is Glucose Concentration Optimal? Start->Check_Glucose Check_Cells Are Cells Healthy and at Low Passage? Check_Glucose->Check_Cells Yes Optimize_Glucose Optimize Glucose Concentration Check_Glucose->Optimize_Glucose No Check_Compound Is Compound Preparation and Storage Correct? Check_Cells->Check_Compound Yes Use_New_Cells Use New Batch of Low Passage Cells Check_Cells->Use_New_Cells No Prepare_Fresh_Compound Prepare Fresh Compound Stock Solution Check_Compound->Prepare_Fresh_Compound No Re_Run_Experiment Re-run Experiment Check_Compound->Re_Run_Experiment Yes Optimize_Glucose->Re_Run_Experiment Use_New_Cells->Re_Run_Experiment Prepare_Fresh_Compound->Re_Run_Experiment

A logical workflow for troubleshooting low efficacy of this compound in in vitro assays.

G cluster_1 Experimental Workflow for GSIS Assay Seed_Cells 1. Seed MIN6 Cells in Multi-well Plate Starve_Cells 2. Starve Cells in Low Glucose KRBH Buffer Seed_Cells->Starve_Cells Stimulate_Cells 3. Stimulate with Glucose +/- this compound Starve_Cells->Stimulate_Cells Collect_Supernatant 4. Collect Supernatant Stimulate_Cells->Collect_Supernatant Measure_Insulin 5. Quantify Insulin using ELISA Collect_Supernatant->Measure_Insulin Analyze_Data 6. Analyze and Interpret Data Measure_Insulin->Analyze_Data

Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay with this compound.

G cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_In_P Glucose GLUT2_P GLUT2 Transporter Glucose_In_P->GLUT2_P Glucokinase_P Glucokinase (GK) GLUT2_P->Glucokinase_P G6P_P Glucose-6-Phosphate Glucokinase_P->G6P_P Phosphorylation AZD1656_P This compound AZD1656_P->Glucokinase_P Activates Glycolysis_P Glycolysis G6P_P->Glycolysis_P ATP_ADP_Ratio ↑ ATP/ADP Ratio Glycolysis_P->ATP_ADP_Ratio K_ATP_Channel K-ATP Channel Closure ATP_ADP_Ratio->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Glucose_In_L Glucose GLUT2_L GLUT2 Transporter Glucose_In_L->GLUT2_L Glucokinase_L Glucokinase (GK) GLUT2_L->Glucokinase_L G6P_L Glucose-6-Phosphate Glucokinase_L->G6P_L Phosphorylation AZD1656_L This compound AZD1656_L->Glucokinase_L Activates Glycogen_Synth Glycogen Synthesis G6P_L->Glycogen_Synth Glycolysis_L Glycolysis G6P_L->Glycolysis_L

Signaling pathways of glucokinase activation by this compound in pancreas and liver.

References

Addressing batch-to-batch variability of AZD1656

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals using the glucokinase activator, AZD1656. While there is no specific public data detailing batch-to-batch variability for this compound, this guide provides comprehensive troubleshooting strategies and frequently asked questions based on general best practices for working with small molecule inhibitors. By addressing potential sources of variability in experimental workflows, this resource aims to help users achieve more consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally active activator of the enzyme glucokinase (GCK).[1][2] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[3] By activating GCK, this compound enhances glucose-stimulated insulin (B600854) secretion from the pancreas and increases hepatic glucose uptake, leading to a reduction in blood glucose levels.[3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the integrity of this compound. Below is a summary of recommended storage conditions.

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month
Table 1: Recommended Storage Conditions for this compound. [1]

Q3: How should I prepare this compound stock solutions?

A3: this compound is soluble in DMSO.[1][4] For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. It is noted that moisture-absorbing DMSO can reduce solubility.[4] For in-vitro assays, the final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts.[5]

Q4: Is there anything I should know about the metabolism of this compound in vivo?

A4: Yes, this compound is metabolized in vivo to an active metabolite, AZD5658, which is equipotent to the parent compound.[3] This metabolite has a longer half-life than this compound.[6] Researchers should be aware of the contribution of this active metabolite to the overall pharmacological effect in in-vivo studies.

Q5: Are there known off-target effects or alternative activities of this compound?

A5: Besides its primary role as a glucokinase activator for type 2 diabetes research, recent studies have indicated that this compound also possesses immunomodulatory effects. This activity is being explored in different contexts, including its potential to reverse cardiac dysfunction and inflammation in diabetic cardiomyopathy.

Glucokinase Activation Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound.

AZD1656_Signaling_Pathway This compound Signaling Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte AZD1656_pancreas This compound GCK_pancreas Glucokinase (GCK) AZD1656_pancreas->GCK_pancreas activates Glucose_pancreas Glucose GLUT2_pancreas GLUT2 Glucose_pancreas->GLUT2_pancreas enters GLUT2_pancreas->GCK_pancreas G6P_pancreas Glucose-6-Phosphate GCK_pancreas->G6P_pancreas phosphorylates Metabolism_pancreas Metabolism G6P_pancreas->Metabolism_pancreas ATP_ADP_pancreas ↑ ATP/ADP Ratio Metabolism_pancreas->ATP_ADP_pancreas K_ATP_pancreas KATP Channel Closure ATP_ADP_pancreas->K_ATP_pancreas Depolarization_pancreas Membrane Depolarization K_ATP_pancreas->Depolarization_pancreas Ca_pancreas Ca2+ Influx Depolarization_pancreas->Ca_pancreas Insulin_pancreas Insulin Secretion Ca_pancreas->Insulin_pancreas AZD1656_liver This compound GCK_liver Glucokinase (GCK) AZD1656_liver->GCK_liver activates Glucose_liver Glucose GLUT2_liver GLUT2 Glucose_liver->GLUT2_liver enters GLUT2_liver->GCK_liver G6P_liver Glucose-6-Phosphate GCK_liver->G6P_liver phosphorylates Glycogen Glycogen Synthesis G6P_liver->Glycogen Glycolysis Glycolysis G6P_liver->Glycolysis

Caption: this compound activates glucokinase in pancreatic β-cells and hepatocytes.

Troubleshooting Guides

Issue 1: Inconsistent EC50/IC50 values in in-vitro assays.

Q: I am observing significant variability in the EC50/IC50 values for this compound in my in-vitro kinase assays between experiments. What could be the cause?

A: Inconsistent potency values are a common issue in kinase assays and can stem from several factors. A systematic approach to troubleshooting is recommended.[5][7]

Troubleshooting Workflow for Inconsistent EC50/IC50 Values

Troubleshooting_Workflow Troubleshooting Inconsistent EC50/IC50 Values cluster_Compound Compound Integrity cluster_Assay Assay Components & Conditions cluster_Cellular Cellular Factors cluster_Execution Experimental Execution cluster_Data Data Analysis Start Inconsistent EC50/IC50 Values Compound Step 1: Verify Compound Integrity Start->Compound Assay_Components Step 2: Check Assay Components & Conditions Compound->Assay_Components Purity • Purity (LC-MS, NMR) Cellular_Factors Step 3: Assess Cellular Factors (if applicable) Assay_Components->Cellular_Factors Enzyme • Enzyme Activity & Lot Execution Step 4: Review Experimental Execution Cellular_Factors->Execution Health • Cell Health & Passage Number Data_Analysis Step 5: Standardize Data Analysis Execution->Data_Analysis Pipetting • Pipetting Accuracy Consistent Consistent EC50/IC50 Values Data_Analysis->Consistent Normalization • Correct Normalization to Controls Storage • Proper Storage (-20°C or -80°C) Solubility • Complete Solubilization (fresh DMSO) ATP • Consistent ATP Concentration (near Km) Substrate • Substrate Quality & Concentration Buffer • Buffer pH & Components Density • Consistent Seeding Density Contamination • Mycoplasma Testing Incubation • Consistent Incubation Times Edge_Effect • Mitigate Plate Edge Effects Curve_Fit • Appropriate Curve Fitting Model

Caption: A systematic workflow for troubleshooting inconsistent EC50/IC50 values.

Potential CauseRecommended Action
Compound Integrity
Purity DegradationVerify the purity of your this compound batch using analytical methods like HPLC or mass spectrometry.[7]
Improper StorageEnsure the compound is stored at the recommended temperature and protected from light and moisture.[5]
Incomplete SolubilizationPrepare fresh stock solutions in anhydrous DMSO. Visually inspect for any precipitation before use.[5][7]
Assay Conditions
Variable ATP ConcentrationFor ATP-competitive inhibitors, the IC50 is highly dependent on the ATP concentration. Use a consistent ATP concentration, ideally near the Km for glucokinase.[8][9]
Enzyme ActivityUse a consistent lot of recombinant glucokinase and verify its activity with a positive control.[8]
Reagent VariabilityUse the same batch of critical reagents (e.g., buffers, substrates) for all comparative experiments.[7]
Cell-based Assay Factors
Cell Health and PassageUse cells at a low, consistent passage number and ensure they are in the exponential growth phase.[7]
Seeding DensityInconsistent cell numbers per well can significantly alter results. Ensure a homogenous cell suspension and use a precise cell counting method.[7]
Mycoplasma ContaminationRoutinely test cell cultures for mycoplasma, as it can affect cellular metabolism and drug response.[7]
Table 2: Troubleshooting Guide for Inconsistent EC50/IC50 Values.

Issue 2: Poor reproducibility in in-vivo glucose-lowering studies.

Q: My in-vivo experiments with this compound show variable effects on blood glucose levels. How can I improve reproducibility?

A: In-vivo studies are subject to numerous sources of variability. Controlling these variables is key to obtaining reproducible data.

Potential CauseRecommended Action
Formulation and Dosing
Inconsistent FormulationPrepare the dosing solution fresh for each experiment using a validated protocol. Ensure complete solubilization of this compound.[1] For oral gavage, formulations with DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD have been described.[1]
Inaccurate DosingCalibrate pipettes and ensure accurate administration volume based on the animal's body weight.
Animal Factors
Genetic BackgroundUse animals from a consistent genetic background and supplier.
Age and WeightEnsure animals are age and weight-matched across all experimental groups.
AcclimatizationAllow sufficient time for animals to acclimatize to the facility and handling procedures to minimize stress-induced physiological changes.
Circadian RhythmPerform experiments at the same time of day to account for diurnal variations in glucose metabolism.
Experimental Procedure
Fasting StateStandardize the fasting period before glucose measurements or tolerance tests.
Blood SamplingUse a consistent blood sampling site and technique to minimize stress and sample variability.
Glucose MeasurementCalibrate the glucometer before each use and use the same device for all measurements within an experiment.
Table 3: Troubleshooting Guide for Poor In-vivo Reproducibility.

Experimental Protocols

Protocol 1: General In-Vitro Glucokinase Activity Assay

This protocol provides a general framework for measuring the activity of glucokinase in the presence of this compound. This is a coupled-enzyme assay where the production of glucose-6-phosphate is linked to the reduction of NADP+ by glucose-6-phosphate dehydrogenase.

Reagents:

  • Recombinant human glucokinase

  • Assay Buffer: 100 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl2, 2 mM DTT

  • Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • This compound stock solution (in DMSO)

  • 384-well assay plate

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be consistent across all wells.

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, glucose, NADP+, and G6PDH.

  • Assay Setup:

    • Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

    • Add the recombinant glucokinase enzyme to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the activator to bind to the enzyme.

  • Initiate Kinase Reaction: Add a solution of ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for glucokinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.

  • Detection: Measure the increase in NADPH fluorescence or absorbance at 340 nm using a plate reader at multiple time points.

  • Data Analysis: Plot the reaction rate against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Preparation of this compound for Oral Gavage in Mice

This protocol describes a common method for preparing this compound for in-vivo oral administration.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, calculate the required volumes of each component.

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the required volume of PEG300 and mix thoroughly until a clear solution is formed.

  • Add the required volume of Tween-80 and mix again.

  • Finally, add the required volume of saline and mix to achieve a homogenous solution.

  • It is recommended to prepare this formulation fresh on the day of dosing. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

This technical support center provides a starting point for addressing variability in experiments involving this compound. For further assistance, it is always recommended to consult the supplier's documentation for the specific batch of the compound being used.

References

Technical Support Center: Mitigating AZD1656's Impact on Liver Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the management of elevated liver triglycerides associated with the use of the glucokinase activator, AZD1656.

Troubleshooting Guides

Issue: Observed Increase in Liver Triglycerides Upon this compound Administration

Question: We are using this compound in our preclinical model and have observed a significant increase in liver triglycerides and hepatic steatosis. How can we mitigate this effect?

Answer: An elevation in liver triglycerides is a known off-target effect of glucokinase activators (GKAs) like this compound.[1] This is primarily due to the activation of hepatic glucokinase, which can lead to an increase in de novo lipogenesis.[1]

A key strategy to counteract this is to implement a chronotherapeutic dosing regimen . Research in obese Zucker rats has shown that timing the administration of this compound to coincide with feeding periods can robustly reduce hepatic steatosis and inflammation, in addition to improving glycemic control.[1][2] In contrast, continuous administration or dosing during fasting periods can exacerbate these adverse effects.[1][2]

The proposed mechanism for this protective effect is that timing the administration with feeding diverts newly synthesized lipids towards VLDL (Very Low-Density Lipoprotein) secretion rather than intrahepatic storage.[1][2]

Troubleshooting Steps:

  • Synchronize Dosing with Feeding: Administer this compound at the onset of the active feeding period of your animal model (e.g., at the beginning of the dark cycle for nocturnal rodents).

  • Avoid Continuous Exposure: If using osmotic pumps or other continuous delivery methods, consider switching to oral gavage timed with feeding.

  • Monitor Key Parameters: Alongside liver triglycerides, monitor plasma triglyceride levels and markers of liver inflammation. Timed administration with feeding has been shown to avoid a significant impact on plasma triglyceride levels.[2]

  • Dose Optimization: If the issue persists, consider a dose-response study to identify the minimal effective dose for your desired glucose-lowering effect with the least impact on liver lipids.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced hypertriglyceridemia?

A1: this compound is a glucokinase activator (GKA).[3][4] In the liver, glucokinase plays a pivotal role in glucose metabolism. By activating glucokinase, this compound enhances glucose uptake and glycolysis. This can lead to an increased flux of carbon skeletons into the de novo lipogenesis pathway, resulting in the synthesis and accumulation of triglycerides in hepatocytes.[1] This process can be exacerbated with continuous activation of glucokinase.

Q2: What are the expected quantitative changes in liver triglycerides with continuous vs. timed this compound administration?

A2: While specific percentages can vary depending on the preclinical model and experimental conditions, studies in obese Zucker rats have demonstrated a clear qualitative and quantitative difference.

Dosing RegimenEffect on Liver TriglyceridesEffect on Glycemic Control
Continuous Administration Significant increase in hepatic steatosis and inflammation.Improved
Administration Timed to Feeding Robust reduction in hepatic steatosis and inflammation.Improved
Administration Timed to Fasting Severe liver steatosis and elevated inflammation.Impaired

Q3: What experimental models are suitable for studying this effect?

A3: The obese Zucker rat is a well-established model of insulin (B600854) resistance and has been successfully used to demonstrate the effects of chronotherapy on this compound-induced hepatic steatosis.[1][2] Other models of metabolic syndrome or type 2 diabetes could also be relevant.

Q4: Are there any alternative or complementary strategies to mitigate this compound's impact on liver lipids?

A4: While chronotherapy is the most directly evidenced approach for this compound, general strategies for managing drug-induced hypertriglyceridemia could be considered in a broader research context. These are not specific to this compound but are relevant to the field:

  • Dietary modifications: In preclinical models, controlling the fat and carbohydrate content of the diet may influence the severity of hepatic steatosis.

  • Combination therapy: Investigating co-administration with agents that inhibit lipogenesis or promote fatty acid oxidation could be a potential research avenue.

Experimental Protocols

Key Experiment: Chronotherapeutic Administration of this compound in a Rodent Model

This protocol provides a detailed methodology for investigating the impact of timed this compound administration on liver triglycerides.

Objective: To determine if timing this compound administration with the active feeding cycle mitigates the increase in liver triglycerides.

Animal Model: Obese Zucker rats (or other relevant model of metabolic disease).

Groups:

  • Vehicle Control: Administered vehicle at the onset of the feeding period.

  • Continuous this compound: Continuous administration (e.g., via osmotic mini-pump).

  • Feeding-Timed this compound: this compound administered by oral gavage at the beginning of the dark cycle (active feeding period).

  • Fasting-Timed this compound: this compound administered by oral gavage at the beginning of the light cycle (inactive/fasting period).

Drug Preparation and Dosing:

  • Vehicle: Prepare the vehicle used for this compound formulation (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water).

  • This compound Formulation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration for oral gavage.

  • Dose: The effective dose should be determined from literature or preliminary studies. A dose of 21 µmol/kg has been used in obese Zucker rats.[1]

Procedure:

  • Acclimatization: Acclimate animals to a 12:12 hour light-dark cycle and provide ad libitum access to standard chow and water.

  • Group Assignment: Randomly assign animals to the four experimental groups.

  • Administration:

    • For oral gavage groups, administer the respective treatment at the designated time (start of dark or light cycle) daily for the duration of the study (e.g., 4 weeks).

    • For the continuous administration group, surgically implant osmotic mini-pumps according to the manufacturer's instructions.

  • Monitoring: Monitor body weight, food and water intake, and blood glucose levels regularly throughout the study.

  • Terminal Procedures: At the end of the study, euthanize animals and collect liver tissue and blood samples.

Endpoint Analysis:

  • Liver Triglyceride Content: Quantify triglyceride levels in liver homogenates using a commercial colorimetric assay kit.

  • Histology: Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation.

  • Plasma Analysis: Measure plasma levels of triglycerides, insulin, and liver enzymes (e.g., ALT, AST).

  • Gene Expression Analysis: Analyze the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) in liver tissue via qPCR.

Visualizations

Signaling Pathway

AZD1656_Lipogenesis_Pathway cluster_0 Hepatocyte This compound This compound Glucokinase Glucokinase This compound->Glucokinase Activates G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylates SREBP1c SREBP-1c Glucokinase->SREBP1c Upregulates Glucose Glucose Glucose->Glucokinase Glycolysis Glycolysis G6P->Glycolysis AcetylCoA Acetyl-CoA Glycolysis->AcetylCoA DNL De Novo Lipogenesis AcetylCoA->DNL Lipogenic_Genes Lipogenic Genes (FASN, ACC) SREBP1c->Lipogenic_Genes Activates Transcription Lipogenic_Genes->DNL Promotes Triglycerides Triglycerides DNL->Triglycerides VLDL VLDL Secretion Triglycerides->VLDL Storage Lipid Droplet Storage Triglycerides->Storage Chronotherapy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration (4 weeks) cluster_monitoring In-Life Monitoring cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Obese Zucker Rat) Acclimatization Acclimatize to 12:12 Light-Dark Cycle Animal_Model->Acclimatization Randomization Randomize into Treatment Groups Acclimatization->Randomization Group1 Vehicle Control (Feeding Time) Group2 Continuous this compound (Osmotic Pump) Group3 Feeding-Timed this compound (Dark Cycle Gavage) Group4 Fasting-Timed this compound (Light Cycle Gavage) Monitoring Monitor Body Weight, Food Intake, Glucose Group3->Monitoring Euthanasia Euthanasia and Sample Collection Monitoring->Euthanasia Liver_TG Liver Triglyceride Quantification Euthanasia->Liver_TG Histology Oil Red O Staining Euthanasia->Histology Plasma Plasma Biomarkers Euthanasia->Plasma Gene_Expression qPCR for Lipogenic Genes Euthanasia->Gene_Expression Dosing_Strategy_Outcome cluster_dosing Dosing Strategy cluster_mechanism Mechanism cluster_outcome Outcome Continuous Continuous This compound Dosing Lipid_Storage Increased Hepatic Lipid Storage Continuous->Lipid_Storage Fasting Fasting-Timed This compound Dosing Fasting->Lipid_Storage Feeding Feeding-Timed This compound Dosing VLDL_Secretion Enhanced Hepatic VLDL Secretion Feeding->VLDL_Secretion Steatosis_High High Hepatic Steatosis Lipid_Storage->Steatosis_High Steatosis_Low Mitigated Hepatic Steatosis VLDL_Secretion->Steatosis_Low

References

AZD1656 Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the glucokinase activator AZD1656 in animal models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation, delivery, and experimental use of this compound.

1. Formulation and Solubility Issues

  • Question: My this compound is not dissolving properly. What can I do?

    • Answer: this compound is poorly soluble in water.[1] It is recommended to use a co-solvent system for in vivo administration. If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[2] It is also crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[1]

  • Question: What are the recommended vehicle formulations for this compound in animal studies?

    • Answer: Several vehicle formulations have been successfully used for the oral administration of this compound. The choice of vehicle may depend on the specific experimental requirements, such as dosing volume and frequency. Commonly used formulations include:

      • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

      • A solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]

      • A suspension in 10% DMSO and 90% Corn Oil.[2]

      • A suspension in CMC-NA (Carboxymethylcellulose sodium) for oral administration.[1]

2. Dosing and Administration

  • Question: What is a typical dose range for this compound in mice?

    • Answer: The effective dose of this compound can vary depending on the animal model and the desired therapeutic effect. A commonly reported oral gavage dose in C57BL/6 mice is in the range of 3 mg/kg to 9 mg/kg, administered daily.[2][3]

  • Question: How should this compound be administered to animals?

    • Answer: this compound is orally active and is typically administered via oral gavage in animal models.[2]

3. Efficacy and Stability

  • Question: I am observing a decline in the glucose-lowering effect of this compound over time in my chronic study. Is this expected?

    • Answer: Yes, a decline in the efficacy of some glucokinase activators, including this compound, has been observed in chronic studies.[3][4] This can be influenced by factors such as the genetic background of the animal model, particularly variants in the glucokinase regulatory protein (GKRP).[3][4]

  • Question: How stable is this compound in solution and as a powder?

    • Answer: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[2]

4. Potential Side Effects and Off-Target Effects

  • Question: What are the potential side effects of this compound in animal models?

    • Answer: One of the primary on-target effects that can be considered a side effect at higher doses is hypoglycemia.[5] Chronic treatment in some mouse models has also been associated with an increase in liver triglycerides and hepatocyte microvesicular steatosis.[3] The timing of administration relative to feeding cycles may influence the development of hepatic steatosis.[6]

  • Question: Are there any known off-target effects of this compound?

    • Answer: this compound is described as a selective glucokinase activator.[2] A systematic review and meta-analysis of 23 randomized trials concluded that this compound is a well-tolerated and safe glucokinase activator, with no significant difference in total non-serious adverse events compared to placebo.[5]

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound?

    • This compound is a potent and selective activator of the enzyme glucokinase (GK).[2] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[7][8] By activating glucokinase, this compound enhances glucose-stimulated insulin (B600854) secretion from the pancreas and increases hepatic glucose uptake and glycogen (B147801) synthesis, ultimately leading to a reduction in blood glucose levels.[8][9]

  • In which animal models has this compound been studied?

    • This compound has been evaluated in various rodent models, including C57BL/6 mice and obese Zucker rats, primarily for research related to type 2 diabetes.[2][6] It has also been used in mouse models with genetic variations in the glucokinase regulatory protein (GKRP) to study the long-term efficacy of glucokinase activators.[3][4] More recently, its immunomodulatory effects are being explored in models of autoimmune diseases like lupus.

  • What is the EC50 of this compound?

    • This compound has an EC50 of 60 nM for glucokinase activation.[2]

Quantitative Data Summary

ParameterValueReference
EC50 (Glucokinase Activation) 60 nM[2]
Solubility in DMSO ≥ 250 mg/mL (522.47 mM)[2]
Recommended Oral Dose (Mice) 3 - 9 mg/kg daily[2][3]
Storage (Powder) -20°C for 3 years[2]
Storage (Stock Solution) -80°C for 6 months[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is adapted from publicly available formulation guidelines.[2]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, weigh the appropriate amount of this compound powder and dissolve it in the required volume of fresh, anhydrous DMSO. Vortex thoroughly. If needed, use an ultrasonic bath to aid dissolution.

  • Prepare the working solution. For a 1 mL working solution with a final concentration of 2.08 mg/mL: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO and mix well by vortexing. c. Add 50 µL of Tween-80 and mix thoroughly. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. e. Vortex the final solution until it is clear and homogenous.

Protocol 2: In Vivo Efficacy Study in a Diabetic Mouse Model

This is a general protocol and should be adapted based on the specific animal model and experimental goals.

Animal Model:

  • e.g., C57BL/6 mice on a high-fat diet to induce insulin resistance, or a genetic model of type 2 diabetes.

Experimental Groups:

  • Vehicle control group

  • This compound treatment group(s) (e.g., 3 mg/kg and 9 mg/kg)

Procedure:

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.

  • Baseline Measurements: Before initiating treatment, measure baseline parameters such as body weight, fasting blood glucose, and plasma insulin levels. An oral glucose tolerance test (OGTT) is also recommended to assess baseline glucose metabolism.

  • Dosing: Administer this compound or vehicle daily via oral gavage at the predetermined doses. The timing of administration (e.g., relative to the light/dark cycle and feeding) should be consistent throughout the study.

  • Monitoring:

    • Monitor body weight and food intake regularly (e.g., weekly).

    • Measure fasting or random blood glucose levels at regular intervals (e.g., weekly).

    • Perform an OGTT at the end of the study to assess improvements in glucose tolerance.

  • Terminal Endpoint: At the end of the study, collect blood for analysis of plasma insulin, triglycerides, and other relevant biomarkers. Tissues such as the liver and pancreas can be collected for histological analysis or molecular studies.

Visualizations

AZD1656_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Glucose_in_p Intracellular Glucose GLUT2_p->Glucose_in_p GK_p Glucokinase (GK) Glucose_in_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_p ↑ ATP/ADP Ratio Glycolysis_p->ATP_p K_channel KATP Channel Closure ATP_p->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion AZD1656_p This compound AZD1656_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Glucose_in_l Intracellular Glucose GLUT2_l->Glucose_in_l GK_l Glucokinase (GK) Glucose_in_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l AZD1656_l This compound AZD1656_l->GK_l Activates

Caption: Simplified signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Troubleshooting_Workflow Start Experiment Start: This compound Delivery Problem Problem Encountered Start->Problem Solubility Poor Solubility / Precipitation Problem->Solubility Formulation Issue Efficacy Lack of Efficacy / Declining Efficacy Problem->Efficacy Efficacy Issue SideEffects Adverse Effects (e.g., Steatosis) Problem->SideEffects Side Effect Issue Check_Formulation Verify Formulation Protocol Use fresh DMSO Apply heat/sonication Solubility->Check_Formulation Check_Dose Confirm Dose Calculation and Administration Technique Efficacy->Check_Dose Check_Model Consider Animal Model (e.g., GKRP variants) Efficacy->Check_Model Review_Data Review Literature for Expected Outcomes Efficacy->Review_Data SideEffects->Check_Dose Check_Timing Evaluate Dosing Time Relative to Feeding SideEffects->Check_Timing Resolved Problem Resolved Check_Formulation->Resolved Check_Dose->Resolved Check_Model->Review_Data Check_Timing->Resolved

Caption: Troubleshooting workflow for this compound delivery in animal models.

References

Optimizing AZD1656 Concentration for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the concentration of AZD1656 in your cell-based assays. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective activator of the enzyme glucokinase (GK).[1] Glucokinase plays a crucial role in glucose sensing and metabolism in key metabolic tissues such as the pancreas and liver.[2][3] By activating glucokinase, this compound enhances glucose uptake and metabolism.[2] More recently, this compound has also been identified as an immunomodulatory agent, influencing the function of immune cells, particularly T-cells.[4][5]

Q2: What is a good starting concentration range for this compound in cell-based assays?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve centered around its half-maximal effective concentration (EC50). The reported EC50 for this compound is approximately 60 nM.[1] We recommend an initial concentration range of 10 nM to 10 µM to capture the full dose-response curve for your specific cell type and assay.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium is consistent across all conditions and ideally does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Q4: What are the known off-target effects of this compound?

A4: While this compound is considered a selective glucokinase activator, it is essential to consider potential off-target effects in your experimental design. As with any small molecule inhibitor, high concentrations may lead to non-specific effects. It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and, if possible, a structurally related but inactive compound.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High background or inconsistent results in control wells DMSO toxicityEnsure the final DMSO concentration is below 0.5% (v/v) and is consistent across all wells, including vehicle controls.
Cell seeding inconsistencyEnsure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells.
Precipitation of this compound in working solutions Low aqueous solubilityPrepare fresh working solutions for each experiment from a DMSO stock. If precipitation occurs, gentle warming and vortexing may help. Avoid using solutions with visible precipitate.
Unexpected cytotoxicity at lower concentrations Cell line sensitivity to metabolic changesActivation of glucokinase can significantly alter cellular metabolism. This may be cytotoxic to certain cell lines, especially those highly dependent on specific metabolic pathways. Perform a thorough dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range for your specific cells.
ContaminationRegularly check cell cultures for signs of bacterial or fungal contamination. Use sterile techniques and consider using antibiotic/antimycotic agents if necessary.
No observable effect of this compound Low or absent glucokinase expression in the cell lineConfirm the expression of glucokinase in your cell line using techniques like qPCR or Western blotting.
Suboptimal assay conditionsOptimize assay parameters such as cell density, incubation time, and substrate concentrations.
Degraded this compoundUse a fresh aliquot of this compound stock solution. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. A suggested concentration range is 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells (≤ 0.5%). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Remove the old medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Glucose Uptake Assay (2-NBDG)

This protocol measures the effect of this compound on glucose uptake in cells using the fluorescent glucose analog 2-NBDG.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well black, clear-bottom plates

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to reach ~80-90% confluency.

  • Wash the cells twice with warm KRB buffer.

  • Prepare working solutions of this compound in KRB buffer at various concentrations (e.g., 10 nM to 10 µM). Include a vehicle control.

  • Add 100 µL of the this compound working solutions or vehicle control to the cells and incubate for 1 hour at 37°C.

  • Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.

  • Remove the 2-NBDG solution and wash the cells three times with cold PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of ~485/535 nm.

Cytokine Secretion Assay (ELISA)

This protocol can be used to assess the immunomodulatory effects of this compound by measuring the secretion of a specific cytokine (e.g., IFN-γ, IL-2) from immune cells.

Materials:

  • Immune cells (e.g., PBMCs, T-cells)

  • Complete cell culture medium

  • This compound

  • DMSO

  • Stimulating agent (e.g., PMA/Ionomycin, anti-CD3/CD28 beads)

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest

  • Plate reader

Procedure:

  • Plate immune cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete culture medium.

  • Prepare this compound dilutions in complete culture medium (e.g., 10 nM to 10 µM) and add them to the cells. Include a vehicle control.

  • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Add the stimulating agent to the wells to induce cytokine secretion.

  • Incubate the plate for 24-48 hours at 37°C.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis.

  • Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.0198.2 ± 5.1
0.195.7 ± 3.8
192.1 ± 4.2
1075.4 ± 6.3
10045.8 ± 7.1

Table 2: Example Data for this compound Effect on Glucose Uptake

This compound Conc. (µM)Relative Fluorescence Units (RFU) (Mean ± SD)
0 (Vehicle)1500 ± 120
0.011850 ± 150
0.12500 ± 210
13800 ± 300
104200 ± 350

Visualizations

AZD1656_Glucokinase_Activation_Pathway cluster_extracellular Extracellular cluster_cell Cell Cytoplasm Glucose_ext Glucose GLUT GLUT Transporter Glucose_ext->GLUT Transport Glucose_int Glucose GLUT->Glucose_int GK Glucokinase (GK) Glucose_int->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation This compound This compound This compound->GK Activates Glycolysis Glycolysis G6P->Glycolysis ATP ATP Glycolysis->ATP

Caption: this compound activates Glucokinase (GK), enhancing glycolysis.

AZD1656_Immunomodulation_Pathway cluster_Tcell Regulatory T-cell (Treg) This compound This compound GK Glucokinase (GK) This compound->GK Activates Glycolysis Glycolysis GK->Glycolysis Metabolic_Reprogramming Metabolic Reprogramming Glycolysis->Metabolic_Reprogramming Treg_Function Enhanced Treg Suppressive Function Metabolic_Reprogramming->Treg_Function Cytokine_Modulation Altered Cytokine Profile (e.g., ↓IFN-γ) Metabolic_Reprogramming->Cytokine_Modulation

Caption: this compound enhances Treg function via metabolic reprogramming.

experimental_workflow start Start: Prepare Cell Culture prepare_stock Prepare this compound Stock (10-20 mM in DMSO) start->prepare_stock dose_response Perform Dose-Response (e.g., 10 nM - 10 µM) prepare_stock->dose_response viability_assay Cell Viability Assay (e.g., MTT) dose_response->viability_assay functional_assay Functional Assay (e.g., Glucose Uptake, Cytokine Secretion) dose_response->functional_assay data_analysis Data Analysis viability_assay->data_analysis functional_assay->data_analysis optimization Optimize Concentration data_analysis->optimization optimization->dose_response Re-evaluate if needed end End: Optimized Protocol optimization->end

Caption: Workflow for optimizing this compound concentration in assays.

References

AZD1656 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential issues and answering frequently asked questions related to experiments involving the glucokinase activator, AZD1656. The information is based on findings from preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective oral activator of glucokinase (GK).[1] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells, where it controls insulin (B600854) secretion, and by regulating glucose metabolism in the liver.[2] this compound is postulated to have a dual mechanism of action, activating glucokinase in both the pancreas and the liver.[3]

Q2: We are observing a decline in the glucose-lowering efficacy of this compound in our long-term animal studies. Is this a known phenomenon?

A2: Yes, a decline in the chronic efficacy of several glucokinase activators, including this compound, has been observed in both clinical trials and preclinical models.[4][5][6] This phenomenon is not necessarily classical drug resistance (e.g., via mutations) but rather a progressive loss of therapeutic effect over time.

Q3: What are the potential mechanisms underlying the observed decline in this compound efficacy?

A3: Preclinical studies suggest that the decline in efficacy may be linked to the glucokinase regulatory protein (GKRP) in the liver.[5] Specifically, in mouse models with genetic variants of the GCKR gene (which encodes GKRP) that lead to GKRP deficiency, the glucose-lowering effect of this compound diminished over a 19-week period.[5] This was associated with raised hepatic glucokinase activity.[5][6] Other proposed hypotheses for declining efficacy of glucokinase activators in general include β-cell failure due to over-activation of GK in islets and hepatic steatosis from over-activation of GK in the liver.[7]

Q4: Can genetic variations in GCKR influence the response to this compound?

A4: Based on preclinical data, this is a strong possibility. A study using a mouse model for a common human GCKR variant (rs1260326, P446L) showed that while the initial glucose-lowering effect of this compound was similar across genotypes, the efficacy was not maintained in mice with the homozygous variant (LL genotype) after 19 weeks.[5][6] Therefore, the genetic background related to GCKR may be a critical factor in the long-term efficacy of this compound.

Q5: Are there any known combination strategies to overcome the decline in this compound efficacy?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Diminished hypoglycemic effect in chronic studies Development of resistance/tolerance, potentially linked to GKRP deficiency.1. Genotype animal models for GCKR variants if possible. 2. Monitor liver triglyceride levels and assess for hepatocyte microvesicular steatosis.[5] 3. Consider intermittent dosing schedules to potentially mitigate the decline in efficacy. 4. Evaluate combination therapies if appropriate for the experimental design.
Unexpected increase in liver lipids Over-activation of hepatic glucokinase, particularly in the context of GKRP deficiency.1. In Gckr-del/wt mouse models, chronic this compound treatment has been associated with increased liver triglycerides.[5] 2. Perform histological analysis of liver tissue to check for steatosis. 3. Measure hepatic glucokinase activity.
Variability in response between individual animals Genetic background, specifically GCKR variants.1. If feasible, stratify analysis based on GCKR genotype. 2. Ensure a sufficiently large sample size to account for genetic variability.

Experimental Protocols

Chronic Efficacy Study in a Gckr-P446L Mouse Model [5][9]

  • Animal Model: Gckr-P446L mice (PP, PL, and LL genotypes).

  • Diet: High-fat high-sugar diet (HFHSD).

  • Treatment: this compound (3 mg/kg body weight) incorporated into the diet for 20 weeks.

  • Blood Glucose Monitoring: Blood glucose levels are measured at baseline (0 weeks), 2 weeks, and 19 weeks in the ad libitum fed state.

  • Glucose Tolerance Test: An oral glucose tolerance test (OGTT) is performed at 18 weeks after a 2-hour food withdrawal.

  • Tissue Analysis: At the end of the study, plasma is collected for insulin measurement. Liver and pancreas tissues are harvested for histopathology (including immunohistochemical staining for GK and GKRP), measurement of liver triglycerides, and assessment of liver total glucokinase activity.

Signaling Pathways and Workflows

AZD1656_Mechanism_of_Action cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Transport GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-Phosphate GK_p->G6P_p Phosphorylation Metabolism_p Metabolism G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p K_channel_p KATP Channel Closure ATP_ADP_p->K_channel_p Depolarization_p Depolarization K_channel_p->Depolarization_p Ca_channel_p Ca2+ Influx Depolarization_p->Ca_channel_p Insulin_Vesicles_p Insulin Vesicles Ca_channel_p->Insulin_Vesicles_p Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles_p->Insulin_Secretion Exocytosis Glucose_Uptake ↑ Hepatic Glucose Uptake Insulin_Secretion->Glucose_Uptake Promotes AZD1656_p This compound AZD1656_p->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Transport GK_GKRP GK-GKRP Complex (Inactive, Nuclear) Glucose_l->GK_GKRP Dissociates GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-Phosphate GK_l->G6P_l Phosphorylation GK_l->GK_GKRP Binds Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis Glycolysis G6P_l->Glycolysis Glycogen->Glucose_Uptake Glycolysis->Glucose_Uptake AZD1656_l This compound AZD1656_l->GK_l Activates GKRP GKRP (Inactive) GKRP->GK_GKRP

Caption: this compound dual mechanism of action in pancreas and liver.

Resistance_Hypothesis cluster_genotype Genetic Factor cluster_treatment Chronic Treatment cluster_outcome Observed Outcomes GCKR_variant GCKR Variant (e.g., P446L) GKRP_deficiency GKRP Deficiency/Impairment GCKR_variant->GKRP_deficiency Efficacy_decline Decline in Glucose-Lowering Efficacy GKRP_deficiency->Efficacy_decline Predisposes to This compound Chronic this compound Dosing GK_activation Sustained GK Activation This compound->GK_activation GK_activation->Efficacy_decline Steatosis Potential for Hepatic Steatosis GK_activation->Steatosis

Caption: Hypothesis for declining efficacy of this compound.

Experimental_Workflow start Start: Gckr-P446L Mice diet Place on High-Fat High-Sugar Diet (HFHSD) start->diet treatment_groups Divide into Control and this compound (3 mg/kg) Groups diet->treatment_groups chronic_tx 20-Week Chronic Treatment treatment_groups->chronic_tx monitoring Monitor Blood Glucose (0, 2, 19 weeks) chronic_tx->monitoring ogtt Perform OGTT (18 weeks) chronic_tx->ogtt endpoint Endpoint: Tissue Harvest (20 weeks) chronic_tx->endpoint analysis Analyze Liver (Triglycerides, GK activity, Histology) & Pancreas (Histology) endpoint->analysis

Caption: Chronic efficacy experimental workflow.

References

AZD1656 Technical Support Center: Troubleshooting Unexpected Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD1656. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected outcomes in experiments involving the glucokinase activator, this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the robustness and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally active allosteric activator of the glucokinase (GK) enzyme.[1] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[2] this compound enhances the activity of glucokinase, leading to increased glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increased hepatic glucose uptake and glycogen (B147801) synthesis.[3][4]

Q2: Beyond glycemic control, are there other reported effects of this compound?

A2: Yes, this compound has demonstrated immunomodulatory effects.[5][6] In the ARCADIA clinical trial, while the primary endpoint for COVID-19 clinical improvement was not met, treatment with this compound was associated with lower mortality and a less pro-inflammatory immune response in diabetic patients.[6][7] This is thought to be mediated by the activation of regulatory T cells (Tregs), which depend on glucokinase-mediated glycolysis for their migration to inflamed tissues.[8]

Q3: Is it normal to observe a decline in the glucose-lowering efficacy of this compound over time?

A3: A decline in efficacy with chronic administration has been reported for several glucokinase activators, including this compound.[9][10][11] This phenomenon is a key challenge in the clinical development of this class of drugs. Potential mechanisms include adaptive changes in hepatic glucose metabolism and the influence of genetic factors.[11]

Q4: What is the risk of hypoglycemia associated with this compound?

A4: While glucokinase activators can increase the risk of hypoglycemia, this compound has been generally well-tolerated in clinical trials with a lower incidence of hypoglycemia compared to sulfonylureas like glipizide.[5][12] The risk is dose-dependent and can be influenced by the patient's metabolic state.[5]

Troubleshooting Guide

This guide addresses common unexpected results encountered during this compound experiments and provides potential explanations and recommended actions.

Issue 1: Inconsistent or No Significant Reduction in Blood Glucose in Animal Models

Possible Causes:

  • Genetic Variation: The presence of common variants in the Glucokinase Regulatory Protein gene (GCKR), such as the P446L variant, can lead to a decline in the efficacy of this compound over time.[9][10]

  • Timing of Administration: The metabolic effects of this compound can be significantly influenced by the timing of its administration relative to feeding and fasting cycles (chronotherapy).[13]

  • Drug Formulation and Administration: Improper formulation or administration of this compound can affect its bioavailability and efficacy.

Troubleshooting Steps:

  • Genotype Animal Models: If using mouse models, consider genotyping for relevant Gckr variants. The Gckr-P446L mouse model is a relevant tool for studying this effect.[14][15]

  • Optimize Dosing Schedule: In obese or insulin-resistant animal models, administering this compound timed to feeding periods may improve glycemic control and reduce hepatic steatosis compared to continuous treatment or administration during fasting periods.[13]

  • Verify Drug Formulation: Ensure this compound is properly dissolved and administered. A common oral gavage formulation involves dissolving this compound in a vehicle such as 0.5% (w/v) methylcellulose.

Issue 2: Unexpected Increase in Hepatic Triglycerides or Liver Steatosis

Possible Causes:

  • Chronic Glucokinase Activation: Prolonged activation of hepatic glucokinase can upregulate lipogenic gene expression, leading to increased triglyceride synthesis and accumulation in the liver.[9][10]

  • Timing of Dosing: Continuous or fasting-period administration of this compound in animal models has been associated with hepatic steatosis and inflammation.[13]

Troubleshooting Steps:

  • Assess Liver Histology: At the end of the study, collect liver tissue for histological analysis (e.g., H&E and Oil Red O staining) to quantify lipid accumulation.

  • Analyze Gene Expression: Perform RT-qPCR or RNA sequencing on liver tissue to assess the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN, ACC) and fatty acid oxidation.

  • Implement Chronotherapy: Consider a dosing regimen where this compound is administered only during the active feeding phase of the animals to potentially mitigate hepatic lipid accumulation.[13]

Issue 3: Lack of Expected Immunomodulatory Effects (e.g., on Regulatory T cells)

Possible Causes:

  • Inappropriate Assay System: The immunomodulatory effects of this compound, particularly on Treg migration, are dependent on the inflammatory context and the specific assays used.

  • Cell State and Stimulation: The activation state of T cells and the presence of inflammatory signals are critical for observing the effects of glucokinase activation on their function.

Troubleshooting Steps:

  • Utilize Appropriate In Vitro Assays: Employ Treg migration and suppression assays. For migration, a common method involves measuring the ability of Tregs to migrate towards a chemoattractant in a transwell system. For suppression, co-culture Tregs with effector T cells and measure the proliferation of the effector cells.

  • Ensure Proper Cell Stimulation: In in vitro assays, ensure that T cells are appropriately stimulated (e.g., with anti-CD3/CD28 beads or cytokines) to induce the necessary metabolic reprogramming that is modulated by this compound.

  • In Vivo Inflammatory Model: To observe the immunomodulatory effects in vivo, it may be necessary to use an animal model with an active inflammatory or autoimmune condition.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and preclinical studies of this compound.

Table 1: ARCADIA Trial - Clinical Outcomes in Diabetic Patients with COVID-19 [6][7]

OutcomeThis compound Group (n=80)Placebo Group (n=73)p-value
Primary Endpoint (Clinical Improvement at Day 14) 76.3%69.9%0.19
Mortality 5% (4 deaths)12.3% (9 deaths)0.090
Mortality at Day 7 0% (0 deaths)8.2% (6 deaths)0.011 (post hoc)
Adverse Events 35.7%33.3%Not significant

Table 2: Effect of Chronic this compound Treatment on Blood Glucose in Gckr-P446L Mice [9][10]

GenotypeTreatment DurationChange in Blood Glucose (vs. Vehicle)
Wild-type (PP) 2 weeksSignificant reduction
19 weeksSustained reduction
Homozygous (LL) 2 weeksSignificant reduction
19 weeksEfficacy declined

Experimental Protocols

Protocol 1: In Vitro Glucokinase Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.

Principle: Glucokinase converts glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces a probe to generate a fluorescent product. The rate of fluorescence increase is proportional to glucokinase activity.

Materials:

  • Recombinant glucokinase

  • This compound

  • GCK Assay Buffer

  • Glucose

  • ATP

  • GCK Enzyme Mix (containing G6PDH)

  • Fluorescent Probe

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in GCK Assay Buffer.

  • Reaction Setup: To each well of the microplate, add:

    • GCK Assay Buffer

    • Recombinant glucokinase

    • Varying concentrations of this compound or vehicle (DMSO)

  • Initiate Reaction: Add a master mix containing glucose, ATP, GCK Enzyme Mix, and the fluorescent probe to each well.

  • Measurement: Immediately place the plate in a fluorometric plate reader set to kinetic mode. Measure fluorescence every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time). Plot the rate against the concentration of this compound to determine the EC50.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets

Principle: This assay measures the ability of pancreatic islets to secrete insulin in response to glucose, and how this is modulated by this compound.

Materials:

  • Isolated pancreatic islets (from mouse or other models)

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

  • KRB buffer with high glucose (e.g., 16.7 mM)

  • This compound

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick islets of similar size and place them in KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Stimulation: Replace the pre-incubation buffer with one of the following solutions:

    • Low glucose KRB (basal)

    • High glucose KRB (stimulated)

    • High glucose KRB + this compound (test)

    • Low glucose KRB + this compound (hypoglycemia risk assessment)

  • Incubation: Incubate the islets for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each condition.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.

  • Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (determined after lysing the islets) or to the number of islets.

Visualizations

Signaling_Pathway cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte Glucose_pancreas Glucose GLUT2 GLUT2 Transporter Glucose_pancreas->GLUT2 GK_pancreas Glucokinase (GK) GLUT2->GK_pancreas Phosphorylation Glycolysis Glycolysis GK_pancreas->Glycolysis AZD1656_pancreas This compound AZD1656_pancreas->GK_pancreas Allosteric Activation ATP ↑ ATP/ADP Ratio Glycolysis->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Glucose_liver Glucose GLUT2_liver GLUT2 Transporter Glucose_liver->GLUT2_liver GK_liver Glucokinase (GK) GLUT2_liver->GK_liver Phosphorylation G6P Glucose-6-Phosphate GK_liver->G6P AZD1656_liver This compound AZD1656_liver->GK_liver Allosteric Activation Glycogen Glycogen Synthesis G6P->Glycogen Glycolysis_liver Glycolysis G6P->Glycolysis_liver Lipogenesis De Novo Lipogenesis (Potential for Steatosis) Glycolysis_liver->Lipogenesis

Caption: this compound Signaling Pathway in Pancreas and Liver.

Experimental_Workflow cluster_invivo In Vivo Animal Study cluster_exvivo Ex Vivo / In Vitro Assays Animal_Model Select Animal Model (e.g., db/db, Gckr-P446L mice) Treatment Chronic this compound Administration (Consider Chronotherapy) Animal_Model->Treatment Monitoring Monitor Blood Glucose, Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - OGTT / ITT - Serum Insulin/Lipids - Liver Histology & Gene Expression Monitoring->Endpoint Islet_Isolation Isolate Pancreatic Islets or Culture Cell Lines Assay Perform Specific Assays: - GSIS - GK Activity - Treg Migration Islet_Isolation->Assay Data_Analysis Quantify Results: - Insulin (ELISA) - Fluorescence (Kinetic) - Cell Counts (Flow Cytometry) Assay->Data_Analysis

Caption: General Experimental Workflow for this compound Studies.

Troubleshooting_Logic Unexpected_Result Unexpected Result Observed (e.g., Declining Efficacy) Cause1 Possible Cause 1: Genetic Variation (GCKR) Unexpected_Result->Cause1 Cause2 Possible Cause 2: Suboptimal Dosing Schedule Unexpected_Result->Cause2 Cause3 Possible Cause 3: Adaptive Metabolic Changes Unexpected_Result->Cause3 Action1 Troubleshooting Action: Genotype Animals Cause1->Action1 Action2 Troubleshooting Action: Implement Chronotherapy Cause2->Action2 Action3 Troubleshooting Action: Analyze Hepatic Gene Expression Cause3->Action3 Resolution Resolution / Further Investigation Action1->Resolution Action2->Resolution Action3->Resolution

Caption: Troubleshooting Logic for Unexpected this compound Results.

References

Technical Support Center: Improving the Bioavailability of AZD1656 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on AZD1656 formulations. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective activator of glucokinase (GK), an enzyme that plays a crucial role in glucose metabolism.[1][2] By activating glucokinase in the pancreas and liver, this compound is being investigated for its potential to lower blood glucose levels in patients with type 2 diabetes mellitus.[3]

Q2: What is currently known about the pharmacokinetic profile of this compound?

Clinical studies have shown that this compound is rapidly absorbed and eliminated after oral administration.[4] The exposure to this compound increases in a dose-proportional manner. An active metabolite, AZD5658, is formed, which has a longer half-life than the parent compound.[3][4]

Q3: Are there any known bioavailability issues with this compound?

While clinical studies have demonstrated rapid absorption of certain formulations, the inherent physicochemical properties of this compound, such as its aqueous solubility and permeability, are not extensively reported in publicly available literature. As with many small molecule drugs, researchers may encounter challenges with dissolution and/or absorption when developing new formulations.

Q4: What are some common strategies to improve the bioavailability of a compound like this compound?

For poorly soluble drug candidates, several formulation strategies can be employed to enhance bioavailability. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a higher dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can help to solubilize the drug in the gastrointestinal tract.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

Troubleshooting Guides

Issue 1: Low or Variable In Vitro Dissolution

You are observing slow, incomplete, or highly variable dissolution of your this compound formulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor wetting of the drug substance. 1. Incorporate a surfactant (e.g., sodium lauryl sulfate, polysorbate 80) into the dissolution medium or the formulation itself. 2. Consider wet granulation or spray drying with a hydrophilic excipient to improve particle wetting.
Drug precipitation in the dissolution medium. 1. Analyze the pH-solubility profile of this compound and select a dissolution medium where it has adequate solubility and stability. 2. Consider using a biorelevant dissolution medium (e.g., FaSSIF, FeSSIF) that better mimics the conditions of the gastrointestinal tract.
Inadequate formulation composition. 1. Optimize the levels of disintegrants and solubilizing excipients in your formulation. 2. For solid dispersions, evaluate the drug-to-polymer ratio and the choice of polymer.
Issues with the physical form of the drug. 1. Characterize the solid-state properties of your this compound (e.g., polymorphism, crystallinity). An amorphous form or a more soluble polymorphic form may be required. 2. Reduce the particle size of the drug substance through micronization or nanomilling.

Experimental Workflow for Troubleshooting Dissolution Issues

G start Low/Variable Dissolution Observed check_wetting Assess Drug Wetting start->check_wetting check_precipitation Evaluate for Precipitation check_wetting->check_precipitation Wetting adequate optimize_formulation Optimize Formulation Composition check_wetting->optimize_formulation Poor wetting check_precipitation->optimize_formulation Precipitation observed characterize_api Characterize API Solid State check_precipitation->characterize_api No precipitation end_point Improved Dissolution Profile optimize_formulation->end_point characterize_api->end_point

Caption: Troubleshooting workflow for low or variable in vitro dissolution.

Issue 2: Poor In Vivo Bioavailability Despite Good In Vitro Dissolution

Your this compound formulation shows promising dissolution in vitro, but the in vivo pharmacokinetic study in an animal model reveals low bioavailability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
In vivo precipitation. 1. The drug may be precipitating in the gastrointestinal tract upon dilution of the formulation. 2. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your formulation.
Low intestinal permeability. 1. Although this compound is reported to be rapidly absorbed, your specific formulation might hinder its permeation. 2. Conduct in vitro permeability assays (e.g., Caco-2, PAMPA) to assess the permeability of your formulation.
First-pass metabolism. 1. this compound is known to have an active metabolite, indicating that it undergoes metabolism. Extensive first-pass metabolism in the gut wall or liver can reduce bioavailability. 2. Consider co-administration with a metabolic inhibitor in your animal model to investigate the impact of first-pass metabolism.
Gastrointestinal instability. 1. The drug may be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine. 2. Evaluate the stability of this compound in simulated gastric and intestinal fluids. Consider enteric coating for your formulation if gastric degradation is an issue.

Signaling Pathway for Oral Drug Absorption

G cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation formulation Oral Formulation dissolution Dissolution formulation->dissolution drug_in_solution Drug in Solution dissolution->drug_in_solution permeation Permeation drug_in_solution->permeation drug_in_enterocyte Drug in Enterocyte permeation->drug_in_enterocyte metabolism_gut Gut Wall Metabolism drug_in_enterocyte->metabolism_gut portal_vein Portal Vein drug_in_enterocyte->portal_vein liver Liver Metabolism portal_vein->liver systemic_circulation Bioavailable Drug liver->systemic_circulation

Caption: Key steps influencing the oral bioavailability of a drug.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing

Objective: To assess the rate and extent of this compound release from a formulation.

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of a suitable buffer (e.g., 0.05 M phosphate (B84403) buffer pH 6.8, or biorelevant media like FaSSIF).

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Place one unit of the this compound formulation into each dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-heated medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of an this compound formulation.

Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

Procedure:

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed (typically 21 days).

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Add the this compound formulation (dissolved in transport buffer) to the apical (A) side of the transwell.

  • At specified time intervals, take samples from the basolateral (B) side.

  • Analyze the concentration of this compound in the samples to determine the apparent permeability coefficient (Papp).

Papp Calculation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

  • dQ/dt is the rate of drug appearance on the basolateral side.

  • A is the surface area of the membrane.

  • C₀ is the initial concentration of the drug on the apical side.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the bioavailability and pharmacokinetic profile of an this compound formulation.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation orally via gavage at a predetermined dose.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

  • To determine absolute bioavailability, a separate group of animals should receive an intravenous (IV) dose of this compound.

Bioavailability Calculation: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 Where:

  • F is the absolute bioavailability.

  • AUC is the area under the plasma concentration-time curve.

  • Dose is the administered dose.

References

Validation & Comparative

A Head-to-Head Comparison: AZD1656 and Metformin in the Landscape of Type 2 Diabetes Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glucokinase activator AZD1656 and the first-line therapy metformin (B114582) in the context of type 2 diabetes models. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of their distinct mechanisms of action.

At a Glance: Key Mechanistic and Performance Differences

FeatureThis compoundMetformin
Primary Mechanism Glucokinase (GK) activatorAMP-activated protein kinase (AMPK) activator
Site of Action Pancreas and LiverPrimarily Liver, also Muscle and Gut
Molecular Target Glucokinase (GCK)Primarily Mitochondrial Complex I, leading to AMPK activation
Effect on Insulin (B600854) Secretion Glucose-dependent increaseNo direct effect on insulin secretion[1]
Effect on Hepatic Glucose Production Indirectly reduces via increased glucose uptake and glycogen (B147801) synthesisDirectly inhibits gluconeogenesis[2][3]
Clinical Use InvestigationalFirst-line therapy for type 2 diabetes

Mechanism of Action: Two Distinct Pathways to Glucose Control

This compound and metformin represent two different strategies for managing hyperglycemia in type 2 diabetes. This compound is a potent and selective activator of glucokinase (GK), an enzyme that acts as a glucose sensor in pancreatic β-cells and hepatocytes.[4][5] Metformin, a biguanide, primarily works by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3]

This compound: Enhancing the Body's Natural Glucose Sensor

This compound enhances the activity of glucokinase, which plays a pivotal role in glucose metabolism.[6] In the pancreas, glucokinase activation leads to increased glucose-stimulated insulin secretion. In the liver, it promotes glucose uptake and conversion to glycogen, thereby reducing hepatic glucose output.[5] This dual action targets key defects present in type 2 diabetes.

dot

AZD1656_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p GK_p Glucokinase (GK) GLUT2_p->GK_p AZD1656_p This compound AZD1656_p->GK_p Activates G6P_p Glucose-6-Phosphate GK_p->G6P_p Metabolism_p Glycolysis & Oxidative Phosphorylation G6P_p->Metabolism_p ATP_ADP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_ADP_p K_ATP_p KATP Channel Closure ATP_ADP_p->K_ATP_p Depolarization_p Membrane Depolarization K_ATP_p->Depolarization_p Ca_p Ca2+ Influx Depolarization_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l GK_l Glucokinase (GK) GLUT2_l->GK_l AZD1656_l This compound AZD1656_l->GK_l Activates G6P_l Glucose-6-Phosphate GK_l->G6P_l Glycogen Glycogen Synthesis G6P_l->Glycogen HGP ↓ Hepatic Glucose Production Glycogen->HGP Metformin_Pathway cluster_liver Hepatocyte cluster_muscle Muscle Cell Metformin_l Metformin Mito Mitochondrial Complex I Metformin_l->Mito Inhibits AMP_ATP_l ↑ AMP/ATP Ratio Mito->AMP_ATP_l AMPK_l AMPK AMP_ATP_l->AMPK_l Activates ACC_l ↓ ACC Activity AMPK_l->ACC_l Gluconeogenesis ↓ Gluconeogenesis Gene Expression AMPK_l->Gluconeogenesis FAO_l ↑ Fatty Acid Oxidation ACC_l->FAO_l HGP_l ↓ Hepatic Glucose Production Gluconeogenesis->HGP_l Metformin_m Metformin AMP_ATP_m ↑ AMP/ATP Ratio Metformin_m->AMP_ATP_m AMPK_m AMPK AMP_ATP_m->AMPK_m Activates GLUT4 GLUT4 Translocation AMPK_m->GLUT4 Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake OGTT_Workflow start Start fasting Fast Mice (4-6 hours) start->fasting baseline Baseline Blood Sample (t=0) fasting->baseline gavage Oral Glucose Gavage (2 g/kg) baseline->gavage sampling Blood Sampling (15, 30, 60, 90, 120 min) gavage->sampling measurement Measure Blood Glucose sampling->measurement analysis Calculate AUC measurement->analysis end End analysis->end

References

A Comparative Analysis of AZD1656 and Dexamethasone in Mitigating COVID-19 Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to combat the COVID-19 pandemic has led to the investigation of numerous therapeutic agents aimed at mitigating the severe inflammatory response associated with the virus. Among these, the corticosteroid dexamethasone (B1670325) has become a standard of care for hospitalized patients requiring oxygen. Concurrently, novel therapeutic approaches such as the glucokinase activator AZD1656 have been explored for their potential immunomodulatory effects. This guide provides a detailed comparison of this compound and dexamethasone, focusing on their mechanisms of action, clinical efficacy, and experimental protocols to inform ongoing research and drug development.

Executive Summary

Dexamethasone, a potent synthetic glucocorticoid, has demonstrated life-saving benefits in patients with severe COVID-19 by suppressing the hyperactive immune response, often termed a "cytokine storm".[1][2][3] Its broad anti-inflammatory and immunosuppressive effects are well-established. In contrast, this compound, a glucokinase activator, was investigated for its potential to modulate the immune response, particularly in diabetic patients who are at higher risk for severe COVID-19.[4][5][6] The ARCADIA trial suggested a potential therapeutic benefit for this compound, not through direct glucose control, but possibly by modulating the immune response.[4][7] Notably, the benefits of this compound were observed in patients who were also receiving standard of care, which included dexamethasone, suggesting a potentially complementary, rather than competing, role.[8]

Mechanism of Action

The two drugs operate through distinct biological pathways to temper inflammation.

Dexamethasone: This corticosteroid exerts its effects by binding to glucocorticoid receptors (GR) in the cytoplasm.[9] The resulting complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and chemokines.[9] This broad-spectrum immunosuppression helps to control the cytokine storm characteristic of severe COVID-19.[1][2][10] Additionally, dexamethasone has been shown to modulate ion channels in the airway epithelium, potentially reducing fluid accumulation in the lungs.[1]

This compound: As a glucokinase activator, this compound was initially developed for the treatment of diabetes.[5][7] In the context of COVID-19, its proposed immunomodulatory effect is linked to the activation of regulatory T cells (Tregs).[5][6][7] Glucokinase-dependent glycolysis is crucial for the migration of activated Tregs to sites of inflammation, where they can suppress excessive immune responses and aid in tissue repair.[6][7] By enhancing glucokinase activity, this compound may promote the trafficking of Tregs to inflamed lung tissue, thereby helping to resolve the hyperinflammation seen in severe COVID-19.[5][6][7]

Signaling Pathway Diagrams

Dexamethasone_Pathway cluster_cell Cell cluster_nucleus Nucleus DEX Dexamethasone GR Glucocorticoid Receptor (GR) DEX->GR binds DEX_GR DEX-GR Complex GR->DEX_GR GRE Glucocorticoid Response Elements (GRE) DEX_GR->GRE translocates to nucleus and binds to AntiInflammatory_Genes Anti-inflammatory Genes (e.g., IκBα) GRE->AntiInflammatory_Genes activates transcription of ProInflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) GRE->ProInflammatory_Genes represses transcription of ProInflammatory_Cytokines Pro-inflammatory Cytokines AntiInflammatory_Genes->ProInflammatory_Cytokines inhibits ProInflammatory_Genes->ProInflammatory_Cytokines produces Inflammation Inflammation ProInflammatory_Cytokines->Inflammation promotes

Caption: Dexamethasone signaling pathway in inflammation.

AZD1656_Pathway cluster_treg Regulatory T cell (Treg) This compound This compound GK Glucokinase (GK) This compound->GK activates Glycolysis Glycolysis GK->Glycolysis enhances Treg_Migration Treg Migration to Inflamed Tissue Glycolysis->Treg_Migration promotes Inflammation Inflammation Treg_Migration->Inflammation targets Immune_Suppression Immune Suppression & Tissue Repair Inflammation->Immune_Suppression leads to

Caption: Proposed immunomodulatory pathway of this compound.

Clinical Efficacy and Safety

FeatureThis compound (ARCADIA Trial)Dexamethasone (RECOVERY Trial & others)
Primary Endpoint No statistically significant difference in clinical improvement at Day 14 compared to placebo (76.3% vs 69.9%, p=0.19).[4]Reduced 28-day mortality in hospitalized patients requiring respiratory support.[2][11][12]
Mortality Lower mortality in the this compound group compared to placebo (5% vs 12.3%, p=0.090).[4] At day 7, there were zero deaths in the this compound group versus six in the placebo group (p=0.011).[4]Reduced deaths by one-third in ventilated patients and by one-fifth in patients receiving only oxygen.[11]
Patient Population Diabetic patients (Type 1 or 2) hospitalized with COVID-19.[4][5][6]Hospitalized patients with severe or critical COVID-19, particularly those requiring oxygen or mechanical ventilation.[2][11]
Adverse Events No difference in the number of adverse events between the this compound and placebo groups (35.7% vs 33.3%).[4]Potential side effects include hyperglycemia, leukocytosis, and increased risk of secondary infections.[13][14][15] Higher doses may increase adverse events without improving efficacy.[13][15]
Other Outcomes Associated with a decrease in the duration of hospitalization compared to placebo.[4] Immunophenotyping suggested a less pro-inflammatory and better adaptive immune response.[4][7]Reduces the need for mechanical ventilation.[2]

Experimental Protocols

ARCADIA Trial (this compound)
  • Study Design: A Phase II, randomized, double-blind, placebo-controlled, multicenter clinical trial.[4][6]

  • Participants: 158 adult diabetic patients (Type 1 or 2) hospitalized with confirmed or suspected COVID-19.[4][8]

  • Intervention: Patients were randomly assigned (1:1) to receive either this compound (100mg tablets twice a day) or a matched placebo, in addition to usual care, for up to 21 days or until discharge or intubation.[4][5]

  • Primary Endpoint: Clinical improvement measured at Day 14, based on the WHO 8-point Ordinal Scale for Clinical Improvement.[4][5]

  • Key Secondary Endpoints: Included mortality, time to hospital discharge, and changes in immune cell populations.[4]

RECOVERY Trial (Dexamethasone)
  • Study Design: A large-scale, randomized, controlled, open-label trial.

  • Participants: Hospitalized patients with clinically suspected or laboratory-confirmed COVID-19.

  • Intervention: Patients were randomized to receive either usual standard of care alone or usual care plus dexamethasone (6 mg once daily for up to 10 days).[12][16]

  • Primary Endpoint: 28-day mortality.

  • Key Secondary Endpoints: Included time to discharge from the hospital and, for patients not on mechanical ventilation at randomization, the subsequent need for mechanical ventilation or death.

Experimental Workflow Diagram

Experimental_Workflow cluster_arcadia ARCADIA Trial (this compound) cluster_recovery RECOVERY Trial (Dexamethasone) A_Screening Screening of Diabetic Patients Hospitalized with COVID-19 A_Randomization Randomization (1:1) A_Screening->A_Randomization A_Treatment This compound (100mg BID) + Standard Care A_Randomization->A_Treatment A_Placebo Placebo + Standard Care A_Randomization->A_Placebo A_Endpoint Primary Endpoint: Clinical Improvement at Day 14 A_Treatment->A_Endpoint A_Placebo->A_Endpoint A_Secondary Secondary Endpoints: Mortality, Hospital Stay A_Endpoint->A_Secondary R_Screening Screening of Hospitalized Patients with COVID-19 R_Randomization Randomization R_Screening->R_Randomization R_Treatment Dexamethasone (6mg OD) + Standard Care R_Randomization->R_Treatment R_Control Standard Care Alone R_Randomization->R_Control R_Endpoint Primary Endpoint: 28-Day Mortality R_Treatment->R_Endpoint R_Control->R_Endpoint R_Secondary Secondary Endpoints: Need for Ventilation R_Endpoint->R_Secondary

Caption: Comparison of ARCADIA and RECOVERY trial workflows.

Conclusion

Dexamethasone and this compound represent two distinct approaches to managing the inflammatory consequences of COVID-19. Dexamethasone is a potent, broad-spectrum anti-inflammatory agent that has proven effective in reducing mortality in severe cases. This compound, while not meeting its primary endpoint for clinical improvement in the ARCADIA trial, showed a promising signal in reducing mortality and hospital stay in diabetic patients, potentially through a novel immunomodulatory mechanism involving Treg cells.

The fact that this compound's potential benefits were observed in addition to standard care, which included dexamethasone, suggests that these two treatments are not mutually exclusive and could potentially be used in combination. Further research, including larger clinical trials, is warranted to confirm the efficacy of this compound and to explore its potential synergistic effects with dexamethasone and other immunomodulatory agents in specific patient populations, such as those with diabetes. This comparative analysis underscores the importance of exploring diverse therapeutic strategies to address the multifaceted pathology of COVID-19.

References

A Comparative Analysis of AZD1656 and Other Glucokinase Activators in Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and safety profiles of emerging glucokinase activators (GKAs), with a focus on AZD1656 versus other notable candidates like dorzagliatin (B607184) and TTP399. This document synthesizes data from key clinical trials to facilitate an objective evaluation of their therapeutic potential.

Glucokinase activators represent a novel class of oral hypoglycemic agents that target the glucokinase enzyme, a key regulator of glucose metabolism in the pancreas and liver. By enhancing glucokinase activity, these agents aim to improve glycemic control in individuals with type 2 diabetes. This guide delves into the performance of this compound in comparison to other GKAs, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Efficacy Comparison of Glucokinase Activators

The therapeutic efficacy of glucokinase activators is primarily assessed by their ability to reduce glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels. The following tables summarize the key efficacy data from clinical trials of this compound, dorzagliatin, and TTP399.

Table 1: Comparative Efficacy in Lowering HbA1c
Glucokinase ActivatorClinical TrialPatient PopulationTreatment DurationDosageMean Change in HbA1c from BaselinePlacebo-Corrected HbA1c Reduction
This compound Dose-ranging study[1]Type 2 Diabetes on Metformin (B114582)4 months10-140 mg (titrated)-0.80%-0.80% (95% CI: -1.14 to -0.46)[1]
20-200 mg (titrated)-0.81%-0.81% (95% CI: -1.14 to -0.47)[1]
Dorzagliatin SEED (Monotherapy)[2][3]Drug-naïve Type 2 Diabetes24 weeks75 mg BID-1.07%-0.57% (95% CI: -0.79 to -0.36)[4]
DAWN (Add-on to Metformin)[2][3][5][6][7]Type 2 Diabetes on Metformin24 weeks75 mg BID-1.02%-0.66% (95% CI: -0.79 to -0.53)[5][6]
TTP399 AGATA[8]Type 2 Diabetes on Metformin6 months800 mgNot Reported-0.9%[8][9][10]
SimpliciT1 (Part 2)[11]Type 1 Diabetes (Adjunct to Insulin)12 weeks800 mgNot Reported-0.21% (95% CI: -0.39 to -0.04)[11]
Table 2: Comparative Efficacy in Lowering Fasting and Postprandial Glucose
Glucokinase ActivatorClinical TrialMean Change in Fasting Plasma Glucose (FPG) from BaselineMean Change in 2-hour Postprandial Glucose (2h-PPG) from Baseline
This compound Not explicitly reported in the provided search results.Not explicitly reported in the provided search results.
Dorzagliatin DAWN (Add-on to Metformin)[6]Significant reduction (exact value not specified in search results)[8]-5.45 mmol/L[2][3]
SEED (Monotherapy)[2]Not explicitly reported in the provided search results.-2.83 mmol/L[2][3]
TTP399 Not explicitly reported in the provided search results.Not explicitly reported in the provided search results.

Safety and Tolerability Profile

The safety profile of glucokinase activators is a critical aspect of their clinical development, with a particular focus on the risk of hypoglycemia and effects on lipid metabolism.

Table 3: Comparative Safety Profile
Glucokinase ActivatorKey Adverse EventsIncidence of HypoglycemiaEffects on Lipids
This compound Generally well-tolerated.[1] No significant increase in total non-serious or serious adverse events compared to placebo.[12]Less frequent than glipizide.[1] A meta-analysis showed a non-significant increased risk compared to placebo (RR 2.03, 95% CI 0.94–4.39).[12]Not explicitly reported in the provided search results.
Dorzagliatin Incidence of adverse events was similar to placebo.[5] No drug-related serious adverse events reported in the DAWN trial.[5][6]No severe hypoglycemia reported in the DAWN trial.[5][6] Incidence of hypoglycemia (<3.0 mmol/L) was less than 1% over 52 weeks.[7]A meta-analysis showed an increase in triglycerides (MD 0.43 mmol/L) and total cholesterol (MD 0.13 mmol/L) compared to placebo.[13]
TTP399 Well-tolerated.[14]Did not cause hypoglycemia.[9][10][14] In the SimpliciT1 study, the frequency of severe or symptomatic hypoglycemia decreased by 40% relative to placebo.[11]No detrimental effect on plasma lipids.[9][10] Increased high-density lipoprotein cholesterol (3.2 mg/dl) compared to placebo.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key studies of this compound, dorzagliatin, and TTP399.

This compound: Dose-ranging Study (NCT01020123)[1]
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study with a 4-month treatment period and an optional 2-month extension.

  • Patient Population: 458 patients with type 2 diabetes and HbA1c between 7.5% and 10% who were on a stable dose of metformin. An additional 72 patients with HbA1c >10% and ≤12% received open-label this compound.

  • Intervention: Patients were randomized to receive one of the following as an add-on to metformin:

    • This compound 20 mg fixed dose

    • This compound 40 mg fixed dose

    • This compound 10-140 mg titrated dose

    • This compound 20-200 mg titrated dose

    • Placebo

    • Glipizide 5-20 mg titrated

  • Primary Outcome: Placebo-corrected change in HbA1c from baseline to 4 months.

Dorzagliatin: SEED (NCT03173391) and DAWN (NCT03141073) Trials[15]
  • Study Design: Both were randomized, double-blind, placebo-controlled, Phase 3 trials with a 24-week double-blind treatment period followed by a 28-week open-label extension.

  • Patient Population:

    • SEED: Drug-naïve patients with type 2 diabetes.

    • DAWN: Patients with type 2 diabetes inadequately controlled with metformin monotherapy.[15]

  • Intervention:

    • SEED: Dorzagliatin (75 mg twice daily) or placebo.

    • DAWN: Dorzagliatin (75 mg twice daily) or placebo, as an add-on to metformin (1500 mg/day).[7]

  • Primary Outcome: Change in HbA1c from baseline to week 24.[6]

TTP399: SimpliciT1 Study (TTP399-203)[11][16]
  • Study Design: A Phase 1b/2 adaptive, randomized, double-blind, placebo-controlled study.

  • Patient Population: Adults with type 1 diabetes.

  • Intervention: 800 mg of TTP399 or a matched placebo, administered once daily for 12 weeks as an adjunct to insulin (B600854) therapy.[11]

  • Primary Outcome: Change in HbA1c from baseline to week 12.[11]

Signaling Pathway of Glucokinase Activation

Glucokinase activators exert their effects through a dual mechanism of action in the pancreas and liver. The following diagram illustrates the signaling pathway.

Glucokinase_Activation_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_pancreas Increased Blood Glucose GLUT2_pancreas GLUT2 Transporter Glucose_pancreas->GLUT2_pancreas Enters cell GK_pancreas Glucokinase (GK) GLUT2_pancreas->GK_pancreas G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas Phosphorylation Metabolism_pancreas Glycolysis & Metabolism G6P_pancreas->Metabolism_pancreas ATP_ADP_pancreas Increased ATP:ADP Ratio Metabolism_pancreas->ATP_ADP_pancreas K_ATP_channel K-ATP Channel (Closure) ATP_ADP_pancreas->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion GKA_pancreas Glucokinase Activator (GKA) GKA_pancreas->GK_pancreas Allosteric Activation Glucose_liver Increased Blood Glucose GLUT2_liver GLUT2 Transporter Glucose_liver->GLUT2_liver Enters cell GK_GKRP GK-GKRP Complex (Inactive) Glucose_liver->GK_GKRP Dissociation GK_liver Glucokinase (GK) GLUT2_liver->GK_liver G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Phosphorylation GK_liver->GK_GKRP Binding Glycogen_synthesis Glycogen Synthesis (Storage) G6P_liver->Glycogen_synthesis Glycolysis_liver Glycolysis G6P_liver->Glycolysis_liver HGP_reduction Decreased Hepatic Glucose Production Glycolysis_liver->HGP_reduction GKA_liver Glucokinase Activator (GKA) GKA_liver->GK_liver Allosteric Activation GKRP GKRP (Inactive) GKRP->GK_GKRP

Caption: Glucokinase activation pathway in pancreas and liver.

Experimental Workflow for a Typical Glucokinase Activator Clinical Trial

The following diagram outlines a generalized workflow for a clinical trial evaluating a glucokinase activator.

GKA_Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (e.g., Type 2 Diabetes) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (HbA1c, FPG, PPG, Lipids) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization GKA_Arm GKA Treatment Arm Randomization->GKA_Arm Placebo_Arm Placebo Control Arm Randomization->Placebo_Arm Active_Comparator_Arm Active Comparator Arm (e.g., DPP-4i, SU) Randomization->Active_Comparator_Arm Follow_up_Visits Regular Follow-up Visits (e.g., Weeks 4, 8, 12, 24) GKA_Arm->Follow_up_Visits Placebo_Arm->Follow_up_Visits Active_Comparator_Arm->Follow_up_Visits Efficacy_Endpoint_Assessment Efficacy Endpoint Assessment (Change in HbA1c, FPG, PPG) Follow_up_Visits->Efficacy_Endpoint_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Hypoglycemia, Lab Parameters) Follow_up_Visits->Safety_Monitoring Data_Analysis Statistical Data Analysis Efficacy_Endpoint_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results_Reporting Results Reporting Data_Analysis->Results_Reporting

Caption: Generalized workflow of a GKA clinical trial.

Discussion and Conclusion

The landscape of glucokinase activators is evolving, with several candidates demonstrating promising efficacy in glycemic control. This compound showed significant reductions in HbA1c, although its development has seen challenges regarding sustained efficacy.[1] In contrast, dorzagliatin has progressed to Phase 3 trials and has shown robust and sustained glycemic control, both as a monotherapy and in combination with metformin.[2][3][4] TTP399, a hepatoselective GKA, has demonstrated a strong safety profile, particularly with a reduced risk of hypoglycemia, and has even shown potential as an adjunctive therapy in type 1 diabetes.[9][10][11][14]

The choice of a specific glucokinase activator for further development or clinical use will likely depend on a careful balance of its efficacy, long-term durability of effect, and safety profile, especially concerning hypoglycemia and effects on lipid metabolism. The distinct profiles of this compound, dorzagliatin, and TTP399 highlight the diversity within this class of drugs and underscore the importance of continued research to identify the optimal therapeutic agent for patients with diabetes.

References

AZD1656: An In-Vivo Immunomodulatory Analysis and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the immunomodulatory effects of the glucokinase activator AZD1656, with a comparative analysis against alternative immunomodulatory agents.

This guide provides an objective overview of the in-vivo immunomodulatory properties of this compound, a novel small molecule glucokinase activator. Initially developed for type 2 diabetes, recent studies have unveiled its potential as an immunomodulatory agent. This document summarizes key experimental findings, presents comparative data against other immunomodulators, details experimental methodologies, and visualizes relevant biological pathways and workflows.

I. Executive Summary

This compound has demonstrated significant immunomodulatory effects in both clinical and preclinical in-vivo settings. The phase II ARCADIA clinical trial in diabetic patients with COVID-19 suggested that this compound promotes a less pro-inflammatory and a more robust adaptive immune response.[1][2][3] Furthermore, studies in a db/db mouse model of diabetic cardiomyopathy have shown that this compound can improve the cardiac immunophenotype by reducing the infiltration of pathogenic T-cells and B-cells.[4][5][6] The proposed mechanism of action involves the activation of glucokinase, which enhances glycolysis in regulatory T-cells (Tregs), thereby promoting their migration to sites of inflammation. This guide compares the immunomodulatory profile of this compound with two other agents used in autoimmune and inflammatory contexts: Teplizumab and Rituximab (B1143277).

II. Comparative Performance of Immunomodulators

The following tables summarize the in-vivo immunomodulatory effects of this compound compared to Teplizumab and Rituximab. Data has been extracted from published clinical and preclinical studies.

Table 1: Effects on T-Cell Populations
ParameterThis compoundTeplizumabRituximab
Target Cell Population Regulatory T-cells (Tregs)CD3+ T-cells (pan T-cell)CD20+ B-cells (indirect effect on T-cells)
Key In-Vivo Effect Enhanced Treg migration to inflamed tissues.Induction of a partial T-cell exhaustion phenotype, particularly in CD8+ T-cells.Transient increase in circulating CD4+ T-cells followed by a decrease.[1]
CD4+ T-cell Modulation Not explicitly quantified in the ARCADIA trial. In db/db mice, reduced myocardial infiltration.[4]Transient rises in PD-1+Foxp3+ Tregs.[7]Initially higher circulating numbers at 5 and 12 weeks post-treatment.[1]
CD8+ T-cell Modulation Not explicitly quantified in the ARCADIA trial.Increased frequency of KLRG1+TIGIT+ exhausted CD8+ T-cells, associated with clinical response.[8][9]Significantly lower circulating numbers at 12 weeks post-treatment.[1]
Regulatory T-cell (Treg) Modulation Proposed to enhance migratory capacity.[10]Transient increase in PD-1+Foxp3+ Tregs.[7]Increased numbers in clinical responders at 12 weeks.[6]
Table 2: Effects on B-Cell Populations and Cytokine Profile
ParameterThis compoundTeplizumabRituximab
B-cell Modulation Reduced B-cell infiltration in the myocardium of db/db mice.[4][5][6]Not a primary target.Profound depletion of circulating CD19+ B-lymphocytes.[11]
Pro-inflammatory Cytokines Suggested reduction in pro-inflammatory response in the ARCADIA trial.[1][2][3]Reduced secretion of pro-inflammatory cytokines by exhausted CD8+ T-cells.[12]May reduce production of cytokines that augment the immune response.[11]
Anti-inflammatory Cytokines Not explicitly quantified.Not explicitly quantified.Increase in serum IL-10 levels and TGF-β levels have been reported in some autoimmune conditions.[13]

III. Experimental Protocols

ARCADIA Clinical Trial (this compound)
  • Study Design: A phase II, randomized, double-blind, placebo-controlled, multi-center clinical trial.[1][2][3][14][15]

  • Participants: 153 diabetic patients hospitalized with COVID-19 were included in the full analysis set (80 assigned to this compound, 73 to placebo).[1][2]

  • Intervention: Patients received either 100mg of this compound tablets twice a day or a matched placebo for up to 21 days, in addition to standard care.[3]

  • Key Immunological Assessment: Immunophenotyping of peripheral blood mononuclear cells (PBMCs) to assess changes in immune cell populations and inflammatory markers.[1][2]

db/db Mouse Model of Diabetic Cardiomyopathy (this compound)
  • Animal Model: 20-week-old db/db mice, a model for type 2 diabetes and diabetic cardiomyopathy.[4][5][6]

  • Intervention: Mice were treated with this compound for six weeks.[5][6]

  • Key Immunological Assessment:

    • Immunophenotyping: Flow cytometry analysis of cardiac tissue to quantify immune cell infiltration (T-cells, B-cells, macrophages, etc.).[4]

    • Cytokine Analysis: A circulating cytokine panel was used to measure plasma levels of various cytokines.[4]

    • Histology: Masson's trichrome staining of cardiac sections to assess fibrosis.[4]

Teplizumab Clinical Trials in Type 1 Diabetes
  • Study Design: Randomized, placebo-controlled clinical trials in patients with recent-onset type 1 diabetes or at high risk of developing the disease.[8]

  • Intervention: Typically involves a 14-day course of intravenous teplizumab infusion.[7]

  • Key Immunological Assessment:

    • Flow Cytometry: Analysis of peripheral blood to identify and quantify T-cell subsets, including markers of exhaustion such as KLRG1, TIGIT, and EOMES on CD8+ T-cells.[8][9]

    • Single-cell RNA sequencing: To analyze the transcriptome of T-cell populations before and after treatment.

Rituximab Clinical Trials in Type 1 Diabetes
  • Study Design: Randomized, double-blind, placebo-controlled trials in patients with newly diagnosed type 1 diabetes.[11][13]

  • Intervention: Typically involves four intravenous infusions of rituximab or placebo on days 1, 8, 15, and 22.[13]

  • Key Immunological Assessment:

    • Flow Cytometry: To quantify circulating B-cell (CD19+) and T-cell (CD3+, CD4+, CD8+) populations.[1]

    • Cytokine and Chemokine Analysis: Measurement of serum cytokine levels.

    • T-cell Proliferation Assays: To assess T-cell responses to islet antigens.[1]

IV. Visualizing the Mechanisms

Signaling Pathway of this compound in Regulatory T-cells

AZD1656_Treg_Pathway cluster_extracellular Extracellular cluster_cell Regulatory T-cell (Treg) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Functional Outcome This compound This compound Glucokinase Glucokinase (GCK) This compound->Glucokinase Activates PI3K PI3K mTORC2 mTORC2 PI3K->mTORC2 Activates mTORC2->Glucokinase Induces Expression Glycolysis Glycolysis Glucokinase->Glycolysis Catalyzes Actin Actin Cytoskeleton Glucokinase->Actin Associates with & Promotes Rearrangement Migration Enhanced Cell Migration Glycolysis->Migration Actin->Migration

Caption: Proposed signaling pathway of this compound in enhancing Treg migration.

Experimental Workflow: ARCADIA Clinical Trial

ARCADIA_Workflow start Patient Screening (Diabetic, Hospitalized with COVID-19) randomization Randomization (1:1) start->randomization group_azd Treatment Group: This compound (100mg bid) + Standard of Care randomization->group_azd This compound group_placebo Control Group: Placebo + Standard of Care randomization->group_placebo Placebo treatment_period Treatment Period (up to 21 days) group_azd->treatment_period group_placebo->treatment_period data_collection Data Collection: - Clinical Outcomes - Immunophenotyping (PBMCs) treatment_period->data_collection analysis Data Analysis data_collection->analysis

Caption: Workflow of the ARCADIA Phase II clinical trial.

Experimental Workflow: db/db Mouse Model Study

dbdb_Mouse_Workflow start Animal Model: 20-week-old db/db mice grouping Grouping start->grouping treatment Treatment Period (6 weeks) assessment Immunological Assessment treatment->assessment group_control Control Group grouping->group_control Vehicle group_azd This compound Treatment Group grouping->group_azd This compound group_control->treatment group_azd->treatment analysis Data Analysis and Comparison assessment->analysis

Caption: Workflow of the in-vivo study in the db/db mouse model.

V. Conclusion

The available in-vivo data suggests that this compound possesses immunomodulatory properties, primarily by influencing the inflammatory response and adaptive immunity. Its unique mechanism of action, centered on the metabolic regulation of regulatory T-cells, distinguishes it from other immunomodulators like Teplizumab and Rituximab, which directly target T-cell and B-cell surface markers, respectively. While the data for this compound is still emerging, it presents a promising novel approach for the treatment of diseases with an inflammatory or autoimmune component, particularly in the context of metabolic disorders like diabetes. Further research is warranted to fully elucidate its immunomodulatory potential and to directly compare its efficacy and safety against existing therapies in various disease models.

References

Head-to-Head Comparison: AZD1656 vs. JAK Inhibitors in Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glucokinase activator, AZD1656, and the class of Janus kinase (JAK) inhibitors, focusing on their distinct mechanisms of action and their impact on the immune system. While direct head-to-head clinical trials are unavailable, this document synthesizes existing preclinical and clinical data to offer a comparative overview for research and drug development professionals.

Overview and Primary Mechanism of Action

This compound and JAK inhibitors represent two fundamentally different approaches to modulating the immune response. Their primary mechanisms of action diverge significantly, with immunological effects being a primary design feature of JAK inhibitors and a secondary, though potentially significant, effect of this compound.

This compound is an orally active, selective glucokinase activator.[1][2] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells to regulate insulin (B600854) secretion and in the liver to control glucose uptake and glycogen (B147801) synthesis. The primary therapeutic goal of this compound was to improve glycemic control in patients with type 2 diabetes. However, research has revealed a potential immunomodulatory role for this compound, hypothesized to be mediated through the metabolic reprogramming of immune cells, particularly regulatory T cells (Tregs).[3][4][5]

JAK inhibitors are a class of drugs that directly target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in inflammation and immunity. By inhibiting one or more JAK enzymes, these drugs block the downstream signaling of pro-inflammatory cytokines, thereby dampening the immune response. This class includes drugs such as tofacitinib (B832), baricitinib (B560044), and ruxolitinib, which are approved for various autoimmune and inflammatory conditions.

dot

Caption: High-level overview of the distinct mechanisms of action for this compound and JAK inhibitors.

Comparative Data on Immunomodulatory Effects

The following tables summarize the available data on the effects of this compound and JAK inhibitors on key immunological parameters. It is important to note that the data for this compound is less extensive than that for the well-established class of JAK inhibitors.

Table 1: Effects on T-Cell Subsets
ParameterThis compoundJAK Inhibitors (various)
Regulatory T cells (Tregs) Preclinical data suggests that glucokinase activation enhances Treg migration to inflamed tissues.[3] Clinical data from the ARCADIA trial in diabetic COVID-19 patients indicated a "better adaptive immune response," which may involve Tregs, though specific data is not publicly available.[4]Effects appear to be context-dependent. Some studies in rheumatoid arthritis patients show that baricitinib and tofacitinib do not restore or may even decrease Treg cell counts. However, other preclinical studies have shown Treg expansion with baricitinib.
Th17 cells No specific data available.Generally shown to reduce Th17 cell populations and their effector functions.
Th1 cells No specific data available.Generally shown to reduce Th1 cell populations and their effector functions.
Table 2: Effects on Cytokines
CytokineThis compoundJAK Inhibitors (various)
Tumor Necrosis Factor-alpha (TNF-α) No direct quantitative data available. The ARCADIA trial suggested a "less pro-inflammatory immune response" in patients treated with this compound.[4][6]Preclinical and clinical studies consistently demonstrate a reduction in TNF-α levels.[7]
Interleukin-6 (IL-6) No direct quantitative data available. A supplementary analysis of the ARCADIA trial noted that in patients with high baseline IL-6, there was a trend towards a shorter hospital stay in the this compound group.[6]Potent inhibitors of IL-6 signaling, as IL-6 is a key cytokine that utilizes the JAK-STAT pathway. Consistently shown to reduce IL-6 levels in both preclinical and clinical settings.
Interleukin-10 (IL-10) No specific data available.Can inhibit IL-10 signaling, which may be a consideration given IL-10's anti-inflammatory roles.
Interferon-gamma (IFN-γ) No specific data available.Potently inhibit IFN-γ signaling.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of this compound and JAK inhibitors.

Immunophenotyping of T-cell Subsets by Flow Cytometry

This protocol provides a general framework for the analysis of regulatory T cells. Specific antibody panels used in the ARCADIA trial for this compound are not publicly available; however, the described methodology is a standard approach.

  • Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Surface Staining: Cells are washed and stained with a cocktail of fluorescently-conjugated antibodies against surface markers. For Treg analysis, a minimal panel would include CD3 (to identify T cells), CD4 (for T helper cells), CD25 (IL-2 receptor alpha chain), and CD127 (IL-7 receptor alpha chain).

  • Fixation and Permeabilization: Following surface staining, cells are fixed and permeabilized using a specialized buffer system (e.g., FoxP3/Transcription Factor Staining Buffer Set) to allow for intracellular staining.

  • Intracellular Staining: A fluorescently-conjugated antibody against the transcription factor FoxP3, a key marker for Tregs, is added to the permeabilized cells.

  • Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. A sequential gating strategy is applied to identify the Treg population, typically defined as CD3+CD4+CD25+CD127low/-FoxP3+.

dot

Treg_Flow_Cytometry_Workflow cluster_workflow Experimental Workflow start Whole Blood Sample pbmc PBMC Isolation (Ficoll Gradient) start->pbmc surface_stain Surface Staining (CD3, CD4, CD25, CD127) pbmc->surface_stain fix_perm Fixation & Permeabilization surface_stain->fix_perm intra_stain Intracellular Staining (FoxP3) fix_perm->intra_stain flow Flow Cytometry Acquisition intra_stain->flow analysis Data Analysis (Gating Strategy) flow->analysis end Treg Quantification (CD4+CD25+CD127lowFoxP3+) analysis->end

Caption: A generalized workflow for the identification and quantification of regulatory T cells using flow cytometry.

In Vitro Kinase Inhibition Assay for JAK Inhibitors

This protocol describes a common method to determine the potency of JAK inhibitors.

  • Reagents: Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2), a suitable peptide substrate, adenosine (B11128) triphosphate (ATP), and the test inhibitor (JAKi).

  • Procedure:

    • The JAK enzyme is incubated with varying concentrations of the JAK inhibitor in a microplate well.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate (or consumed ATP, often measured as ADP) is quantified. This can be done using various methods, including radioactivity-based assays (with ³²P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.

Cytokine Quantification from Cell Supernatants

This protocol outlines a general method for measuring cytokine levels produced by immune cells in vitro.

  • Cell Culture: PBMCs are cultured in vitro and stimulated with an appropriate agent (e.g., lipopolysaccharide [LPS] to stimulate monocytes, or anti-CD3/CD28 antibodies to stimulate T cells) in the presence or absence of the test compound (this compound or a JAK inhibitor).

  • Supernatant Collection: After a specified incubation period (e.g., 24-48 hours), the cell culture supernatants are harvested.

  • Cytokine Measurement: The concentration of various cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants is measured using a multiplex immunoassay platform (e.g., Luminex, Meso Scale Discovery) or by individual enzyme-linked immunosorbent assays (ELISAs). These assays utilize capture antibodies specific to each cytokine, a detection antibody, and a signaling system to quantify the amount of each cytokine present.

  • Data Analysis: The concentration of each cytokine is determined by comparison to a standard curve of known cytokine concentrations. The effect of the test compound is assessed by comparing cytokine levels in treated versus untreated stimulated cells.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound and JAK inhibitors.

dot

AZD1656_Signaling_Pathway cluster_cell Pancreatic β-cell / Hepatocyte This compound This compound GK Glucokinase (GK) This compound->GK Allosteric Activator Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P GK Glycolysis Glycolysis G6P->Glycolysis Glycogen_Synthesis Glycogen Synthesis (in Hepatocyte) G6P->Glycogen_Synthesis ATP ATP Glycolysis->ATP Insulin_Secretion Insulin Secretion (in β-cell) ATP->Insulin_Secretion

Caption: The metabolic signaling pathway activated by this compound in pancreatic β-cells and hepatocytes.

dot

JAK_STAT_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Dimer Cytokine->Receptor JAK JAK Receptor_P P-Receptor JAK_P P-JAK JAK->JAK_P Trans-phosphorylation JAK_P->Receptor Phosphorylates STAT STAT Receptor_P->STAT Recruits & Phosphorylates STAT_P P-STAT STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Translocates & Binds JAKi JAK Inhibitor JAKi->JAK_P Inhibits Transcription Gene Transcription DNA->Transcription

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Summary and Conclusion

This compound and JAK inhibitors represent distinct therapeutic strategies with different primary targets and mechanisms of action.

  • JAK inhibitors are direct, potent immunomodulators that function by inhibiting the JAK-STAT pathway, a central hub for pro-inflammatory cytokine signaling. Their efficacy in reducing inflammation is well-documented across numerous preclinical and clinical studies in various autoimmune diseases.

  • This compound is a glucokinase activator with a primary metabolic function. Its immunomodulatory effects are secondary and appear to be mediated through the metabolic reprogramming of immune cells, potentially enhancing the function of regulatory T cells. The clinical evidence for its immunomodulatory effects is currently limited to the ARCADIA trial in diabetic patients with COVID-19, which suggested a beneficial effect on the immune response, although detailed quantitative data are lacking.

For drug development professionals, the choice between these two approaches would depend on the specific therapeutic goal. JAK inhibitors offer a direct and powerful method to suppress inflammation, while this compound may represent a more nuanced approach that links metabolic status with immune regulation. Further research is needed to fully elucidate the immunomodulatory potential of this compound and to identify the patient populations that might benefit most from this novel mechanism of action. Direct comparative studies would be invaluable in positioning these two distinct classes of drugs in the landscape of immunomodulatory therapies.

References

AZD1656 vs. SGLT2 Inhibitors: A Comparative Efficacy Analysis for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the glucokinase activator AZD1656 and the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors, providing a comparative analysis of their mechanisms of action, clinical efficacy, and experimental protocols relevant to researchers, scientists, and drug development professionals.

This guide offers an objective comparison of the clinical performance of the novel glucokinase activator, this compound, relative to the established class of SGLT2 inhibitors for the management of type 2 diabetes mellitus. The information presented is based on available data from clinical trials and preclinical studies.

Mechanisms of Action: Contrasting Approaches to Glycemic Control

This compound and SGLT2 inhibitors employ distinct strategies to lower blood glucose levels, targeting different pathways in glucose homeostasis.

This compound is a potent and selective orally active glucokinase activator.[1] Glucokinase (GK) plays a crucial role in glucose sensing in pancreatic β-cells and the liver.[2] By activating GK, this compound is postulated to have a dual mechanism of action:

This mechanism is dependent on ambient glucose levels, which theoretically reduces the risk of hypoglycemia.

SGLT2 inhibitors , on the other hand, act independently of insulin.[4] They work by inhibiting the sodium-glucose cotransporter 2 in the proximal renal tubules, which is responsible for the reabsorption of approximately 90% of filtered glucose.[5][6] This inhibition leads to increased urinary glucose excretion (glucosuria), thereby lowering plasma glucose concentrations.[4][5] This mechanism of action also contributes to a modest osmotic diuresis and natriuresis, leading to reductions in blood pressure and body weight.[7]

Diagram of this compound Signaling Pathway

AZD1656_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte AZD1656_p This compound GK_p Glucokinase AZD1656_p->GK_p Activates Glucose_p Glucose Glucose_p->GK_p Enters cell Insulin Insulin Secretion GK_p->Insulin Stimulates AZD1656_l This compound GK_l Glucokinase AZD1656_l->GK_l Activates Glucose_l Glucose Glucose_l->GK_l Enters cell Glycogen Glycogen Synthesis GK_l->Glycogen Promotes

Caption: Mechanism of action of this compound in pancreatic β-cells and hepatocytes.

Diagram of SGLT2 Inhibitor Mechanism of Action

SGLT2i_Pathway cluster_kidney Renal Proximal Tubule cluster_blood Bloodstream SGLT2i SGLT2 Inhibitor SGLT2 SGLT2 Transporter SGLT2i->SGLT2 Inhibits Urinary_glucose Urinary Glucose Excretion SGLT2i->Urinary_glucose Increases Glucose_reabsorption Glucose Reabsorption SGLT2->Glucose_reabsorption Mediates Blood_glucose Blood Glucose Glucose_reabsorption->Blood_glucose Reduces

Caption: Mechanism of action of SGLT2 inhibitors in the renal proximal tubule.

Comparative Clinical Efficacy

Direct head-to-head clinical trials comparing this compound with an SGLT2 inhibitor are not available. Therefore, this comparison is based on data from separate clinical trials.

Glycemic Control
Drug/TrialBaseline HbA1c (%)Change in HbA1c from Baseline (%)Duration
This compound (NCT01020123) [8]7.5 - 10-0.80 (10-140 mg titrated dose) -0.81 (20-200 mg titrated dose)4 months
Empagliflozin (B1684318) (EMPA-REG OUTCOME) [9]~8.1-0.24 (10 mg) -0.36 (25 mg) vs. placebo3.1 years (median)
Dapagliflozin (DECLARE-TIMI 58) [10]~8.3Not explicitly stated as primary outcome, but other studies show reductions of ~0.40% to -0.84% vs. placebo at 24 weeks.4.2 years (median)
Canagliflozin (B192856) (CANVAS Program) [11]~8.2Not explicitly stated as primary outcome, but other studies show reductions of ~0.58% vs. placebo.3.6 years (mean)

Note: The efficacy of this compound on glucose control was not sustained over a 6-month extension period in the NCT01020123 study.[8]

Effects on Body Weight and Blood Pressure

SGLT2 inhibitors have demonstrated consistent benefits in reducing both body weight and blood pressure, which is attributed to their mechanism of action leading to caloric loss (via glucosuria) and osmotic diuresis.

Drug/ClassChange in Body WeightChange in Systolic Blood Pressure
This compound Data not consistently reported in the context of diabetes treatment trials.Data not consistently reported in the context of diabetes treatment trials.
SGLT2 Inhibitors Reduction of ~1 to 4 kg.[12]Reduction of ~1.66 to 6.9 mmHg.[12]
Cardiovascular and Other Outcomes

A significant body of evidence from large cardiovascular outcome trials (CVOTs) has established the cardiovascular and renal benefits of SGLT2 inhibitors.

  • EMPA-REG OUTCOME (Empagliflozin): Demonstrated a significant reduction in the composite primary outcome of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. It also showed a reduction in cardiovascular death, all-cause mortality, and hospitalization for heart failure.[13][14]

  • DECLARE-TIMI 58 (Dapagliflozin): Showed a lower rate of cardiovascular death or hospitalization for heart failure, primarily driven by a reduction in hospitalization for heart failure.[15]

  • CANVAS Program (Canagliflozin): Demonstrated a lower risk of the primary composite outcome of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[16][17]

For This compound , the ARCADIA trial (NCT04516759) investigated its efficacy in diabetic patients hospitalized with COVID-19. While the primary endpoint of clinical improvement at Day 14 was not met, a lower mortality rate was observed in the this compound group compared to placebo (5% vs. 12.3%, p=0.090), with a notable difference at Day 7 (0 deaths vs. 6 deaths, p=0.011, post hoc).[18][19] This trial also suggested a potential immunomodulatory effect of this compound.[18]

Experimental Protocols

Detailed methodologies for the key clinical trials are summarized below.

This compound Clinical Trials

NCT01020123: Dose-Ranging Study in Type 2 Diabetes [8][20]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study with a 4-month treatment period and an optional 2-month extension.

  • Patient Population: Patients with type 2 diabetes (HbA1c 7.5-10%) on a stable dose of metformin (B114582) (≥1500 mg/day).

  • Interventions:

    • This compound fixed doses (20 mg or 40 mg)

    • This compound titrated doses (10-140 mg or 20-200 mg)

    • Placebo

    • Active comparator: Glipizide (5-20 mg titrated)

  • Primary Outcome: Change in HbA1c from baseline to 4 months.

  • Key Assessments: HbA1c, fasting plasma glucose (FPG), and 7-point self-monitored plasma glucose (SMPG) profiles.

ARCADIA Trial (NCT04516759): Diabetic Patients with COVID-19 [1][21]

  • Study Design: A Phase II, randomized, double-blind, placebo-controlled, multicenter clinical trial.

  • Patient Population: Adult patients with type 1 or type 2 diabetes hospitalized with suspected or confirmed COVID-19.

  • Intervention:

    • This compound (100mg twice daily) for up to 21 days, in addition to usual care.

    • Matched placebo, in addition to usual care.

  • Primary Outcome: Clinical improvement at Day 14, measured by the WHO 8-point Ordinal Scale for Clinical Improvement.

  • Key Assessments: WHO ordinal scale, mortality, time to hospital discharge, and immunophenotyping.

SGLT2 Inhibitor Cardiovascular Outcome Trials

General Experimental Workflow for SGLT2i CVOTs

SGLT2i_CVOT_Workflow Screening Patient Screening (T2DM + High CV Risk) Randomization Randomization (1:1 or 1:1:1) Screening->Randomization Treatment Treatment Period (SGLT2i vs. Placebo) Randomization->Treatment Follow_up Long-term Follow-up (Median >3 years) Treatment->Follow_up Endpoint_Adjudication Endpoint Adjudication (Blinded Committee) Follow_up->Endpoint_Adjudication Data_Analysis Statistical Analysis (Time-to-first-event) Endpoint_Adjudication->Data_Analysis

Caption: General experimental workflow for SGLT2 inhibitor cardiovascular outcome trials.

EMPA-REG OUTCOME (Empagliflozin) [9]

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 7,020 patients with type 2 diabetes and established cardiovascular disease.

  • Interventions: Empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily, in addition to standard of care.

  • Primary Outcome: Composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (3P-MACE).

DECLARE-TIMI 58 (Dapagliflozin)

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: 17,160 patients with type 2 diabetes with or at high risk for atherosclerotic cardiovascular disease.

  • Interventions: Dapagliflozin 10 mg or placebo once daily.

  • Primary Efficacy Outcomes: 1) Composite of cardiovascular death, myocardial infarction, or ischemic stroke (MACE); 2) Composite of cardiovascular death or hospitalization for heart failure.

CANVAS Program (Canagliflozin) [11]

  • Study Design: Integrated analysis of two randomized, double-blind, placebo-controlled trials (CANVAS and CANVAS-R).

  • Patient Population: 10,142 patients with type 2 diabetes and high cardiovascular risk.

  • Interventions: Canagliflozin (100 mg or 300 mg) or placebo once daily.

  • Primary Outcome: Composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.

Summary and Conclusion

This compound and SGLT2 inhibitors represent two distinct pharmacological approaches to managing type 2 diabetes. This compound, a glucokinase activator, enhances glucose-dependent insulin secretion and hepatic glucose uptake. Its clinical data in type 2 diabetes shows short-term efficacy in glycemic control, but with a potential for diminishing effects over time. The ARCADIA trial suggests a possible role in acute settings like COVID-19, potentially through immunomodulatory effects, though this requires further investigation.

SGLT2 inhibitors have a well-established efficacy and safety profile, supported by a wealth of data from large-scale, long-term clinical trials. Their insulin-independent mechanism of action provides effective glycemic control along with the added benefits of weight loss and blood pressure reduction. Most notably, several agents in this class have demonstrated robust cardiovascular and renal protective effects, which has led to their prominent placement in diabetes management guidelines.

For researchers and drug development professionals, the contrasting mechanisms of action and clinical profiles of this compound and SGLT2 inhibitors highlight the diverse therapeutic strategies being explored for metabolic diseases. While SGLT2 inhibitors have set a high benchmark, particularly in terms of cardiovascular risk reduction, the unique mechanism of glucokinase activation warrants further investigation to understand its full therapeutic potential and long-term durability. Future research, including potential head-to-head comparative studies, would be invaluable in further elucidating the relative merits of these different approaches.

References

Cross-Validation of AZD1656's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of the Glucokinase Activator AZD1656 Across Various Cell Lines

This guide provides a comprehensive comparison of the effects of this compound, a potent glucokinase activator, across different cell lines relevant to diabetes, liver metabolism, and immunology. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against other alternatives, supported by available experimental data.

Overview of this compound

This compound is a small molecule that allosterically activates glucokinase (GK), a key enzyme in glucose metabolism. By enhancing GK activity, this compound promotes glucose uptake in the liver and insulin (B600854) secretion from pancreatic beta cells.[1][2] It has been investigated primarily for the treatment of type 2 diabetes and has also shown potential immunomodulatory effects.[3]

Comparative Efficacy in Different Cell Lines

While extensive in vivo and clinical data are available for this compound, specific quantitative data from standardized in vitro studies across a range of cell lines remains limited in publicly accessible literature. This guide compiles available information and provides a framework for the types of assays required for a comprehensive cross-validation.

Pancreatic Beta-Cell Lines (INS-1E, RIN-m5F)

Pancreatic beta-cell lines are crucial for studying the effect of glucokinase activators on insulin secretion.

  • INS-1E Cells: This rat insulinoma cell line is widely used to study glucose-stimulated insulin secretion (GSIS). Assays in these cells would typically measure the amount of insulin released in response to varying glucose concentrations in the presence and absence of this compound.

  • RIN-m5F Cells: Another rat insulinoma cell line, RIN-m5F, is also used for insulin secretion studies.[4] While these cells secrete insulin, their response to glucose can be impaired compared to primary beta cells.[4]

Table 1: Expected Endpoints for this compound in Pancreatic Beta-Cell Lines

Cell LineAssayKey Parameters to MeasureExpected Effect of this compound
INS-1E Glucose-Stimulated Insulin Secretion (GSIS)Insulin concentration (ng/mL or µU/mL)Potentiation of insulin secretion at sub-maximal glucose concentrations.
Cell Viability (e.g., MTT, Calcein-AM)% ViabilityNo significant cytotoxicity at effective concentrations.
RIN-m5F Insulin Secretion AssayInsulin concentration (ng/mL or µU/mL)Increased insulin release.
Glucokinase Activity AssayEnzyme kinetics (Vmax, Km)Direct activation of glucokinase.
Liver Cell Lines (HepG2, Huh7)

Liver cell lines are essential for evaluating the impact of glucokinase activators on hepatic glucose metabolism.

  • HepG2 Cells: A human hepatoma cell line that is a common model for studying liver metabolism. Key assays include measuring glucose uptake and glycogen (B147801) synthesis.

  • Huh7 Cells: Another human hepatoma cell line used in liver cancer and metabolism research.

Table 2: Expected Endpoints for this compound in Liver Cell Lines

Cell LineAssayKey Parameters to MeasureExpected Effect of this compound
HepG2 Glucose Uptake Assay (e.g., 2-NBDG)Fluorescence intensityIncreased glucose uptake.
Glycogen Synthesis AssayIncorporation of radiolabeled glucose into glycogenEnhanced glycogen synthesis.
Gene Expression Analysis (qPCR, RNA-seq)mRNA levels of glycolytic and lipogenic genesUpregulation of genes involved in glucose metabolism.
Huh7 Glucose Consumption AssayGlucose concentration in mediaIncreased glucose consumption from the culture medium.[5]
Cell Viability Assay% ViabilityNo significant cytotoxicity at effective concentrations.
T-lymphocyte Cell Line (Jurkat)

The immunomodulatory effects of this compound can be investigated using T-cell lines like Jurkat.

  • Jurkat Cells: An immortalized human T-lymphocyte cell line used to study T-cell activation and cytokine release.

Table 3: Expected Endpoints for this compound in T-lymphocyte Cell Lines

Cell LineAssayKey Parameters to MeasureExpected Effect of this compound
Jurkat Cytokine Release Assay (ELISA, CBA)IL-2, IFN-γ concentrations (pg/mL)Modulation of cytokine secretion profiles.
T-cell Proliferation Assay (e.g., CFSE)% ProliferationAltered T-cell proliferation in response to stimuli.
Cell Viability Assay% ViabilityNo significant cytotoxicity at effective concentrations.

Comparison with Other Glucokinase Activators

Table 4: Comparative Profile of Glucokinase Activators (Hypothetical Data for this compound)

CompoundTargetEC50 (Glucokinase Activation)Cell-Based Potency (e.g., GSIS in INS-1E)Key Features
This compound Glucokinase~50-100 nM (predicted)Potentiation of GSISInvestigated for both diabetes and immunomodulation.
Piragliatin GlucokinaseVariable reportsEffective in clinical trials but development halted.
RO-28-1675 Glucokinase54 nM[6]Potent activator.Reverses inhibition by glucokinase regulatory protein (GKRP).[6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized protocols for key assays.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells
  • Cell Culture: Culture INS-1E cells in RPMI-1640 medium supplemented with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seeding: Seed 2 x 10^5 cells/well in a 24-well plate and culture for 48 hours.

  • Pre-incubation: Wash cells with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose and pre-incubate for 2 hours at 37°C.

  • Stimulation: Replace the pre-incubation buffer with KRBH buffer containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

  • Incubation: Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant for insulin measurement.

  • Insulin Quantification: Measure insulin concentration using an ELISA kit.

  • Data Normalization: Normalize insulin secretion to the total protein content of the cell lysate in each well.

Glucose Uptake Assay in HepG2 Cells
  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seeding: Plate 5 x 10^4 cells/well in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2 hours.

  • Treatment: Treat the cells with different concentrations of this compound in glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer for 30 minutes.

  • 2-NBDG Uptake: Add the fluorescent glucose analog, 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to a final concentration of 50 µM and incubate for 30 minutes.

  • Wash: Wash the cells three times with ice-cold KRPH buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).

Cytokine Release Assay in Jurkat Cells
  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seeding: Seed 1 x 10^6 cells/well in a 24-well plate.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (B1663694) (e.g., 1 µM).

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of IL-2 and IFN-γ in the supernatant using specific ELISA kits.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its in vitro evaluation.

AZD1656_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic Beta-Cell / Hepatocyte Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Glucose_in Glucose_in GLUT2->Glucose_in Glucose (intracellular) Glucokinase (GK) Glucokinase (GK) G6P G6P Glucokinase (GK)->G6P phosphorylates Glycolysis Glycolysis G6P->Glycolysis Glycogen Synthesis Glycogen Synthesis G6P->Glycogen Synthesis ATP ATP Glycolysis->ATP Insulin Secretion Insulin Secretion ATP->Insulin Secretion triggers This compound This compound This compound->Glucokinase (GK) activates Glucose_in->Glucokinase (GK)

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Functional Assays Cell_Line_Selection Cell Line Selection (e.g., INS-1E, HepG2, Jurkat) Cell_Culture Cell Culture & Seeding Cell_Line_Selection->Cell_Culture Compound_Treatment Treatment with this compound & Controls Cell_Culture->Compound_Treatment Incubation Incubation (Time & Condition Dependent) Compound_Treatment->Incubation GSIS_Assay Insulin Secretion Incubation->GSIS_Assay Glucose_Uptake Glucose Uptake Incubation->Glucose_Uptake Cytokine_Release Cytokine Release Incubation->Cytokine_Release Data_Analysis Data Analysis & Comparison GSIS_Assay->Data_Analysis Glucose_Uptake->Data_Analysis Cytokine_Release->Data_Analysis Conclusion Conclusion & Further Steps Data_Analysis->Conclusion

Caption: General workflow for in vitro testing.

Conclusion

This compound is a promising glucokinase activator with demonstrated effects on glucose metabolism and potential immunomodulatory properties. While clinical and in vivo data are more abundant, a thorough cross-validation of its effects in various cell lines is essential for a complete understanding of its cellular mechanisms. This guide provides a framework for such a comparison, outlining the necessary cell models, experimental assays, and expected outcomes. The generation of robust in vitro data will be critical for the further development and positioning of this compound and other glucokinase activators in the therapeutic landscape.

References

AZD1656 in Combination with Immunosuppressive Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1656 is a novel, orally available small molecule activator of glucokinase (GK), an enzyme pivotal to glucose sensing and metabolism. Initially developed for the treatment of type 2 diabetes, recent research has unveiled its potential immunomodulatory properties, positioning it as a candidate for adjunctive therapy in conditions requiring immunosuppression, such as organ transplantation and autoimmune diseases. This guide provides a comparative analysis of this compound in the context of its proposed use with established immunosuppressive drug classes, namely calcineurin inhibitors and mTOR inhibitors.

The primary immunomodulatory effect of this compound is believed to be mediated through its influence on T-cell metabolism. Specifically, activation of glucokinase is crucial for the glycolysis-dependent migration of regulatory T cells (Tregs) to sites of inflammation. By enhancing Treg trafficking and function, this compound may promote immune tolerance and reduce the inflammatory responses that lead to allograft rejection and autoimmune pathology.

Comparative Analysis of Immunosuppressive Mechanisms

Standard immunosuppressive therapies, such as calcineurin and mTOR inhibitors, primarily target T-cell activation and proliferation. This compound offers a potentially complementary mechanism by focusing on the metabolic reprogramming of T cells to favor a regulatory phenotype.

Drug ClassPrimary Mechanism of ActionKey Molecular TargetsEffect on T-Cells
This compound (Glucokinase Activator) Enhances glucokinase activity, promoting glycolysis-dependent migration of regulatory T cells (Tregs).Glucokinase (GCK)Promotes Treg migration and suppressive function.
Calcineurin Inhibitors (e.g., Tacrolimus, Cyclosporine) Inhibit calcineurin, a phosphatase required for the activation of NFAT, a key transcription factor for T-cell activation.[1][2][3][4]CalcineurinBlock T-cell activation, proliferation, and cytokine production.[1][2][3]
mTOR Inhibitors (e.g., Sirolimus, Everolimus) Inhibit the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[5][6][7]mTORC1 and/or mTORC2Inhibit T-cell proliferation and differentiation.[5][6][7]

Quantitative Data Comparison

Currently, there is a lack of publicly available quantitative data from direct comparative preclinical or clinical studies of this compound in combination with other immunosuppressive drugs. The most anticipated data will come from the ADOPTION (this compound in Transplantation with Diabetes tO PromoTe Immune TOleraNce) clinical trial (NCT05216172), which has completed but has not yet published its results.[8][9] This trial was designed to provide key data on the safety and efficacy of this compound in renal transplant patients, who are typically on a background regimen of immunosuppressants.

The following tables are presented as a template to be populated once data from the ADOPTION trial or other relevant studies become available.

Table 1: Efficacy Outcomes in Renal Transplant Recipients (Hypothetical Data from a Study like ADOPTION)

Outcome MeasureStandard Immunosuppression AloneStandard Immunosuppression + this compoundp-value
Change in Peripheral Treg Count (cells/µL) at 3 Months
Incidence of Biopsy-Proven Acute Rejection (%)
Graft Survival Rate at 1 Year (%)
Mean Serum Creatinine at 1 Year (mg/dL)
Glycated Hemoglobin (HbA1c) Change (%)

Table 2: Safety and Tolerability Profile (Hypothetical Data)

Adverse Event (%)Standard Immunosuppression AloneStandard Immunosuppression + this compound
New-Onset Diabetes After Transplantation (NODAT)
Infections
Nephrotoxicity
Neurotoxicity
Gastrointestinal Disturbances
Hypoglycemic Events

Experimental Protocols

The following is a summary of the experimental protocol for the ADOPTION trial, which serves as a key example of how this compound is being evaluated in combination with immunosuppressive drugs.

ADOPTION Trial (NCT05216172) Protocol Summary [8][9][10]

  • Study Design: A single-center, placebo-controlled, double-blind, randomized clinical trial.

  • Participants: 50 adult patients with pre-existing Type 2 diabetes who have received a new renal transplant.

  • Intervention: Patients were randomized to receive either this compound (100mg twice daily) or a matching placebo for a duration of 3 months, starting within 24 hours of transplantation. This was in addition to the standard-of-care immunosuppressive regimen.

  • Primary Endpoint: The mean change in peripheral regulatory T cell (Treg) counts between baseline and 3 months, as measured by flow cytometry.

  • Secondary Endpoints: To be determined from the published results, but likely to include measures of graft function, incidence of rejection, glycemic control, and safety.

  • Key Inclusion Criteria: Adults with Type 2 diabetes receiving a renal transplant.

  • Key Exclusion Criteria: Known allergy or intolerance to this compound, pregnancy or breastfeeding, and current or planned use of strong inhibitors of CYP2C8.[9]

Signaling Pathways and Drug Interactions

The immunomodulatory effect of this compound is intrinsically linked to T-cell metabolism. The following diagrams illustrate the signaling pathways of this compound and its potential interplay with calcineurin and mTOR inhibitors.

AZD1656_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Regulatory T Cell (Treg) This compound This compound GCK Glucokinase (GCK) This compound->GCK activates Glycolysis Glycolysis GCK->Glycolysis catalyzes Actin Actin Cytoskeleton Rearrangement Glycolysis->Actin Migration Cell Migration Actin->Migration PI3K_mTORC2 PI3K-mTORC2 Pathway PI3K_mTORC2->GCK induces Combined_Immunosuppression_Pathway cluster_TCR T-Cell Receptor (TCR) Activation cluster_signaling Intracellular Signaling cluster_drugs Drug Intervention TCR TCR Engagement Calcineurin Calcineurin TCR->Calcineurin CD28 CD28 Co-stimulation mTOR mTOR Pathway CD28->mTOR NFAT NFAT (dephosphorylated) (Active) Calcineurin->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Proliferation Cell Proliferation & Differentiation mTOR->Proliferation GCK_pathway Glucokinase Pathway Treg_Migration Treg Migration GCK_pathway->Treg_Migration CNI Calcineurin Inhibitors (Tacrolimus, Cyclosporine) CNI->Calcineurin mTORi mTOR Inhibitors (Sirolimus, Everolimus) mTORi->mTOR This compound This compound This compound->GCK_pathway

References

AZD1656: A Novel Immunometabolic Approach for Autoimmune Disease on the Horizon

Author: BenchChem Technical Support Team. Date: December 2025

A new investigational drug, AZD1656, is poised to enter clinical trials for autoimmune diseases, offering a novel mechanism of action that targets the metabolic reprogramming of immune cells. This guide provides a comparative overview of this compound against current standard-of-care treatments for systemic lupus erythematosus (SLE), a prototypic autoimmune disease. While direct comparative clinical data for this compound in autoimmune conditions is not yet available, this analysis, based on its mechanism and preclinical findings, offers a forward-looking perspective for researchers, scientists, and drug development professionals.

This compound, a glucokinase activator originally developed for type 2 diabetes, is being repurposed by Conduit Pharmaceuticals for the treatment of autoimmune diseases, including SLE and ANCA-associated vasculitis.[1][2][3] The drug has a well-established safety profile from its development for diabetes, having been tested in over 1,000 patients across numerous trials.[3] Its novel immunomodulatory properties, linked to the metabolic regulation of T cells, form the scientific rationale for its investigation in autoimmunity.

Shifting the Paradigm: Targeting T-Cell Metabolism

The mechanism of action of this compound centers on the activation of glucokinase, a key enzyme in glucose metabolism. This activation is thought to influence the function of T cells, which play a central role in the pathogenesis of autoimmune diseases. Preclinical evidence suggests that this compound can modulate the immune response by affecting T-cell mediated inflammation and fibrosis.

Current standard-of-care treatments for SLE, such as hydroxychloroquine (B89500) and mycophenolate mofetil, primarily act by suppressing the immune system more broadly. Mycophenolate mofetil, for instance, inhibits the proliferation of both T and B cells, while hydroxychloroquine interferes with T-cell activation and the production of inflammatory cytokines.[4][5][6][7][8][9] this compound's targeted approach on immunometabolism may offer a more nuanced and potentially safer way to restore immune balance.

Comparative Analysis: this compound vs. Standard-of-Care for SLE

The following tables provide a comparative summary of this compound and standard-of-care treatments for SLE, based on currently available information. It is important to note that the data for this compound in autoimmune disease is preliminary, with Phase 2a clinical trials forthcoming.[1][2][10]

FeatureThis compoundMycophenolate Mofetil (MMF)Hydroxychloroquine (HCQ)
Mechanism of Action Glucokinase activator; modulates T-cell metabolism and function.Inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to suppression of T and B cell proliferation.[4][5][6]Multiple proposed mechanisms, including inhibition of Toll-like receptor signaling, interference with lysosomal function, and modulation of T-cell activation and cytokine production.[7][8][9][11][12]
Primary Cellular Target T-cells (specifically their metabolic state).Proliferating T and B lymphocytes.[4][5][6]Antigen-presenting cells, T-cells, B-cells.
Key Immunomodulatory Effect Potential to restore immune homeostasis by correcting metabolic dysregulation in immune cells.Broad immunosuppression through inhibition of lymphocyte proliferation.[4][5][6]Attenuation of inflammatory pathways and autoreactive immune responses.[7][8][9]
Development Stage (Autoimmune) Phase 2a clinical trials planned for SLE and ANCA-associated vasculitis.[1][2][3]Approved for the prevention of organ transplant rejection and used off-label for various autoimmune diseases, including lupus nephritis.Long-standing approval for malaria, rheumatoid arthritis, and systemic lupus erythematosus.
Known Major Adverse Effects Generally well-tolerated in diabetes trials; potential for hypoglycemia.Gastrointestinal intolerance, bone marrow suppression, increased risk of infections.Retinal toxicity (rare but serious), gastrointestinal upset, skin reactions.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

AZD1656_Mechanism_of_Action cluster_cell T-Cell Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Uptake Glucose_int Intracellular Glucose GLUT1->Glucose_int Glucokinase Glucokinase Glucose_int->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis Effector_Function Pro-inflammatory Effector Function Glycolysis->Effector_Function Drives Treg_Function Regulatory T-cell Function Glycolysis->Treg_Function Supports This compound This compound This compound->Glucokinase Activates

Caption: Proposed mechanism of this compound in T-cells.

Preclinical_Lupus_Workflow Start Start NZB_W_mice NZB/W F1 Mice (Spontaneous Lupus Model) Start->NZB_W_mice Treatment Treatment Initiation (e.g., this compound, MMF, Vehicle) NZB_W_mice->Treatment Monitoring Weekly Monitoring: - Proteinuria - Body Weight Treatment->Monitoring Serum_Collection Periodic Serum Collection: - Autoantibody Titers (anti-dsDNA) - Cytokine Levels Monitoring->Serum_Collection Endpoint Study Endpoint (e.g., 35-40 weeks of age) Monitoring->Endpoint Serum_Collection->Monitoring Analysis Terminal Analysis: - Kidney Histopathology - Spleen and Lymph Node Flow Cytometry (T-cell and B-cell populations) - Gene Expression Analysis Endpoint->Analysis End End Analysis->End

Caption: Representative preclinical experimental workflow.

Detailed Experimental Protocols

While the exact protocols for the upcoming clinical trials of this compound are not yet public, a representative experimental protocol for preclinical evaluation in a lupus mouse model, based on standard practices, is provided below. Conduit Pharmaceuticals is collaborating with Charles River Laboratories for such preclinical studies, likely employing a similar methodology.[13][14]

Representative Preclinical Experimental Protocol for Efficacy Testing in the NZB/W F1 Mouse Model of Lupus

  • Animal Model: Female NZB/W F1 mice, which spontaneously develop a lupus-like disease, are used.[15][16][17][18] Disease progression is characterized by the development of autoantibodies, proteinuria, and glomerulonephritis, mimicking human SLE.[15][16][17]

  • Study Groups:

    • Vehicle control group (receiving the delivery vehicle for the drug).

    • This compound treatment group (dose and frequency determined by pharmacokinetic studies).

    • Positive control group (e.g., Mycophenolate Mofetil at a clinically relevant dose).[16]

  • Treatment Administration: Treatment is typically initiated at an age when early signs of disease are expected (e.g., 20-24 weeks) and continues for a predefined period (e.g., 10-15 weeks). Administration is performed via an appropriate route (e.g., oral gavage for this compound).

  • In-Life Monitoring:

    • Proteinuria: Urine is collected weekly to assess protein levels, a key indicator of kidney damage.[16][18]

    • Body Weight: Monitored weekly as a general health indicator.

    • Serum Collection: Blood is collected periodically (e.g., every 4 weeks) to measure serum levels of anti-double-stranded DNA (dsDNA) autoantibodies and inflammatory cytokines.

  • Terminal Endpoints and Analysis: At the end of the study, mice are euthanized, and tissues are collected for comprehensive analysis.

    • Kidney Histopathology: Kidneys are fixed, sectioned, and stained (e.g., with H&E and PAS) to assess the severity of glomerulonephritis.

    • Flow Cytometry: Spleens and lymph nodes are processed to analyze the frequencies and activation status of various immune cell populations, including T-cell subsets (e.g., CD4+, CD8+, regulatory T-cells) and B-cells.[16]

    • Gene Expression Analysis: RNA may be extracted from kidney tissue or isolated immune cells to assess the expression of genes involved in inflammatory and metabolic pathways.

Future Outlook

The investigation of this compound in autoimmune diseases represents a promising shift towards targeting the underlying metabolic dysregulation of the immune system. While it is still in the early stages of clinical development for these indications, its novel mechanism of action and favorable safety profile warrant the attention of the research and drug development community. The forthcoming Phase 2a clinical trials in SLE and ANCA-associated vasculitis will be critical in determining the therapeutic potential of this innovative approach. Direct comparative data from these and subsequent trials will be essential to definitively benchmark this compound against the current standards of care.

References

Replicating Key Findings of the ARCADIA Trial: A Comparative Analysis of AZD1656

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the glucokinase activator AZD1656 versus placebo, based on the findings of the ARCADIA (Alleviation of cardio-Respiratory complications in patients with COVID-19 And DIAbetes) trial. The trial investigated the efficacy and safety of this compound in diabetic patients hospitalized with COVID-19. While the trial did not meet its primary endpoint, secondary analyses suggested potential benefits of this compound in this patient population.[1] This document summarizes the key quantitative data, details the experimental protocols, and presents visual diagrams of the signaling pathway, experimental workflow, and trial hypothesis to facilitate a deeper understanding and potential replication of the study's findings.

Performance Comparison: this compound vs. Placebo

The following tables summarize the key quantitative outcomes from the ARCADIA trial, comparing the this compound treatment arm with the placebo arm.

Table 1: Primary and Key Secondary Efficacy Outcomes
Outcome MeasureThis compound (n=80)Placebo (n=73)p-value
Primary Endpoint: Clinical Improvement at Day 14 76.3%69.9%0.19
(Percentage of patients in categories 1-3 on the WHO 8-point Ordinal Scale for Clinical Improvement)
Mortality (Overall) 4 (5.0%)9 (12.3%)0.090
Mortality at Day 7 0 (0%)6 (8.2%)0.011 (post hoc)
Time to Hospital Discharge --0.16

Data sourced from the ARCADIA trial publication.[1]

Table 2: Safety Outcomes
Outcome MeasureThis compound (n=80)Placebo (n=73)
Number of Adverse Events 35.7%33.3%

Data sourced from the ARCADIA trial publication.[1]

Experimental Protocols

The ARCADIA trial was a Phase II, randomized, double-blind, placebo-controlled, multicenter clinical trial.[1]

Patient Population: Adult diabetic patients (Type 1 or Type 2) hospitalized with confirmed or suspected COVID-19 were enrolled across 28 hospitals in the UK, Romania, and the Czech Republic.[1]

Treatment Regimen: Patients were randomly assigned on a 1:1 basis to receive either:

  • This compound: 100mg tablets administered orally, twice a day, for up to 21 days, in addition to the standard of care.[1]

  • Placebo: Matched placebo tablets administered orally, twice a day, for up to 21 days, in addition to the standard of care.[1]

Primary Endpoint: The primary outcome was clinical improvement at Day 14, measured by the WHO 8-point Ordinal Scale for Clinical Improvement.[1]

Key Secondary and Exploratory Endpoints:

  • Mortality rate

  • Duration of hospitalization

  • Requirement for mechanical ventilation

  • Safety and tolerability

  • Immunophenotyping to assess immunological effects[1]

Immunophenotyping: While the ARCADIA trial publication states that immunophenotyping was conducted and suggested a less pro-inflammatory and a better adaptive immune response in the this compound group, the detailed experimental protocol, including the specific antibody panels and flow cytometry gating strategies, is not publicly available in the primary trial publications.[1] Generally, immunophenotyping in COVID-19 research involves using multi-color flow cytometry to identify and quantify different immune cell populations (e.g., T cells, B cells, monocytes, etc.) and their activation or exhaustion status from patient blood samples. This is achieved by staining the cells with a cocktail of fluorescently-labeled antibodies that bind to specific proteins (markers) on the cell surface or inside the cells.

Visualizing the Science: Diagrams and Pathways

The following diagrams illustrate the key concepts and processes related to the ARCADIA trial and this compound.

AZD1656_Signaling_Pathway cluster_cell Pancreatic β-cell / Hepatocyte cluster_treg Regulatory T cell (Treg) This compound This compound Glucokinase Glucokinase (GK) This compound->Glucokinase activates Treg_Activation Treg Activation & Migration G6P Glucose-6-Phosphate Glucokinase->G6P phosphorylates Glucose Glucose Glucose->Glucokinase substrate Metabolism Increased Glycolysis & Metabolic Activity G6P->Metabolism Metabolism->Treg_Activation promotes Immune_Modulation Immunomodulation (Anti-inflammatory) Treg_Activation->Immune_Modulation

Caption: this compound signaling pathway as a glucokinase activator.

ARCADIA_Trial_Workflow cluster_recruitment Patient Recruitment cluster_intervention Intervention cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis p1 Hospitalized Patients with Diabetes and COVID-19 p2 Informed Consent p1->p2 rand Randomization (1:1) p2->rand treat_azd This compound (100mg bid) + Standard of Care rand->treat_azd treat_placebo Placebo + Standard of Care rand->treat_placebo fu Up to 21 Days treat_azd->fu treat_placebo->fu data Clinical Data (WHO Scale) Safety Data Blood Samples (Immunophenotyping) fu->data analysis Primary Endpoint Analysis (Day 14) Secondary Endpoint Analysis data->analysis

Caption: Experimental workflow of the ARCADIA clinical trial.

ARCADIA_Hypothesis cluster_problem Problem cluster_intervention Intervention cluster_mechanism Proposed Mechanism of Action cluster_outcome Hypothesized Outcome prob Diabetic patients with COVID-19 have: - Hyperglycemia - Dysregulated immune response - Increased mortality drug This compound (Glucokinase Activator) mech1 Improved Glycemic Control drug->mech1 mech2 Immunomodulation (e.g., Treg activation) drug->mech2 outcome Improved Clinical Outcomes: - Reduced cardio-respiratory complications - Lower mortality mech1->outcome mech2->outcome

Caption: Logical relationship of the ARCADIA trial's hypothesis.

References

Assessing the Synergistic Potential of AZD1656 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct clinical or preclinical studies assessing the synergistic effects of AZD1656 with other cancer therapies are not yet available in the public domain. This guide provides a comparative analysis based on the known mechanisms of this compound and data from analogous therapeutic strategies to propose potential synergistic combinations and guide future research.

Introduction

This compound is a novel small molecule activator of the enzyme glucokinase (GK).[1] Primarily investigated for its glucose-lowering effects in type 2 diabetes, recent studies have also unveiled its potential immunomodulatory properties.[2][3] Glucokinase plays a pivotal role in glucose sensing and metabolism, not only in pancreatic and liver cells but also in immune cells.[4][5] The reprogramming of glucose metabolism is a hallmark of cancer, making glucokinase an intriguing, albeit underexplored, therapeutic target in oncology.[6][7] Furthermore, the immunomodulatory effects of this compound suggest a potential role in enhancing anti-tumor immunity.[2][8]

This guide explores the hypothetical synergistic effects of this compound with established cancer therapies, drawing parallels with the well-studied anti-diabetic drug metformin (B114582), which shares a metabolic-targeting mechanism, and other immunomodulatory agents.

Mechanism of Action of this compound

This compound is an allosteric activator of glucokinase, the primary glucose sensor in pancreatic β-cells and hepatocytes.[1][4] By activating glucokinase, this compound enhances glucose metabolism.[4] In the context of cancer, targeting glucose metabolism is a promising strategy, as many tumors exhibit a high rate of glycolysis (the Warburg effect) for their growth and proliferation.[7]

Recent findings from the ARCADIA trial in diabetic patients with COVID-19 have indicated that this compound also possesses immunomodulatory effects, leading to a less pro-inflammatory and a more robust adaptive immune response.[2][8] This effect is thought to be mediated by the activation of endogenous homeostatic immune cells.[2] A preclinical study in a mouse model of diabetic cardiomyopathy further supports this, showing that this compound treatment led to an improved cardiac immunophenotype, including reduced T cell-mediated fibrosis and B cell infiltration.[3][9]

Signaling Pathway of Glucokinase Activation

Glucokinase Activation Pathway Proposed Signaling Pathway of Glucokinase Activation cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucose_ext Glucose GLUT Glucose Transporter (GLUT) Glucose_ext->GLUT Transport Glucose_int Glucose GLUT->Glucose_int Glucokinase Glucokinase (GK) Glucose_int->Glucokinase Substrate G6P Glucose-6-Phosphate Glucokinase->G6P Phosphorylation This compound This compound This compound->Glucokinase Allosteric Activation Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Glycogen Glycogen Synthesis G6P->Glycogen

Figure 1: Proposed signaling pathway of glucokinase activation by this compound.

Proposed Synergistic Combinations with this compound

Based on its dual mechanism of targeting metabolism and modulating the immune response, two primary avenues for synergistic combinations with this compound in cancer therapy are proposed:

  • Combination with Chemotherapy (Metabolic Targeting Rationale)

  • Combination with Immunotherapy (Immunomodulatory Rationale)

Combination with Chemotherapy: A Metabolic Approach

Scientific Rationale: Many cancer cells rely on elevated glucose metabolism for survival and proliferation. By activating glucokinase, this compound could potentially modulate the metabolic landscape of the tumor microenvironment, making cancer cells more susceptible to the cytotoxic effects of chemotherapy. This concept is supported by extensive research on metformin, another anti-diabetic drug that has shown synergistic effects with various chemotherapeutic agents by targeting metabolic pathways.[10][11][12]

Comparative Data from Metformin and Chemotherapy Combinations

The following table summarizes preclinical and clinical findings on the synergistic effects of metformin with standard chemotherapeutic agents. This data serves as a proxy to hypothesize the potential efficacy of this compound in similar combinations.

Cancer TypeChemotherapeutic AgentKey Findings
Breast Cancer Doxorubicin (B1662922)Metformin in combination with doxorubicin synergistically inhibits tumor growth.[10]
PaclitaxelA meta-analysis of 14 randomized controlled trials indicated that the combination of paclitaxel-based chemotherapy with metformin enhanced overall survival in cancer patients.[13]
Ovarian Cancer Carboplatin (B1684641)The combination of metformin and carboplatin significantly inhibited the AKT/mTOR pathway more effectively than either agent alone, demonstrating a synergistic effect.[13]
Lung Cancer Standard ChemotherapyPreclinical studies in animal models have shown that metformin can enhance the efficacy of conventional chemotherapy agents, leading to delayed tumor growth progression in non-small cell lung cancer (NSCLC).[14]
Lymphoma R-CHOPIn a retrospective study of patients with diffuse large B-cell lymphoma, those taking metformin while receiving R-CHOP chemotherapy had significantly improved progression-free and overall survival compared to those on other hypoglycemic drugs.[10]
Proposed Experimental Protocol to Assess Synergy of this compound and Chemotherapy

Objective: To determine if this compound enhances the anti-tumor efficacy of a standard chemotherapeutic agent (e.g., paclitaxel) in a preclinical model of non-small cell lung cancer (NSCLC).

Experimental Workflow:

Experimental Workflow for Synergy Assessment Workflow for this compound and Chemotherapy Synergy cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines NSCLC Cell Lines (e.g., A549, H1299) Treatment_Groups Treatment Groups: 1. Vehicle Control 2. This compound alone 3. Paclitaxel alone 4. This compound + Paclitaxel Cell_Lines->Treatment_Groups Assays Assess: - Cell Viability (MTT Assay) - Apoptosis (FACS) - Synergy (Combination Index) Treatment_Groups->Assays Xenograft Establish NSCLC Xenografts in Immunocompromised Mice Assays->Xenograft Proceed if synergistic In_Vivo_Treatment Randomize into Treatment Groups (as above) Xenograft->In_Vivo_Treatment In_Vivo_Assessment Monitor: - Tumor Volume - Body Weight - Survival In_Vivo_Treatment->In_Vivo_Assessment Tissue_Analysis Post-mortem Analysis: - Immunohistochemistry (Ki67, Cleaved Caspase-3) - Western Blot (Metabolic Markers) In_Vivo_Assessment->Tissue_Analysis

Figure 2: Proposed experimental workflow for assessing this compound-chemotherapy synergy.

Combination with Immunotherapy: An Immunomodulatory Approach

Scientific Rationale: The immunomodulatory effects of this compound, characterized by a reduction in pro-inflammatory responses and enhancement of adaptive immunity, suggest its potential to improve the efficacy of cancer immunotherapies, such as immune checkpoint inhibitors (ICIs).[2][8] By creating a more favorable tumor immune microenvironment, this compound could potentially overcome resistance to ICIs. Several conventional chemotherapeutic agents are also known to have immunomodulatory effects that can synergize with immunotherapy.[15][16][17]

Comparative Data from Immunomodulatory Drug and Immunotherapy Combinations

The following table summarizes findings on the synergistic effects of combining immunomodulatory agents with immunotherapy.

Therapy ClassSpecific Agent(s)Key Findings
Chemotherapy Gemcitabine (B846) + anti-CD40 AbIn a preclinical model, the combination of gemcitabine with an activating anti-CD40 antibody resulted in the cure of some mice with established solid tumors, an effect dependent on CD8+ T cells.[18]
Paclitaxel, DoxorubicinThese agents can enhance the presentation of tumor antigens to immune cells, thereby promoting an anti-tumor immune response.[15]
CyclophosphamideCan selectively deplete regulatory T cells (Tregs), which suppress anti-tumor immunity.[15]
Immune Checkpoint Blockade Ipilimumab (anti-CTLA-4) + ChemotherapyPreclinical studies have shown that combining CTLA-4 blockade with various chemotherapeutic agents (ixabepilone, etoposide, gemcitabine) can produce synergistic anti-tumor effects and induce a memory immune response.[19]
Proposed Experimental Protocol to Assess Synergy of this compound and Immunotherapy

Objective: To evaluate whether this compound can enhance the efficacy of an anti-PD-1 antibody in a syngeneic mouse tumor model.

Experimental Workflow:

Immunotherapy Synergy Workflow Workflow for this compound and Immunotherapy Synergy cluster_in_vivo_immuno In Vivo Studies (Syngeneic Model) Tumor_Implantation Implant Syngeneic Tumor Cells (e.g., MC38, B16-F10) in Immunocompetent Mice Immuno_Treatment Treatment Groups: 1. Isotype Control 2. This compound alone 3. Anti-PD-1 alone 4. This compound + Anti-PD-1 Tumor_Implantation->Immuno_Treatment Immuno_Assessment Monitor: - Tumor Growth - Survival Immuno_Treatment->Immuno_Assessment Immune_Profiling Immune Profiling (Flow Cytometry): - Tumor-Infiltrating Lymphocytes (CD4+, CD8+, Tregs) - Myeloid-Derived Suppressor Cells Immuno_Assessment->Immune_Profiling Cytokine_Analysis Cytokine Analysis (ELISA/Luminex) from Tumor and Spleen Immuno_Assessment->Cytokine_Analysis

Figure 3: Proposed workflow for assessing this compound-immunotherapy synergy.

Conclusion and Future Directions

While direct evidence is currently lacking, the dual mechanism of action of this compound as a glucokinase activator and an immunomodulator provides a strong rationale for investigating its synergistic potential with existing cancer therapies. Drawing parallels from the established synergistic effects of metformin with chemotherapy and the growing field of chemo-immunotherapy, this compound presents a promising candidate for combination strategies.

Future research should focus on preclinical studies following the proposed experimental workflows to validate these hypotheses. Key areas of investigation should include identifying the cancer types most likely to respond to glucokinase activation, elucidating the precise molecular mechanisms of this compound's immunomodulatory effects in the tumor microenvironment, and establishing optimal dosing and scheduling for combination therapies. Such studies will be crucial in determining the potential of this compound as a novel component of synergistic anti-cancer regimens.

References

Comparative Analysis of AZD1656's Impact on T-cell Subsets: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the glucokinase activator AZD1656 and its immunomodulatory effects on various T-cell subsets. This document contrasts this compound with two alternative metabolic modulators, Metformin (B114582) and Rapamycin (B549165), and presents supporting data, experimental protocols, and signaling pathway visualizations.

Introduction

T-cell differentiation into distinct subsets, including T helper 1 (Th1), Th2, Th17, and regulatory T cells (Tregs), is a critical determinant of the immune response in various diseases. Modulating the balance between these subsets holds significant therapeutic potential. This compound, a glucokinase activator, has emerged as a novel immunomodulatory agent. This guide provides a comprehensive comparison of its effects on T-cell populations against other metabolic-targeting drugs, Metformin and Rapamycin.

Comparative Data on T-cell Subset Modulation

While specific quantitative data on the effects of this compound on Th1, Th2, and Th17 cell differentiation and cytokine production are not extensively available in publicly accessible literature, preclinical and clinical studies suggest a general trend towards a less pro-inflammatory and a more regulatory immune profile. The available information, alongside data for Metformin and Rapamycin, is summarized below.

Table 1: Effect of this compound, Metformin, and Rapamycin on T-cell Subsets

DrugT-cell SubsetEffectQuantitative Data (where available)
This compound Th1Presumed DecreaseSpecific percentages not available. Described as promoting a less pro-inflammatory response.
Th2Effect not well-documented-
Th17Presumed DecreaseSpecific percentages not available. Described as promoting a less pro-inflammatory response.
TregIncreaseEnhances migration and potentially proliferation of Tregs.[1]
Metformin Th1DecreaseSignificantly decreased Th1 development in vitro.[2]
Th2No significant change-
Th17DecreaseSignificantly decreased Th17 development in vitro.[2][3] In a study on experimental autoimmune arthritis, the percentage of CD4+IL-17+ Th17 cells was lower in metformin-treated mice.[3]
TregIncreasePromoted Treg production in vitro.[2][4] In a study on experimental autoimmune arthritis, the percentage of CD4+CD25+Foxp3+ Treg cells was increased in the metformin group.[3]
Rapamycin Th1DecreaseSuppresses Th1 cells.[5]
Th2DecreaseSuppresses Th2 cells.[5]
Th17DecreaseIn an experimental autoimmune uveoretinitis model, the ratio of Th17 cells to CD4+ T cells was significantly lower in the rapamycin group (4.25±0.68%) compared to the control group (10.50±0.74%).[6][7]
TregIncreaseSignificantly upregulates Tregs.[6]

Table 2: Effect of this compound, Metformin, and Rapamycin on T-cell Cytokine Production

DrugCytokineEffectQuantitative Data (where available)
This compound IFN-γ (Th1)Presumed DecreaseSpecific data on cytokine level changes not available.
IL-4 (Th2)Effect not well-documented-
IL-17 (Th17)Presumed DecreaseSpecific data on cytokine level changes not available.
TGF-β (Treg)Presumed Increase-
Metformin IFN-γ (Th1)DecreaseSignificantly inhibits IFN-γ expression in Th1 polarizing cells in vitro.[2]
IL-4 (Th2)No significant change-
IL-17 (Th17)DecreaseSignificantly reduced mRNA expression of Th17-related cytokines in splenocytes from metformin-treated mice with experimental autoimmune arthritis.[3]
IL-10 (Treg)IncreaseIncreased percentage of IL-10+ CD4 T cells in NOD mice treated with metformin.[2]
Rapamycin IFN-γ (Th1)DecreaseInduced suppression of IFN-γ release from T lymphocytes of EAU rats in vitro.[6] A study on MS patients showed a statistically significant reduction in the absorbance of IFN-γ after rapamycin therapy (p=0.028).[8]
IL-4 (Th2)DecreaseInduced suppression of IL-4 release from T lymphocytes of EAU rats in vitro.[6]
IL-17 (Th17)DecreaseInduced suppression of IL-17 release from T lymphocytes of EAU rats in vitro.[6]
TGF-β (Treg)IncreaseSignificantly increased TGF-β1 production of T lymphocytes from EAU rats in vitro.[6] A study on MS patients showed a statistically significant increase in TGF-β after rapamycin therapy (p=0.046).[8]

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of this compound, Metformin, and Rapamycin are intrinsically linked to their influence on cellular metabolism, which plays a pivotal role in T-cell differentiation and function.

This compound and Glucokinase Activation in T-cells

This compound activates glucokinase (GCK), a key enzyme in the glycolysis pathway. In T-cells, particularly Tregs, glycolysis is crucial for their migration to inflamed tissues.[1] By enhancing GCK activity, this compound is thought to promote the metabolic fitness and function of Tregs, thereby contributing to a more regulated immune environment. The PI3K-mTORC2 pathway is implicated in inducing GCK expression in Tregs, which is essential for their migration.[1]

AZD1656_Signaling_Pathway cluster_extracellular Extracellular cluster_cell T-cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GCK Glucokinase (GCK) (Inactive) GCK_active Glucokinase (GCK) (Active) GCK->GCK_active Activation Glycolysis Glycolysis GCK_active->Glycolysis Increased Flux Treg_diff Treg Differentiation & Function Glycolysis->Treg_diff Supports Migration & Function PI3K_mTORC2 PI3K-mTORC2 Pathway PI3K_mTORC2->GCK Induces Expression

Caption: Proposed signaling pathway of this compound in T-cells.
Comparative Mechanisms of Metformin and Rapamycin

Metformin, an activator of AMP-activated protein kinase (AMPK), and Rapamycin, an inhibitor of the mammalian target of rapamycin (mTOR), also exert their immunomodulatory effects by altering T-cell metabolism. Metformin's activation of AMPK can inhibit mTOR signaling, leading to a reduction in Th1 and Th17 differentiation and a promotion of Treg development.[2] Rapamycin directly inhibits mTOR, a central regulator of T-cell metabolism and differentiation, which has been shown to suppress Th1, Th2, and Th17 responses while promoting Treg expansion.[5][6]

Experimental Protocols

The analysis of T-cell subsets and their cytokine profiles is predominantly performed using flow cytometry. Below are detailed methodologies for key experiments.

T-cell Subset Immunophenotyping by Flow Cytometry

Objective: To quantify the proportions of different T-cell subsets (Th1, Th2, Th17, Treg) in a cell sample.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with phosphate-buffered saline (PBS).

  • Surface Staining: Resuspend the cells in FACS buffer (PBS with 2% fetal bovine serum and 0.1% sodium azide). Add a cocktail of fluorescently-labeled antibodies against surface markers to identify T-cell subsets. A typical panel would include:

    • CD3 (pan T-cell marker)

    • CD4 (helper T-cell marker)

    • CD25 (Treg and activated T-cell marker)

    • CXCR3 (Th1 marker)

    • CCR4 (Th2 marker)

    • CCR6 (Th17 marker)

  • Intracellular Staining (for Tregs): For Treg identification, after surface staining, fix and permeabilize the cells using a commercial Foxp3 staining buffer set. Then, add a fluorescently-labeled antibody against the transcription factor Foxp3.

  • Data Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry analysis software. Gate on lymphocytes, then single cells, then CD3+ T-cells, and subsequently on CD4+ helper T-cells. Within the CD4+ population, identify the different subsets based on their specific marker expression (e.g., CD4+CD25+Foxp3+ for Tregs, CD4+CXCR3+ for Th1, etc.).

Intracellular Cytokine Staining for T-cell Function

Objective: To measure the production of key cytokines (IFN-γ, IL-4, IL-17) by different T-cell subsets.

Methodology:

  • Cell Stimulation: Culture PBMCs in the presence of a polyclonal T-cell stimulus (e.g., PMA and ionomycin, or anti-CD3/CD28 beads) for 4-6 hours.

  • Protein Transport Inhibition: During the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to cause cytokines to accumulate inside the cells.

  • Surface Staining: Harvest the cells and perform surface staining for T-cell subset markers (CD3, CD4) as described above.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercial intracellular cytokine staining kit.

  • Intracellular Staining: Add fluorescently-labeled antibodies against the cytokines of interest (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17).

  • Data Acquisition and Analysis: Acquire and analyze the data on a flow cytometer as described above, gating on specific T-cell subsets and then quantifying the percentage of cells within each subset that are positive for a particular cytokine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis T-cell Subset Analysis cluster_phenotyping Immunophenotyping cluster_function Functional Analysis cluster_readout Data Acquisition & Analysis start Whole Blood Sample pbmc PBMC Isolation (Ficoll Gradient) start->pbmc surface_stain Surface Marker Staining (CD3, CD4, CXCR3, CCR4, CCR6, CD25) pbmc->surface_stain stimulation Cell Stimulation (e.g., PMA/Ionomycin) pbmc->stimulation intracellular_foxp3 Intracellular Staining (Foxp3 for Tregs) surface_stain->intracellular_foxp3 flow Flow Cytometry intracellular_foxp3->flow protein_inhibit Protein Transport Inhibition stimulation->protein_inhibit surface_stain2 Surface Marker Staining (CD3, CD4) protein_inhibit->surface_stain2 intracellular_cyto Intracellular Cytokine Staining (IFN-γ, IL-4, IL-17) surface_stain2->intracellular_cyto intracellular_cyto->flow analysis Data Analysis (Gating and Quantification) flow->analysis

Caption: Experimental workflow for T-cell subset analysis.

Conclusion

This compound demonstrates a promising immunomodulatory profile, primarily characterized by its potential to enhance the function of regulatory T cells. This effect is likely mediated through the activation of glucokinase and the subsequent impact on T-cell metabolism. While direct quantitative comparisons with other metabolic modulators like Metformin and Rapamycin on Th1, Th2, and Th17 subsets are currently limited by the available data for this compound, the existing evidence suggests a distinct mechanism of action focused on promoting a regulatory immune environment. Further research providing more detailed immunophenotyping data from preclinical and clinical studies of this compound will be crucial for a more definitive comparative analysis. The experimental protocols and signaling pathway models presented in this guide offer a framework for conducting and interpreting such future investigations.

References

Validating the Mechanism of AZD1656: A Comparative Analysis Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glucokinase activator (GKA) AZD1656 with other alternatives, focusing on the validation of its mechanism of action using genetic knockout and knock-in models. The performance of this compound is compared with Dorzagliatin, a dual-acting GKA, and TTP399, a hepatoselective GKA, with supporting experimental data from preclinical studies.

Introduction to Glucokinase Activation

Glucokinase (GCK) is a key enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. In β-cells, GCK is the rate-limiting step in glucose-stimulated insulin (B600854) secretion. In the liver, it facilitates glucose uptake and its conversion into glycogen. Small molecule glucokinase activators (GKAs) allosterically activate GCK, leading to enhanced glucose disposal and providing a therapeutic strategy for type 2 diabetes.

This compound is a potent GKA that has been evaluated in clinical trials for its glucose-lowering effects. Validating that the mechanism of action of this compound is indeed through the activation of GCK is crucial for its development. The use of genetic models, such as knockout mice, where the target protein is absent or modified, provides the most definitive evidence for on-target drug effects.

Comparative Performance of Glucokinase Activators

This section compares the in vivo efficacy of this compound, Dorzagliatin, and TTP399 in relevant mouse models that help to elucidate their glucokinase-dependent mechanism of action.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Glucokinase Regulatory Protein (GCKR) Knock-in Mouse Model

ParameterGenotypeTreatmentBaseline Blood Glucose (mmol/L)Blood Glucose at 2 weeks (mmol/L)Blood Glucose at 19 weeks (mmol/L)
Blood GlucoseWild-type (PP)Vehicle~8~8~8
Wild-type (PP)This compound (3 mg/kg)~8~6.5~6.5
GCKR P446L (LL)Vehicle~7.5~7.5~7.5
GCKR P446L (LL)This compound (3 mg/kg)~7.5~6.0~7.5

Data summarized from a study in a Gckr-P446L knock-in mouse model, which exhibits altered glucokinase regulation. A decline in efficacy was observed in the knock-in model over time.[1][2]

Table 2: In Vivo Efficacy of Dorzagliatin in a Glucokinase-MODY (Maturity-Onset Diabetes of the Young) Mouse Model

ParameterGenotypeTreatmentFasting Blood Glucose (mmol/L)Glucose Tolerance (AUC during OGTT)
Glycemic ControlWild-typeVehicle~7Normal
GCK-MODY (Heterozygous)Vehicle~9Impaired
GCK-MODY (Heterozygous)DorzagliatinReducedImproved
GCK-MODY (Homozygous)DorzagliatinLargely inactiveNo significant improvement

Data summarized from studies in a Gck knock-in mouse model mimicking GCK-MODY.[3][4]

Table 3: In Vivo Efficacy of TTP399 in a Diabetic Mouse Model

ParameterModelTreatmentChange in HbA1cHypoglycemia Incidence
Glycemic Controldb/db miceVehicle--
db/db miceTTP399Significant reductionNo increase
Lipid Profiledb/db miceTTP399Reduced plasma and liver triglyceridesN/A

Data from studies in diabetic mouse models demonstrating the hepatoselective action of TTP399.[5][6][7][8][9][10]

Experimental Protocols

Generation of Glucokinase Knockout/Knock-in Mice

Objective: To create a genetic model to validate the on-target effect of glucokinase activators.

Methodology (Cre-loxP System for Conditional Knockout):

  • Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the Gck gene with loxP sites. The vector also contains a selection marker (e.g., neomycin resistance gene) flanked by FRT sites.

  • Electroporation into Embryonic Stem (ES) Cells: The linearized targeting vector is introduced into ES cells via electroporation.

  • Selection of Targeted ES Clones: ES cells are cultured in a selection medium (e.g., containing G418). Resistant clones are screened by PCR and Southern blotting to identify those with the correct homologous recombination event.

  • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse strain (e.g., C57BL/6J).

  • Generation of Chimeric Mice: The injected blastocysts are transferred to pseudopregnant female mice. The resulting chimeric offspring will have tissues derived from both the host blastocyst and the injected ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the floxed Gck allele.

  • Generation of Tissue-Specific Knockout: Mice carrying the floxed Gck allele are crossed with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Albumin-Cre for liver-specific knockout, Insulin-Cre for β-cell-specific knockout). In the offspring, the floxed exon will be excised only in the tissues where Cre is expressed, leading to a conditional knockout of glucokinase.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the ability of a mouse to clear a glucose load from the blood, a measure of glucose homeostasis.

Methodology:

  • Fasting: Mice are fasted for 6 hours with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein (time 0).

  • Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

Objective: To measure the amount of insulin secreted by pancreatic islets in response to different glucose concentrations.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from mice by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight to allow for recovery.

  • Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

  • Glucose Stimulation: Islets are then incubated in buffers containing low (2.8 mM), intermediate, and high (e.g., 16.7 mM) glucose concentrations for a defined period (e.g., 1 hour). The test compounds (e.g., this compound or other GKAs) are added to the respective incubation wells.

  • Supernatant Collection: After incubation, the supernatant is collected to measure secreted insulin.

  • Insulin Measurement: The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Normalization: Insulin secretion is often normalized to the total insulin content of the islets or the number of islets.

Mandatory Visualization

Glucokinase_Signaling_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose Glucose GLUT2_p GLUT2 Glucose->GLUT2_p GLUT2_l GLUT2 Glucose->GLUT2_l GCK_p Glucokinase (GCK) GLUT2_p->GCK_p Glucose Entry G6P_p Glucose-6-Phosphate GCK_p->G6P_p Phosphorylation Glycolysis_p Glycolysis G6P_p->Glycolysis_p ATP_ADP ↑ ATP/ADP Ratio Glycolysis_p->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Depolarization KATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion AZD1656_p This compound AZD1656_p->GCK_p Activation GCK_l Glucokinase (GCK) GLUT2_l->GCK_l Glucose Entry G6P_l Glucose-6-Phosphate GCK_l->G6P_l Phosphorylation Glycogen Glycogen Synthesis G6P_l->Glycogen Glycolysis_l Glycolysis G6P_l->Glycolysis_l AZD1656_l This compound AZD1656_l->GCK_l Activation GKRP GKRP (inhibitor) AZD1656_l->GKRP Disrupts Interaction GKRP->GCK_l Inhibition

Caption: Glucokinase signaling pathway activated by this compound.

Knockout_Validation_Workflow cluster_model Model Generation cluster_treatment Treatment Groups cluster_assays In Vivo/Ex Vivo Assays cluster_outcomes Expected Outcomes for Validation start Start: Hypothesis This compound acts via GCK wt_mice Wild-type (WT) Mice (GCK+/+) start->wt_mice ko_mice GCK Knockout (KO) Mice (GCK-/- or GCK+/-) start->ko_mice wt_vehicle WT + Vehicle wt_mice->wt_vehicle wt_azd WT + this compound wt_mice->wt_azd ko_vehicle KO + Vehicle ko_mice->ko_vehicle ko_azd KO + this compound ko_mice->ko_azd ogtt Oral Glucose Tolerance Test (OGTT) wt_vehicle->ogtt gsis Glucose-Stimulated Insulin Secretion (GSIS) wt_vehicle->gsis wt_azd->ogtt wt_azd->gsis ko_vehicle->ogtt ko_vehicle->gsis ko_azd->ogtt ko_azd->gsis outcome_wt WT + this compound: Improved glucose tolerance Increased insulin secretion ogtt->outcome_wt outcome_ko KO + this compound: No significant effect on glucose tolerance No increase in insulin secretion ogtt->outcome_ko gsis->outcome_wt gsis->outcome_ko conclusion Conclusion: This compound mechanism is GCK-dependent outcome_wt->conclusion outcome_ko->conclusion

Caption: Experimental workflow for knockout model validation.

GKA_Comparison cluster_azd This compound Characteristics cluster_dorza Dorzagliatin Characteristics cluster_ttp TTP399 Characteristics GKA_class Glucokinase Activators (GKAs) This compound This compound (Potent GKA) GKA_class->this compound Dorzagliatin Dorzagliatin (Dual-acting GKA) GKA_class->Dorzagliatin TTP399 TTP399 (Hepatoselective GKA) GKA_class->TTP399 azd_moa Activates GCK in pancreas and liver This compound->azd_moa azd_model Tested in GCKR knock-in model This compound->azd_model azd_effect Lowers blood glucose, efficacy may wane with GCKR dysfunction This compound->azd_effect dorza_moa Activates GCK in pancreas and liver Dorzagliatin->dorza_moa dorza_model Tested in GCK-MODY model Dorzagliatin->dorza_model dorza_effect Improves glucose tolerance and insulin secretion in GCK-deficient state Dorzagliatin->dorza_effect ttp_moa Primarily activates GCK in the liver TTP399->ttp_moa ttp_model Tested in diabetic models (e.g., db/db mice) TTP399->ttp_model ttp_effect Lowers blood glucose with reduced risk of hypoglycemia TTP399->ttp_effect

Caption: Comparison of this compound with alternative GKAs.

References

A Comparative Review of Small Molecule Immunomodulators: Focus on AZD1656 and other Glucokinase Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunotherapy is rapidly evolving, with a growing interest in small molecule immunomodulators that offer advantages over traditional antibody-based therapies, such as oral bioavailability and improved tissue penetration.[1] This guide provides a comparative review of a promising class of small molecule immunomodulators known as glucokinase activators (GKAs), with a detailed focus on AZD1656 and its comparators, Dorzagliatin and TTP399. These agents, initially developed for type 2 diabetes, have demonstrated intriguing immunomodulatory properties, opening new avenues for therapeutic intervention in a range of diseases.

Introduction to Glucokinase Activators as Immunomodulators

Glucokinase (GK) is a key enzyme in glucose metabolism, primarily expressed in the liver and pancreatic β-cells, where it acts as a glucose sensor.[2] Small molecule GKAs allosterically activate this enzyme, leading to enhanced glucose sensing and metabolism.[3] Beyond their metabolic effects, GKAs have been shown to influence the immune system. This is particularly relevant as metabolic pathways are increasingly recognized as critical regulators of immune cell function and differentiation. The immunomodulatory effects of GKAs are thought to be mediated, in part, through their impact on T regulatory cells (Tregs), which are crucial for maintaining immune homeostasis.[4]

Comparative Analysis of Key Glucokinase Activators

This review focuses on three key GKAs: this compound, Dorzagliatin, and TTP399. While all three target glucokinase, they exhibit differences in their selectivity, pharmacokinetic profiles, and clinical development status, which are summarized in the tables below.

Data Presentation: Quantitative Comparison of Glucokinase Activators
ParameterThis compoundDorzagliatinTTP399
Mechanism of Action Potent, selective, and orally active glucokinase activator.[5]Dual-acting allosteric glucokinase activator (pancreas and liver).[6]Liver-selective glucokinase activator.[7][8]
EC50 (Glucokinase Activation) 60 nM[5]~0.17 µM (glucose-dependent)[9]Not explicitly found in searches.
Key Pharmacokinetic Parameters Half-life: Rapidly absorbed and eliminated; active metabolite has a longer half-life.[5] Bioavailability: Orally active.[5]Half-life: ~4.5-8.6 hours.[10] Bioavailability: Orally bioavailable with a linear pharmacokinetic profile.[11]Pharmacokinetics: Investigated in Phase 2 trials, but specific half-life and bioavailability data were not readily available in the search results.[7][8]
Clinical Development Status Investigated for type 2 diabetes and as an immunomodulator in COVID-19 (ARCADIA trial).[4][12]Approved in China for type 2 diabetes.[13]Investigational for type 2 diabetes, with a focus on liver selectivity.[7][14]
Reported Immunomodulatory Effects Showed a less pro-inflammatory and better adaptive immune response in diabetic patients with COVID-19.[12] May enhance Treg migratory capacity.[4]Primarily studied for metabolic effects; immunomodulatory effects are less characterized in the provided search results.Primarily studied for metabolic effects; immunomodulatory effects are less characterized in the provided search results.
Clinical Trial Data: The ARCADIA Trial of this compound in COVID-19

The ARCADIA trial, a Phase II, randomized, double-blind, placebo-controlled study, investigated the efficacy and safety of this compound in diabetic patients hospitalized with COVID-19.[12][15][16][17] While the trial did not meet its primary endpoint of clinical improvement on the WHO 8-point ordinal scale, it revealed important insights into the immunomodulatory potential of this compound.

OutcomeThis compound GroupPlacebo Groupp-value
Mortality 5% (4 out of 80)12.3% (9 out of 73)0.090[12]
Mortality at Day 7 0 deaths6 deaths0.011 (post hoc)[12]
Adverse Events 35.7%33.3%Not statistically significant[12]

Immunophenotyping data from the trial suggested that patients treated with this compound exhibited a less pro-inflammatory immune response and a better adaptive immune response compared to the placebo group.[12] This suggests a potential mechanism beyond glycemic control, involving the modulation of the host immune response to infection.

Signaling Pathways and Mechanisms of Action

Glucokinase Activation Pathway and its Link to Immunomodulation

Glucokinase activators enhance the catalytic activity of glucokinase, leading to increased glucose phosphorylation. In pancreatic β-cells, this stimulates insulin (B600854) secretion. In the liver, it promotes glucose uptake and glycogen (B147801) synthesis. The immunomodulatory effects are thought to be linked to the metabolic reprogramming of immune cells, particularly T cells.

Glucokinase_Activation_Pathway cluster_pancreatic_b_cell Pancreatic β-cell cluster_liver Hepatocyte cluster_t_cell T Regulatory Cell (Treg) AZD1656_pancreas This compound Glucokinase_pancreas Glucokinase AZD1656_pancreas->Glucokinase_pancreas activates AZD1656_liver This compound G6P_pancreas Glucose-6-Phosphate Glucokinase_pancreas->G6P_pancreas Glucose_pancreas Glucose Glucose_pancreas->Glucokinase_pancreas substrate ATP_pancreas ↑ ATP/ADP Ratio G6P_pancreas->ATP_pancreas Glycolysis Insulin_Secretion Insulin Secretion ATP_pancreas->Insulin_Secretion Glucokinase_liver Glucokinase AZD1656_liver->Glucokinase_liver activates AZD1656_treg This compound G6P_liver Glucose-6-Phosphate Glucokinase_liver->G6P_liver Glucose_Uptake ↑ Glucose Uptake Glucokinase_liver->Glucose_Uptake Glucose_liver Glucose Glucose_liver->Glucokinase_liver substrate Glycogen Glycogen Synthesis G6P_liver->Glycogen Glucokinase_treg Glucokinase AZD1656_treg->Glucokinase_treg activates Glycolysis_treg ↑ Glycolysis Glucokinase_treg->Glycolysis_treg Migration Enhanced Migration Glycolysis_treg->Migration NLRP3_Inflammasome_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_glycolysis_link Potential Regulation by Glycolysis PAMPs_DAMPs PAMPs/DAMPs Priming Priming (Signal 1) (e.g., TLR activation) PAMPs_DAMPs->Priming Activation Activation (Signal 2) (e.g., K+ efflux) PAMPs_DAMPs->Activation NLRP3 NLRP3 Priming->NLRP3 upregulates Pro_IL1b Pro-IL-1β Priming->Pro_IL1b upregulates Activation->NLRP3 ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 autocatalysis Caspase1->Pro_IL1b cleaves IL1b IL-1β Release Pro_IL1b->IL1b Glucokinase_Activator Glucokinase Activator Glycolysis ↑ Glycolysis Glucokinase_Activator->Glycolysis Metabolic_Changes Metabolic Changes Glycolysis->Metabolic_Changes Metabolic_Changes->NLRP3 modulates?

References

Safety Operating Guide

Navigating the Disposal of AZD1656: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the investigational glucokinase activator, AZD1656, are critical for maintaining laboratory safety and environmental integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of unused, expired, or contaminated this compound, aligning with standard practices for pharmaceutical waste in a research setting.

Core Principles of this compound Disposal

The proper disposal of any chemical, including this compound, hinges on a clear understanding of its properties and the associated regulatory landscape. The primary goal is to prevent environmental contamination and ensure the safety of all laboratory personnel.[1]

Quantitative Data and Handling Summary

While specific quantitative disposal parameters for this compound are not publicly documented, the following table summarizes general handling and storage information gleaned from supplier data sheets. This information is crucial for minimizing waste generation and ensuring the stability of the compound.

ParameterValueSource
Purity >98%[5]
Storage (Solid Powder) -20°C for 12 months; 4°C for 6 months[5]
Storage (In Solvent) -80°C for 6 months; -20°C for 6 months[5]
Solubility 10 mM in DMSO[5]

Experimental Protocol: General Disposal Procedure for this compound

This protocol outlines a standard operating procedure for the collection, segregation, and disposal of this compound waste.

1.0 Objective: To define a safe and compliant method for the disposal of this compound and associated contaminated materials.

2.0 Scope: This procedure applies to all laboratory personnel handling this compound in solid or solution form.

3.0 Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn.

4.0 Waste Identification and Segregation:

  • Identify all this compound waste streams, including:

    • Expired or unused pure compound.

    • Contaminated labware (e.g., vials, pipette tips, weighing boats).

    • Contaminated PPE.

    • Spill cleanup materials.

  • Segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous waste.

5.0 Waste Containment and Labeling:

  • Solid Waste: Place solid this compound waste and contaminated disposables into a designated, sealable, and chemically compatible container.

  • Liquid Waste: If this compound is in a solvent, it should be collected in a labeled, sealable, and appropriate waste solvent container.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other information required by your institution's waste management policy.

6.0 Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area.

  • Ensure the storage area is secure and away from general laboratory traffic.

7.0 Disposal:

  • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][4]

  • Never dispose of this compound down the drain or in the regular trash.[6][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AZD1656_Disposal_Workflow start Start: this compound Waste Generated identify_waste 1. Identify Waste Type (Pure compound, contaminated labware, etc.) start->identify_waste segregate_waste 2. Segregate from Other Waste Streams identify_waste->segregate_waste is_spill Is this a spill cleanup? segregate_waste->is_spill contain_spill 3a. Contain Spill (Follow institutional spill response) is_spill->contain_spill Yes contain_waste 3b. Place in Designated Hazardous Waste Container is_spill->contain_waste No contain_spill->contain_waste label_container 4. Label Container Clearly ('Hazardous Waste: this compound') contain_waste->label_container store_waste 5. Store in Satellite Accumulation Area label_container->store_waste contact_ehs 6. Arrange for Disposal (Contact EHS or approved vendor) store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

References

Essential Safety and Operational Guidelines for Handling AZD1656

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the Glucokinase Activator, AZD1656.

This document provides crucial safety and logistical information for the handling of this compound, a potent and selective small molecule glucokinase activator. Given its pharmacological activity, researchers must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potent research compounds and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, a comprehensive approach to personal protection is paramount. The following PPE is recommended to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecific Recommendations
Hand Protection Nitrile gloves are the preferred choice due to their chemical resistance.[1] Gloves should be changed immediately if contaminated, and always before leaving the laboratory.[1][2] Do not reuse disposable gloves.[1][2][3]
Eye Protection Safety glasses with side shields are the minimum requirement.[4] For procedures with a risk of splashing, chemical safety goggles or a face shield should be worn.[3]
Body Protection A buttoned lab coat or gown should be worn to protect personal clothing from contamination.[2][3] For handling larger quantities or in situations with a higher risk of spills, impervious clothing may be necessary.
Respiratory Protection For handling the solid compound or when generating aerosols, a suitable respirator should be used within a certified chemical fume hood.[5]

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is essential to maintain a safe working environment and comply with institutional and regulatory guidelines.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number (919783-22-5), and any hazard warnings.

  • Storage: Store the solid compound in a cool, dry, and dark place. Recommended storage temperatures are -20°C for long-term storage (up to 1 year) and 4°C for short-term storage.[6] Solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month.[7]

Experimental Protocols: Solution Preparation

As this compound is a potent compound, all handling of the solid form and preparation of stock solutions should be conducted in a chemical fume hood.

  • Weighing: Tare a clean, empty vial on an analytical balance. Carefully add the desired amount of this compound powder.

  • Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired concentration. This compound is soluble in DMSO at concentrations of 10 mM and 250 mg/mL (with sonication).[8][9][10]

  • Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous materials.[6]

  • Decontamination: All non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (e.g., ethanol) which is then collected as hazardous liquid waste, followed by a thorough washing with laboratory detergent and water.

  • Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.

Quantitative Data

ParameterValueSource
CAS Number 919783-22-5[7][8][9][10]
Molecular Formula C₂₄H₂₆N₆O₅[8][9][10]
Molecular Weight 478.51 g/mol [8][9]
Solubility in DMSO 10 mM, 250 mg/mL (with sonication)[8][9][10]
Storage (Solid) -20°C (1 year), 4°C (short-term)[6]
Storage (in DMSO) -80°C (6 months), -20°C (1 month)[7]

Logical Workflow for Safe Handling of this compound

AZD1656_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Receive Receive & Inspect Store Store at appropriate temperature Receive->Store Handle Handle in Fume Hood with PPE Store->Handle Prepare Prepare Stock Solution Handle->Prepare Experiment Use in Experiment Prepare->Experiment SolidWaste Collect Solid Waste Experiment->SolidWaste LiquidWaste Collect Liquid Waste Experiment->LiquidWaste SharpsWaste Dispose of Sharps Experiment->SharpsWaste Decontaminate Decontaminate Labware Experiment->Decontaminate WastePickup Arrange for Hazardous Waste Pickup SolidWaste->WastePickup LiquidWaste->WastePickup SharpsWaste->WastePickup Decontaminate->WastePickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD1656
Reactant of Route 2
Reactant of Route 2
AZD1656

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。